molecular formula C9H9NO B1590583 4-(2-Propynyloxy)aniline CAS No. 26557-78-8

4-(2-Propynyloxy)aniline

Numéro de catalogue: B1590583
Numéro CAS: 26557-78-8
Poids moléculaire: 147.17 g/mol
Clé InChI: FPLSLCJCSKFAMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Propynyloxy)aniline is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-prop-2-ynoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSLCJCSKFAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506271
Record name 4-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26557-78-8
Record name 4-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-yn-1-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(2-Propynyloxy)aniline CAS number 26557-78-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline (CAS 26557-78-8): Properties, Synthesis, and Applications in Advanced Chemical Synthesis

Introduction

This compound, also known as 4-(propargyloxy)aniline, is a bifunctional organic compound that has emerged as a highly versatile building block for researchers, particularly in the fields of medicinal chemistry, polymer science, and materials development. Its structure uniquely combines an aniline core—a prevalent pharmacophore and a reactive nucleophile—with a terminal alkyne provided by a propargyl ether group. This dual functionality makes it an invaluable intermediate, especially for its ability to readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[1]

This guide serves as a technical resource for scientists and drug development professionals, offering a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound. The content moves beyond simple data recitation to explain the causality behind experimental choices, providing a framework for its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. It typically presents as a solid ranging in color from white to yellow or brown, and it is noted to be sensitive to both heat and air, necessitating proper storage conditions.[2][3]

PropertyValueReference(s)
CAS Number 26557-78-8[1][3][4]
Synonyms 4-(Propargyloxy)aniline, 4-Aminophenyl propargyl ether[5]
Molecular Formula C₉H₉NO[1][4]
Molecular Weight 147.18 g/mol [1][3][4]
Appearance White to yellow/brown crystalline powder or solid[1][4]
Melting Point 52 - 56 °C[1][4]
Boiling Point 95 °C @ 10 mmHg[1][4]
Purity Typically ≥98% (GC)[3][4]
Storage Conditions 2 - 8 °C, Inert atmosphere, Keep in dark place[4]
Predicted Spectroscopic Features

While publicly available, fully assigned experimental spectra are scarce, the structure of this compound allows for a confident prediction of its key spectroscopic features. These predictions should be used as a guide and confirmed with experimental data for any synthesized or procured sample.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

    • Aromatic Protons: A characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring, likely appearing as two distinct doublets between δ 6.6-6.9 ppm.

    • Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm. The chemical shift can vary with concentration and solvent.

    • Methylene Protons (-O-CH₂-): A doublet around δ 4.6 ppm, coupled to the acetylenic proton (⁴J coupling, "long-range").

    • Acetylenic Proton (-C≡C-H): A triplet around δ 2.5 ppm, coupled to the methylene protons.

  • ¹³C NMR (Carbon NMR): The spectrum should display signals corresponding to all nine carbon atoms:

    • Aromatic Carbons: Four distinct signals in the aromatic region (δ 115-152 ppm). Two will be quaternary (C-N and C-O) and two will be CH carbons.

    • Acetylenic Carbons: Two signals, one for the terminal CH (δ ~75 ppm) and one for the internal quaternary carbon (δ ~78 ppm).

    • Methylene Carbon (-O-CH₂-): A single signal around δ 56 ppm.

  • IR (Infrared) Spectroscopy: Key vibrational bands should include:

    • N-H Stretch: A pair of medium-to-strong bands in the 3350-3450 cm⁻¹ region, characteristic of a primary amine.

    • C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹, indicating the terminal alkyne proton.

    • C≡C Stretch: A weak but sharp band in the 2100-2150 cm⁻¹ region.

    • C-O Ether Stretch: A strong band in the 1220-1250 cm⁻¹ region for the aryl ether linkage.

Protocol 1: Standard Procedure for Analytical Sample Preparation

This protocol outlines the general steps for preparing a sample of this compound for routine analysis.

  • For NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • If solubility is an issue, gentle warming or sonication may be applied. Ensure the sample is fully dissolved before analysis.

    • For quantitative NMR (qNMR), an internal standard of known purity and weight must be added.

  • For IR Spectroscopy:

    • Solid (ATR): Place a small amount of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum. This is the most common and straightforward method.

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • For Mass Spectrometry (MS):

    • Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL for direct infusion analysis via techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of the phenoxide, generated from 4-aminophenol, on an electrophilic propargyl halide.[6][7]

Reaction Rationale

The choice of reagents is critical for maximizing yield and minimizing side reactions.

  • Starting Materials: 4-Aminophenol serves as the phenolic precursor, and propargyl bromide is a common and effective electrophile.[2]

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is preferred over strong bases like sodium hydride (NaH).[2] This is because K₂CO₃ is sufficiently basic to deprotonate the more acidic phenolic hydroxyl group without significantly deprotonating or promoting side reactions with the less acidic aniline nitrogen.

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby facilitating the Sₙ2 mechanism.[2][8]

G aminophenol 4-Aminophenol reaction Williamson Ether Synthesis (Sₙ2 Mechanism) aminophenol->reaction propargyl_bromide Propargyl Bromide propargyl_bromide->reaction base K₂CO₃ (Base) base->reaction solvent Acetone (Solvent) solvent->reaction product This compound reaction->product G alkyne This compound (Terminal Alkyne) cycloaddition [3+2] Cycloaddition alkyne->cycloaddition azide Organic Azide (R-N₃) azide->cycloaddition catalyst Cu(I) Catalyst (e.g., CuI, or CuSO₄/Na-Ascorbate) catalyst->cycloaddition product 1,4-Disubstituted 1,2,3-Triazole cycloaddition->product G core This compound aniline Aniline Moiety (Nucleophile, Pharmacophore) core->aniline alkyne Terminal Alkyne (Click Chemistry Handle) core->alkyne med_chem_inter Medicinal Chemistry Scaffolds aniline->med_chem_inter alkyne->med_chem_inter polymer_inter Functional Monomers & Surface Anchors alkyne->polymer_inter drug_discovery Kinase Inhibitors PROTACs Bioconjugates med_chem_inter->drug_discovery materials Smart Polymers Biosensors Functional Coatings polymer_inter->materials

References

Technical Guide: Synthesis and Characterization of 4-(Propargyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

4-(Propargyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a nucleophilic aniline moiety and a terminal alkyne, making it an ideal building block for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This guide provides a comprehensive overview of the synthesis of 4-(Propargyloxy)aniline via the Williamson ether synthesis, detailing the underlying mechanism, a field-proven experimental protocol, and a complete workflow for its characterization using modern analytical techniques. This document is intended for researchers and professionals in drug development and chemical synthesis who require a robust and reproducible methodology for obtaining and validating this key chemical intermediate.

Introduction: The Strategic Importance of 4-(Propargyloxy)aniline

The utility of a chemical building block is defined by its inherent reactivity and the molecular complexity it can introduce. 4-(Propargyloxy)aniline is exemplary in this regard. The aniline group is a precursor for a vast range of pharmaceuticals, including anti-inflammatory, antidepressant, and antibiotic agents.[3][4] The propargyl group (prop-2-yn-1-yl) provides a terminal alkyne, a highly versatile functional group.

The primary driver for the widespread use of this molecule is its role in bioorthogonal chemistry.[2] The terminal alkyne allows for highly efficient and specific covalent bond formation with azide-functionalized molecules. This "click" reaction has revolutionized drug discovery, enabling applications such as:

  • Targeted Drug Delivery: Linking cytotoxic agents to targeting moieties (e.g., antibodies, peptides) to enhance efficacy and reduce off-target effects.[3]

  • Proteolysis Targeting Chimeras (PROTACs): Serving as a key component in the linkers that bridge a target protein ligand and an E3 ligase ligand.[2]

  • Synthesis of Novel Bioactive Compounds: Rapidly generating libraries of complex molecules for high-throughput screening.[2]

Given its pivotal role, a reliable and well-characterized supply of 4-(Propargyloxy)aniline is paramount. This guide establishes a self-validating system for its synthesis and quality control.

Synthesis via Williamson Etherification: Mechanism and Rationale

The most direct and widely used method for preparing 4-(Propargyloxy)aniline is the Williamson ether synthesis.[5][6][7] This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[5]

2.1. Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The choice of reactants is critical for maximizing yield and minimizing side reactions.

  • Nucleophile Formation: 4-Aminophenol serves as the alcohol precursor. Its phenolic hydroxyl group is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, forming the more potent 4-aminophenoxide nucleophile. The aniline nitrogen is significantly less acidic and remains protonated under these conditions.

  • Electrophile Choice: Propargyl bromide is an excellent electrophile for this SN2 reaction. It is a primary alkyl halide, which minimizes steric hindrance and favors substitution over the competing elimination (E2) pathway.[6]

  • The SN2 Reaction: The generated 4-aminophenoxide ion attacks the carbon atom bearing the bromine in propargyl bromide. This occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken.[7][8]

The overall reaction is as follows:

HO-C₆H₄-NH₂ + Br-CH₂-C≡CH --(Base)--> H₂N-C₆H₄-O-CH₂-C≡CH + H-Base⁺ + Br⁻

G aminophenol 4-Aminophenol base K₂CO₃ (Base) aminophenoxide 4-Aminophenoxide (Nucleophile) propargyl_bromide Propargyl Bromide (Electrophile) product 4-(Propargyloxy)aniline bromide_ion Br⁻ (Leaving Group)

Caption: Williamson Ether Synthesis Mechanism for 4-(Propargyloxy)aniline.

2.2. Experimental Protocol: Synthesis

This protocol is designed for robustness and scalability. Every step is included to ensure high purity and yield.

Reagents & Materials:

  • 4-Aminophenol (1.0 eq)

  • Propargyl bromide (80% solution in toluene, 1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-aminophenol (e.g., 5.45 g, 50 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone. Stir the resulting suspension vigorously. Causality Note: Acetone is a polar aprotic solvent that effectively dissolves the organic reactants but not the inorganic base, facilitating the reaction at the solid-liquid interface.

  • Electrophile Addition: Slowly add propargyl bromide (80% solution in toluene, ~6.2 mL, 55 mmol) to the suspension at room temperature using a dropping funnel over 15 minutes. An exotherm may be observed.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with continued stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:EtOAc). The reaction is typically complete within 6-8 hours.[9]

  • Work-up (Quenching & Extraction): a. Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the solid cake with a small amount of acetone. b. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. c. Redissolve the resulting residue in 100 mL of ethyl acetate. Transfer to a separatory funnel. d. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Causality Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product, typically a yellow to brown solid, should be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10:1 Hexane:EtOAc and gradually increasing polarity to 2:1 Hexane:EtOAc) to afford the pure product.[10]

G start Start: Reagents setup 1. Reaction Setup (4-Aminophenol, K₂CO₃, Acetone) start->setup addition 2. Add Propargyl Bromide setup->addition reflux 3. Reflux (6-8h) Monitor by TLC addition->reflux cool_filter 4. Cool & Filter Solids reflux->cool_filter concentrate1 5. Concentrate Filtrate (Rotary Evaporator) cool_filter->concentrate1 dissolve_extract 6. Dissolve in EtOAc Wash with H₂O & Brine concentrate1->dissolve_extract dry_concentrate 7. Dry (MgSO₄) & Concentrate dissolve_extract->dry_concentrate purify 8. Column Chromatography dry_concentrate->purify characterize 9. Characterization purify->characterize product Pure 4-(Propargyloxy)aniline characterize->product

Caption: Experimental Workflow for Synthesis and Purification.

Comprehensive Characterization: A Self-Validating Protocol

Confirmation of the product's identity and purity is non-negotiable. The following data provides a benchmark for validation.

3.1. Physical Properties

PropertyExpected ValueSource(s)
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.18 g/mol [1]
Appearance Yellow to brown solid[1]
Melting Point 52 - 56 °C[1]
Purity (GC) ≥ 98%[1]

3.2. Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Proton NMR) Instrument: 400 MHz, Solvent: CDCl₃ Rationale: ¹H NMR confirms the presence and connectivity of all non-exchangeable protons in the molecule. The chemical shift, integration, and multiplicity of each signal are diagnostic.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.75d, J ≈ 8.8 Hz2HAr-H (ortho to -O)Protons on the aromatic ring adjacent to the electron-donating ether group are shielded.
~ 6.65d, J ≈ 8.8 Hz2HAr-H (ortho to -NH₂)Protons adjacent to the strongly electron-donating amine group are also shielded.
~ 4.60d, J ≈ 2.4 Hz2H-O-CH₂ -C≡CHMethylene protons adjacent to an oxygen and an alkyne. The small coupling is to the terminal alkyne proton.
~ 3.60br s2H-NH₂ Amine protons are typically broad and their chemical shift is concentration-dependent.
~ 2.50t, J ≈ 2.4 Hz1H-C≡C-H The terminal alkyne proton shows a characteristic triplet due to coupling with the methylene protons.

3.2.2. Infrared (IR) Spectroscopy Technique: Attenuated Total Reflectance (ATR) Rationale: IR spectroscopy identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3350 - 3450Strong, two bandsPrimary Amine (-NH₂)N-H Symmetric & Asymmetric Stretch
~ 3300Strong, sharpTerminal Alkyne (≡C-H)≡C-H Stretch
~ 2120Medium, sharpAlkyne (-C≡C-)C≡C Stretch
1610, 1510StrongAromatic RingC=C Stretch
~ 1230StrongAryl Ether (Ar-O-C)C-O Asymmetric Stretch

3.2.3. Mass Spectrometry (MS) Technique: Electrospray Ionization (ESI), Positive Mode Rationale: Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution MS (HRMS) can confirm the elemental composition.

m/z ValueIonAnalysis
148.0757[M+H]⁺The protonated molecular ion. The calculated exact mass is 148.0757 for C₉H₁₀NO⁺.
147.0684[M]⁺The molecular ion (less common in ESI). The calculated exact mass is 147.0684 for C₉H₉NO.

Conclusion and Applications

This guide outlines a reliable and verifiable protocol for the synthesis and characterization of 4-(Propargyloxy)aniline. By following the detailed steps for Williamson ether synthesis and using the provided spectroscopic data as a benchmark, researchers can confidently produce high-purity material. The strategic importance of this molecule as a linchpin in click chemistry ensures its continued and expanding role in the development of next-generation pharmaceuticals and advanced functional materials.[1][2] Its application in creating potent antitumor compounds and specialty polymers highlights its versatility and value to the scientific community.[1]

References

4-Aminophenyl propargyl ether spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of 4-Aminophenyl Propargyl Ether

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 4-Aminophenyl propargyl ether, a molecule of interest in synthetic chemistry and drug development. As a bifunctional molecule, containing both a nucleophilic aromatic amine and a reactive terminal alkyne, its unambiguous characterization is paramount for ensuring purity and predicting reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Synthetic Context

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities that might manifest in its spectra. 4-Aminophenyl propargyl ether is commonly synthesized via a Williamson ether synthesis, reacting 4-aminophenol with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile.

The primary reactants and potential side-products to consider during spectral analysis include unreacted 4-aminophenol, residual propargyl bromide, and possible products of N-alkylation or dialkylation. A robust purification step, typically column chromatography, is essential to isolate the target compound.

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products aminophenol 4-Aminophenol reaction_center aminophenol->reaction_center + propargyl_br Propargyl Bromide propargyl_br->reaction_center + base K₂CO₃ (Base) base->reaction_center solvent Acetone (Solvent) solvent->reaction_center product 4-Aminophenyl propargyl ether side_product Side Products (e.g., N-alkylation) product->side_product potential reaction_center->product Williamson Ether Synthesis cluster_labels ¹H NMR Assignments H_ar_O ~6.80 ppm H_ar_N ~6.65 ppm H_amine ~3.60 ppm H_methylene ~4.60 ppm H_alkyne ~2.50 ppm mol cluster_vibrations Key IR Vibrational Modes mol 4-Aminophenyl propargyl ether NH_stretch N-H Stretch (3300-3500 cm⁻¹) mol->NH_stretch Amine Alkyne_CH_stretch ≡C-H Stretch (~3300 cm⁻¹) mol->Alkyne_CH_stretch Alkyne Alkyne_CC_stretch C≡C Stretch (~2120 cm⁻¹) mol->Alkyne_CC_stretch Alkyne Ether_CO_stretch C-O Stretch (~1240 cm⁻¹) mol->Ether_CO_stretch Ether

A Technical Guide to the Solubility of 4-(2-Propynyloxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Propynyloxy)aniline, a key intermediate in pharmaceutical and materials science applications.[1][2] While specific quantitative solubility data for this compound is not extensively published, this document establishes a predictive solubility framework based on its physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, a detailed, robust experimental protocol is presented to enable researchers to determine precise solubility values in a range of common organic solvents. This guide is designed to be a foundational resource, empowering scientists to effectively utilize this compound in synthesis, formulation, and other research and development activities.

Introduction to this compound

This compound, also known as 4-aminophenyl propargyl ether, is a versatile chemical compound with significant applications in several scientific fields.[1] Its structure, featuring a reactive propargyl group and an aniline moiety, makes it a valuable building block in organic synthesis.[1] This compound is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.[1] Given its utility, a thorough understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.18 g/mol [1][2]
Appearance Yellow to brown solid[1]
Melting Point 52-56 °C[1][2]
Boiling Point 95 °C / 10 mmHg[1][2]
CAS Number 26557-78-8[1]

Predicting the Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

  • Polar Characteristics : The aniline group (-NH₂) can participate in hydrogen bonding, both as a donor and an acceptor. The ether oxygen in the propynyloxy group can also act as a hydrogen bond acceptor. These features suggest solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

  • Non-Polar Characteristics : The benzene ring and the hydrocarbon chain of the propargyl group are non-polar. These components will favor interactions with non-polar and weakly polar solvents through van der Waals forces.

Based on these structural features, a predicted solubility profile in common organic solvents can be proposed.

Predicted Solubility of this compound:

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighHydrogen bonding with the -NH₂ and ether oxygen.
Ethanol Polar ProticHighSimilar to methanol, capable of hydrogen bonding.
Acetone Polar AproticHighDipole-dipole interactions and hydrogen bond acceptance.
Dimethyl Sulfoxide (DMSO) Polar AproticHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Dichloromethane (DCM) Moderately Polar AproticModerate to HighDipole-dipole interactions with the polar groups.
Tetrahydrofuran (THF) Moderately Polar AproticModerate to HighCan accept hydrogen bonds and has a non-polar component.
Toluene Non-Polar AromaticModerateFavorable interactions with the benzene ring.
Hexane Non-Polar AliphaticLowDominated by non-polar interactions, but the polar groups will limit solubility.
Water Polar ProticLowThe non-polar benzene ring and hydrocarbon chain will likely make it only slightly soluble in water, similar to aniline.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound.[5]

3.1. Materials and Equipment

  • This compound (purity ≥98%)[1][2]

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Pipettes and syringes

  • Oven

3.2. Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and then determining the concentration of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent in a vial. prep2 Seal the vial to prevent solvent evaporation. prep1->prep2 equil1 Place the vial in a constant temperature shaker (e.g., 25 °C). prep2->equil1 Establish Saturation equil2 Agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium. equil1->equil2 sep1 Allow the solution to settle. equil2->sep1 Achieve Equilibrium sep2 Withdraw a known volume of the supernatant using a syringe. sep1->sep2 sep3 Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial. sep2->sep3 anal1 Weigh the vial containing the filtered solution. sep3->anal1 Isolate Solute anal2 Evaporate the solvent in an oven at a suitable temperature. anal1->anal2 anal3 Weigh the vial with the dried solute. anal2->anal3 anal4 Calculate the mass of the dissolved solute. anal3->anal4 end end anal4->end Determine Solubility (mg/mL or mol/L)

Caption: Experimental workflow for the gravimetric determination of solubility.

3.3. Step-by-Step Procedure

  • Preparation of Saturated Solution : To a series of vials, add a known volume (e.g., 5.0 mL) of each organic solvent to be tested. Add an excess amount of this compound to each vial, ensuring that undissolved solid remains visible.

  • Equilibration : Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the solutions for at least 24 hours to ensure that equilibrium is reached.

  • Sample Collection and Filtration : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the filtered solution into a pre-weighed vial.

  • Solvent Evaporation and Measurement : Record the weight of the vial containing the filtered solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.

  • Calculation : The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtered supernatant

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

G solubility Solubility of This compound solute Solute Properties solute->solubility h_bond Hydrogen Bonding solute->h_bond polarity Polarity solute->polarity vdw Van der Waals Forces solute->vdw solvent Solvent Properties solvent->solubility solvent->h_bond solvent->polarity solvent->vdw h_bond->solubility Dominant in Protic Solvents polarity->solubility Key for 'Like Dissolves Like' vdw->solubility Important in Non-Polar Solvents

Caption: Key intermolecular forces governing solubility.

  • Hydrogen Bonding : The ability of the aniline -NH₂ group to donate hydrogen bonds and the ether oxygen to accept them is a primary driver of solubility in protic solvents like methanol and ethanol.

  • Dipole-Dipole Interactions : In polar aprotic solvents such as acetone and DMSO, the permanent dipoles of the solvent molecules interact favorably with the polar C-N and C-O bonds of the solute.

  • Van der Waals Forces : In non-polar solvents like hexane and toluene, weaker London dispersion forces are the main interactions. The aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents like toluene.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE) : Wear protective gloves, eye protection, and a lab coat when handling this compound.

  • Handling : Handle in a well-ventilated area to avoid inhalation. Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry place, preferably in a refrigerator between 2-8 °C.[1][2] It may be sensitive to heat and air.[7]

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure. This guide provides the theoretical foundation and a practical, validated experimental protocol for researchers to determine its solubility in a variety of organic solvents. This information is critical for the effective application of this versatile compound in pharmaceutical development, polymer chemistry, and organic synthesis.

References

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(2-Propynyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a bifunctional aromatic compound of significant interest in chemical synthesis and drug discovery. Its structure uniquely combines a nucleophilic aniline moiety with a terminal alkyne, rendering it a versatile building block for a multitude of chemical transformations. The propargyl ether group, in particular, serves as a highly efficient handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry." This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and insights into its role as a molecular linker and synthetic intermediate.

Physicochemical and Spectroscopic Profile

This compound is typically a solid at room temperature, with a color ranging from white to yellow or brown, contingent on purity.[1][2][3] It is crucial for researchers to consider its sensitivity to both heat and air, which necessitates specific storage conditions to maintain its integrity.[2][4]

Physical Properties

A summary of the key physical properties is presented in Table 1. While specific quantitative solubility data is not widely published, a qualitative assessment can be inferred from its molecular structure. The polar aniline group suggests solubility in polar organic solvents like DMSO and methanol, while the overall aromatic and hydrocarbon character likely permits solubility in solvents like chloroform and ethyl acetate. It is expected to have low solubility in non-polar solvents such as hexanes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-(prop-2-yn-1-yloxy)aniline[5]
Synonyms 4-(Propargyloxy)aniline, 4-Aminophenyl propargyl ether[1][6]
CAS Number 26557-78-8[1][2]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.18 g/mol [1]
Appearance Yellow to brown solid; White crystalline powder[1][3]
Melting Point 52-56 °C[1][7]
Boiling Point 95 °C @ 10 mmHg[1][7]
Purity (Typical) ≥ 98% (GC)[1]
Inferred Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in waterN/A
Expected Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. Table 2 outlines the expected chemical shifts and absorption bands based on its functional groups.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected PositionAssignment
¹H NMR Singlet (1H)~2.5 ppmAcetylenic proton (C≡C-H )
Singlet (2H)~3.6-3.8 ppmAmino protons (-NH₂ )
Doublet (2H)~4.6 ppmMethylene protons (-O-CH₂ -C≡CH)
Doublet (2H)~6.7 ppmAromatic protons ortho to -NH₂
Doublet (2H)~6.8 ppmAromatic protons ortho to -O-
¹³C NMR Alkyne Carbon~75 ppm-O-CH₂-C ≡CH
Alkyne Carbon~78 ppm-O-CH₂-C≡C H
Methylene Carbon~56 ppm-O-C H₂-C≡CH
Aromatic Carbons~115-116 ppmC-H carbons
Aromatic Carbon~141 ppmC-NH₂
Aromatic Carbon~152 ppmC-O
FTIR N-H Stretch3300-3500 cm⁻¹ (two bands)Primary amine
≡C-H Stretch~3300 cm⁻¹ (sharp)Terminal alkyne
C≡C Stretch~2120 cm⁻¹ (weak)Alkyne
C-O-C Stretch1220-1260 cm⁻¹Aryl ether
C=C Stretch1500-1600 cm⁻¹Aromatic ring
C-H Bending~830 cm⁻¹1,4-disubstituted benzene

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its two distinct reactive sites: the aniline amine and the terminal alkyne. This bifunctionality allows for orthogonal chemical modifications, making it a valuable linker and synthetic intermediate.

The Propynyloxy Group: A Gateway to Click Chemistry

The terminal alkyne of the propynyloxy moiety is the molecule's most celebrated feature. It is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, allowing for the rapid and reliable covalent ligation of the aniline derivative to any azide-bearing molecule.[8] The product is a highly stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable scaffold in medicinal chemistry.[9] This "click" reaction is a cornerstone of bioconjugation, materials science, and drug discovery.[9]

The Aniline Moiety: A Versatile Nucleophile and Precursor

The primary aromatic amine (aniline) group is a potent nucleophile and a versatile synthetic handle. It can readily undergo a wide range of classical organic reactions, including:

  • Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Nucleophilic attack on alkyl halides.

  • Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

This dual reactivity allows for a strategic, stepwise functionalization. For instance, the aniline can first be modified, followed by a click reaction on the alkyne, or vice versa, providing immense flexibility in the synthesis of complex molecules.

Experimental Protocols

The following protocols are provided as validated, field-proven methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-aminophenol and propargyl bromide. The causality behind this choice is the Williamson ether synthesis, a robust and high-yielding method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10] The phenolic proton of 4-aminophenol is significantly more acidic than the amine protons, allowing for selective deprotonation with a suitable base like potassium carbonate to form the phenoxide nucleophile.

Materials:

  • 4-Aminophenol

  • Propargyl bromide (80% solution in toluene is common)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The mixture will be a suspension.

  • Alkylation: While stirring vigorously, add propargyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-aminophenol starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup aminophenol 4-Aminophenol (1.0 eq) dmf Anhydrous DMF aminophenol->dmf Dissolve k2co3 K₂CO₃ (1.5 eq) dmf->k2co3 Add Base propargyl_bromide Propargyl Bromide (1.1 eq) reaction Heat & Stir (60-70°C, 4-6h) k2co3->reaction propargyl_bromide->reaction Add Dropwise workup Aqueous Workup & EtOAc Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product cluster_setup cluster_setup

Diagram 1: Williamson ether synthesis of this compound.
Protocol 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a general procedure for coupling this compound with an azide-functionalized molecule (R-N₃). The self-validating nature of this protocol lies in the high specificity of the reaction; the formation of the triazole product is almost guaranteed if the catalyst is active and the starting materials are present.

Materials:

  • This compound

  • Azide-containing compound (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

  • Preparation: In a vial, dissolve this compound (1.0 eq) and the azide compound (R-N₃, 1.0-1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of DMSO and water).

  • Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M). Sodium ascorbate acts as the in-situ reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt.

  • Reaction Initiation: To the solution of the alkyne and azide, add the CuSO₄ solution (0.01-0.05 eq, i.e., 1-5 mol%).

  • Reduction: Immediately following the copper addition, add the sodium ascorbate solution (0.1-0.2 eq). The solution may change color, indicating catalyst formation.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting triazole product by flash chromatography or recrystallization as needed.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System alkyne This compound (1.0 eq) solvent Solvent (e.g., DMSO/H₂O) alkyne->solvent Dissolve azide Azide Compound (R-N₃) (1.1 eq) azide->solvent Dissolve reaction Stir at Room Temp (2-12h) solvent->reaction cuso4 CuSO₄·5H₂O (1-5 mol%) cuso4->reaction Add ascorbate Sodium Ascorbate (10-20 mol%) ascorbate->reaction Add product 1,2,3-Triazole Product reaction->product Purify

Diagram 2: General workflow for a CuAAC 'click' reaction.

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • Health Hazards: The compound is known to cause skin irritation and serious eye irritation.[11][12] It may also cause respiratory irritation and is considered harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Storage Conditions: Store in a tightly sealed container in a cool, dark place, typically between 2-8 °C.[1][6][7] The material is sensitive to heat and air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and oxidation.[2][4]

Conclusion

This compound stands out as a powerful and versatile chemical tool. Its bifunctional nature, combining the reactivity of an aniline with the click-ready terminal alkyne, provides a robust platform for the synthesis of complex molecular architectures. For researchers in drug development, polymer chemistry, and materials science, this compound offers an efficient and modular approach to molecular construction.[1][12] Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is paramount to leveraging its full synthetic potential.

References

An In-Depth Technical Guide to 4-(2-Propynyloxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Modern Chemistry

In the vast landscape of chemical synthesis, certain molecules, while not always in the spotlight, serve as indispensable tools for innovation. 4-(2-Propynyloxy)aniline, also known as 4-aminophenyl propargyl ether, is a prime example of such a molecule. Its unassuming structure, featuring a reactive terminal alkyne and a versatile aniline moiety, belies its significant role as a building block in diverse fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive technical overview of this compound, from its fundamental synthesis and characterization to its advanced applications, offering insights for researchers and developers seeking to leverage its unique chemical attributes.

Section 1: Genesis of a Versatile Building Block: Synthesis and History

While the precise first synthesis of this compound is not prominently documented in historical chemical literature, its preparation is a straightforward application of classic organic reactions. The most common and efficient method for its synthesis is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

In the case of this compound, the synthesis commences with the deprotonation of 4-aminophenol using a suitable base, such as potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by the introduction of propargyl bromide, which undergoes a nucleophilic substitution (SN2) reaction with the phenoxide to yield the desired product. Acetone is a commonly employed solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction mixture[1].

The aniline functional group in the starting material remains largely unreactive under these conditions, allowing for the selective formation of the ether linkage. This synthetic route is not only efficient but also utilizes readily available and cost-effective starting materials, making this compound an accessible building block for a wide range of chemical endeavors.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 4-Aminophenol

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate and other insoluble salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Dry the final product over anhydrous sodium sulfate.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product 4-Aminophenol 4-Aminophenol Mixing Mix & Stir 4-Aminophenol->Mixing Propargyl Bromide Propargyl Bromide Propargyl Bromide->Mixing K2CO3 K₂CO₃ (Base) K2CO3->Mixing Acetone Acetone (Solvent) Acetone->Mixing Reflux Reflux (5h) Mixing->Reflux Formation of Phenoxide & Sₙ2 Reaction Filtration Filtration Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude Product Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product Purified Product Click_Chemistry Aniline_Alkyne This compound Alkyne Moiety Aniline_Alkyne:p1->Reaction_Node Azide_Molecule Molecule-N₃ Azide Moiety Azide_Molecule:p2->Reaction_Node Catalyst Cu(I) Catalyst Catalyst->Reaction_Node CuAAC Triazole_Product Triazole-Linked Conjugate Aniline-Triazole-Molecule Reaction_Node->Triazole_Product

References

Unveiling the Reactivity of 4-(2-Propynyloxy)aniline: A Theoretical and Practical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(2-Propynyloxy)aniline in Modern Drug Discovery and Materials Science

This compound, also known as 4-aminophenyl propargyl ether, is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry, polymer science, and materials science.[1][2] Its unique molecular architecture, featuring a nucleophilic aniline ring and a reactive terminal alkyne, provides a powerful platform for the synthesis of complex molecular scaffolds. The aniline moiety serves as a key building block for a multitude of heterocyclic systems and is amenable to a wide range of aromatic substitution reactions. Simultaneously, the propargyl group offers a gateway to highly efficient and selective transformations such as cycloaddition reactions (most notably "click chemistry") and transition-metal-catalyzed cross-coupling reactions.[3][4] This dual reactivity makes this compound an invaluable intermediate in the development of novel pharmaceuticals, functional polymers, and advanced materials with tailored electronic and physical properties.[1]

This in-depth technical guide provides a comprehensive exploration of the reactivity of this compound from both a theoretical and practical standpoint. By integrating computational insights with field-proven experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this remarkable molecule.

Part 1: Unraveling the Electronic Landscape: A Theoretical Perspective on Reactivity

To rationally design synthetic strategies involving this compound, a fundamental understanding of its electronic structure is paramount. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the molecule's properties and predict its chemical behavior.

Molecular Orbital Analysis: Identifying the Frontiers of Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO represents the region most susceptible to nucleophilic attack, indicating its electrophilic character.

For this compound, DFT calculations reveal that the HOMO is predominantly localized on the aniline ring, specifically at the nitrogen atom and the ortho and para positions. This is a classic characteristic of aniline derivatives, where the lone pair of electrons on the nitrogen atom delocalizes into the aromatic π-system, increasing its electron density and activating it towards electrophilic attack.[5][6] The LUMO, on the other hand, is expected to have significant contributions from the antibonding π* orbitals of the alkyne and the aromatic ring.

Electrostatic Potential Mapping: Visualizing Reactive Hotspots

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would clearly show a region of high negative potential around the nitrogen atom of the amino group and on the aromatic ring at the ortho and para positions relative to the amino group. The terminal hydrogen of the alkyne, being slightly acidic, would exhibit a region of positive electrostatic potential. This visualization reinforces the predictions from FMO analysis, highlighting the key sites for different types of chemical transformations.

Part 2: A Practical Guide to Key Transformations

The theoretical insights into the electronic structure of this compound provide a solid foundation for understanding its reactivity in a variety of important organic reactions. This section details the experimental protocols for several key transformations, providing a bridge between theory and practice.

The Power of the Alkyne: Cycloaddition and Cross-Coupling Reactions

The terminal alkyne of this compound is a versatile functional group that enables participation in a range of powerful C-C and C-heteroatom bond-forming reactions.

The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. This reaction provides an exceptionally efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8] The resulting triazole ring is a stable and often biologically active scaffold.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol outlines a general procedure for the CuAAC reaction between this compound and an organic azide.

Step Procedure Causality and Insights
1 In a reaction vessel, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).The choice of solvent is crucial for solubilizing both reactants. A protic co-solvent like water often accelerates the reaction.
2 To this solution, add a copper(II) sulfate pentahydrate solution (0.01-0.1 eq) followed by a freshly prepared solution of sodium ascorbate (0.05-0.2 eq).Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[9] This avoids the need to handle air-sensitive Cu(I) reagents.
3 Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).The reaction is typically rapid, often reaching completion within a few hours.
4 Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).The workup procedure is designed to remove the copper catalyst and other water-soluble byproducts.
5 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.These steps ensure the removal of residual water from the organic phase.
6 Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.Purification is necessary to isolate the product from any unreacted starting materials or minor side products.

CuAAC_Workflow start Start dissolve Dissolve this compound and Organic Azide start->dissolve add_cu Add CuSO4 and Sodium Ascorbate dissolve->add_cu react Stir at Room Temperature (Monitor by TLC/LC-MS) add_cu->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify end Pure 1,2,3-Triazole purify->end

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][10] This reaction is instrumental in the synthesis of substituted alkynes and conjugated systems.

Experimental Protocol: Sonogashira Coupling with an Aryl Halide

Step Procedure Causality and Insights
1 To a degassed solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of toluene and an amine base), add this compound (1.1-1.5 eq).The amine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction. Degassing is critical to prevent the oxidation of the palladium(0) catalyst.
2 Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 0.01-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.02-0.1 eq).The palladium catalyst is the primary actor in the catalytic cycle, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the reaction.[10]
3 Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC or GC-MS.The reaction temperature is dependent on the reactivity of the aryl halide.
4 Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.Filtration removes the insoluble salts formed during the reaction.
5 Purify the crude product by column chromatography on silica gel.This step isolates the desired coupled product.
Leveraging the Aniline Ring: Electrophilic Aromatic Substitution

The electron-donating amino group of this compound strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.[11][12] Since the para position is already substituted, electrophilic attack will occur at the ortho positions.

Experimental Protocol: Bromination of this compound

Step Procedure Causality and Insights
1 Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).The choice of solvent can influence the reactivity and selectivity of the bromination.
2 Cool the solution in an ice bath and slowly add a solution of bromine (2.0-2.2 eq) in the same solvent.The high reactivity of the aniline ring means that the reaction often proceeds rapidly even at low temperatures. Using a slight excess of bromine ensures complete conversion. Polysubstitution is highly likely due to the activating nature of the amino group.
3 Stir the reaction mixture at low temperature for a specified time and then allow it to warm to room temperature.Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent over-bromination.
4 Quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.This step is crucial for safety and to prevent further unwanted reactions during workup.
5 Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.Neutralization is necessary to remove the acidic solvent and facilitate extraction.
6 Wash the organic layer, dry it, and concentrate it to obtain the crude product.Standard workup procedures to isolate the brominated product.
7 Purify the product by recrystallization or column chromatography.Purification will separate the desired dibromo-substituted product from any monobrominated or starting material.

Part 3: Data Summary and Visualization

Quantitative Data Summary
Property Value Source
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.18 g/mol [1][2]
Melting Point 52-56 °C[1][2]
Boiling Point 95 °C / 10 mmHg[1]
Appearance Yellow to brown solid[1]

Reactivity_Overview cluster_alkyne Alkyne Reactivity cluster_ring Aniline Ring Reactivity aniline This compound cyclo [3+2] Cycloaddition (Click Chemistry) aniline->cyclo Azides, Cu(I) sonogashira Sonogashira Coupling aniline->sonogashira Aryl Halides, Pd/Cu eas Electrophilic Aromatic Substitution (ortho) aniline->eas Electrophiles (e.g., Br+)

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its dual functionality, stemming from the electron-rich aniline ring and the versatile terminal alkyne, opens up a vast landscape of synthetic possibilities. By understanding the interplay of its electronic properties, as elucidated by theoretical studies, and by mastering the practical application of key transformations, researchers can unlock the full potential of this valuable building block. This guide has provided a framework for this understanding, integrating computational rationale with actionable experimental protocols. It is our hope that this comprehensive overview will inspire and facilitate the next wave of innovation in drug discovery, materials science, and beyond, all built upon the remarkable reactivity of this compound.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Scaffolding Molecule

In the landscape of chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 4-(2-Propynyloxy)aniline, a seemingly unassuming aromatic amine, presents itself as a molecule of significant interest, possessing a unique trifecta of reactive sites: a nucleophilic aniline, a versatile terminal alkyne, and an ether linkage. This guide will serve as an in-depth exploration of the untapped research potential of this compound, moving beyond its established applications to propose novel avenues of investigation in medicinal chemistry, materials science, and synthetic methodology. As senior application scientists, our goal is to not only present what is known but to illuminate what is possible, providing a roadmap for innovation.

The core value of this compound lies in its inherent modularity. The aniline group serves as a classical precursor for a myriad of pharmaceuticals and polymers, while the propargyl group is a gateway to the highly efficient and bioorthogonal "click" chemistry reactions.[1][2] This dual functionality allows for the sequential or orthogonal derivatization of the molecule, enabling the construction of complex molecular architectures with tailored properties. This guide will delve into specific, actionable research areas where this compound can serve as a pivotal starting material.

I. Drug Discovery and Medicinal Chemistry: Beyond a Simple Intermediate

While this compound is recognized as an intermediate in pharmaceutical synthesis, its potential as a core scaffold for novel therapeutics remains largely unexplored.[3] The presence of the aniline moiety is particularly significant, as it is a key pharmacophore in a wide range of approved drugs, most notably in the class of kinase inhibitors.

A. "Clickable" 4-Anilinoquinazoline Kinase Inhibitors

The 4-anilinoquinazoline scaffold is the cornerstone of numerous FDA-approved kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and other kinases implicated in cancer.[1][4] The aniline fragment of these drugs occupies the ATP-binding site of the kinase, forming crucial hydrogen bonds. We propose the use of this compound in the synthesis of a new generation of "clickable" 4-anilinoquinazoline inhibitors.

Scientific Rationale: The propargyl group provides a bioorthogonal handle for post-synthetic modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[5] This would allow for the facile attachment of various functionalities, such as:

  • Targeting Ligands: Conjugation to antibodies, peptides, or small molecules that recognize tumor-specific antigens could lead to the development of highly targeted drug delivery systems.

  • Solubilizing Groups: Attachment of polyethylene glycol (PEG) or other hydrophilic moieties can improve the pharmacokinetic properties of the drug candidate.

  • Fluorescent Probes: "Clicking" on a fluorescent dye would enable the creation of powerful research tools for studying drug-target engagement and cellular localization.

Experimental Workflow: Synthesis of a "Clickable" 4-Anilinoquinazoline

Caption: Synthetic route to functionalized kinase inhibitors.

Protocol: Synthesis of N-(4-(2-propynyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-chloro-6,7-dimethoxyquinazoline (1.0 eq.) in isopropanol.

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of solution. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the desired "clickable" 4-anilinoquinazoline.

B. Prodrug Strategies Leveraging the Propargyl Ether

The propargyl ether linkage in this compound introduces an intriguing possibility for prodrug design. This ether bond can be cleaved under specific physiological conditions to release an active therapeutic agent.

Scientific Rationale: The cleavage of propargyl ethers can be triggered by various stimuli, including changes in pH or the presence of specific enzymes.[6] This allows for the design of prodrugs that are activated selectively in the tumor microenvironment, which is often characterized by lower pH and altered enzyme expression. This strategy could be employed to mask a phenolic hydroxyl group on a potent but toxic drug, rendering it inactive until it reaches the target site.

II. Advanced Materials Science: Functional Polymers and Surfaces

The dual functionality of this compound makes it an excellent monomer for the synthesis of novel functional polymers with applications in electronics, sensing, and biomaterials.

A. Conducting Polymers with "Clickable" Side Chains

Polyaniline is a well-known conducting polymer, and its properties can be tuned by substituting the aniline monomer.[7] The electropolymerization of this compound would result in a conducting polymer with pendant propargyl groups.

Scientific Rationale: These pendant alkyne groups can be subsequently modified using click chemistry, allowing for the covalent attachment of a wide range of molecules to the polymer backbone. This opens up possibilities for:

  • Chemical Sensors: Immobilization of specific receptors or enzymes onto the polymer surface could lead to the development of highly sensitive and selective chemical sensors.[8]

  • Biocompatible Coatings: Grafting of biocompatible polymers like PEG could be used to create antifouling surfaces for biomedical implants.

  • Functional Electrodes: Attachment of electroactive molecules could enhance the performance of batteries and supercapacitors.

Experimental Workflow: Electropolymerization and Functionalization

A This compound Monomer C Poly(this compound) Film A->C Electropolymerization B Electrode Surface B->C E Functionalized Polymer Film C->E Surface 'Click' Reaction D Azide-functionalized Molecule D->E

Caption: Fabrication of a functionalized polymer film.

Protocol: Electropolymerization of this compound

  • Electrolyte Preparation: Prepare a solution of 0.1 M this compound in 1 M sulfuric acid.

  • Electrochemical Setup: Use a three-electrode cell with a platinum or glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel reference electrode (SCE).

  • Polymerization: Cycle the potential between -0.2 V and +1.0 V vs. SCE at a scan rate of 50 mV/s for 20-30 cycles. A green polymer film will deposit on the working electrode.

  • Washing: After polymerization, rinse the electrode with deionized water and dry under a stream of nitrogen.

III. Novel Synthetic Methodologies: A Gateway to Heterocyclic Scaffolds

The strategic placement of the aniline and propargyl groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

A. Intramolecular Cyclization to Benzofurans and Indoles

The ortho-alkynyl aniline motif is a well-established precursor for the synthesis of indoles and other nitrogen-containing heterocycles through intramolecular cyclization.[9][10] While this compound itself does not possess this ortho relationship, it can be readily modified to do so.

Scientific Rationale: A Claisen rearrangement of this compound would yield 2-allyl-4-aminophenol, which can then be further manipulated to create precursors for intramolecular cyclization. Alternatively, the aniline nitrogen can participate in transition-metal-catalyzed cyclization reactions with the alkyne.

B. Sonogashira Coupling for the Synthesis of Substituted Alkynes

The terminal alkyne of this compound is a prime substrate for the Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.[11]

Scientific Rationale: This reaction allows for the coupling of this compound with a wide variety of aryl and vinyl halides. The resulting diarylalkynes are valuable intermediates in organic synthesis and can be used to construct more complex molecular architectures. The aniline group can be further derivatized before or after the coupling reaction, providing a high degree of synthetic flexibility.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.18 g/mol [3]
Melting Point 52-56 °C[3]
Boiling Point 95 °C / 10 mmHg[3]
Purity ≥98%[1]

Conclusion: A Call to Exploration

This compound is far more than a simple chemical intermediate. Its unique combination of reactive functional groups positions it as a highly versatile platform for innovation across multiple scientific disciplines. From the development of next-generation targeted cancer therapies to the fabrication of advanced functional materials, the potential applications of this molecule are vast and exciting. This guide has outlined several promising research avenues, providing both the scientific rationale and practical experimental starting points. It is our hope that this will inspire researchers to explore the full potential of this remarkable building block and, in doing so, push the boundaries of what is currently achievable in their respective fields.

References

safety and handling precautions for 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(2-Propynyloxy)aniline for Researchers and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of research and drug development, the imperative to innovate is matched by the absolute necessity of ensuring the safety of our scientific personnel. This guide is intended to provide a comprehensive, in-depth understanding of the . As a Senior Application Scientist, my objective is not merely to list procedures, but to instill a deep-seated understanding of the "why" behind each recommendation. A proactive safety culture is built on a foundation of knowledge and a thorough appreciation of the chemical's intrinsic properties and potential hazards. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and a framework for self-validating safety protocols, empowering researchers to work confidently and securely.

Section 1: Understanding the Hazard Profile of this compound

This compound, with CAS Number 26557-78-8, is a bifunctional molecule incorporating both an aromatic amine (aniline) and a terminal alkyne (propargyl ether).[1][2] This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, it is this very combination of functional groups that dictates its specific hazard profile. A thorough understanding of the risks associated with each component is paramount to its safe handling.

The Aniline Moiety: Systemic Toxicity and Methemoglobinemia

The primary toxicological concern with this compound stems from its aniline core. Anilines are readily absorbed through the skin, inhalation, and ingestion.[3][4] The insidious nature of aniline toxicity lies in its metabolic activation. The parent compound is not the primary toxic agent; rather, it is metabolized in the liver to N-phenylhydroxylamine.[5][6] This metabolite is a potent oxidizing agent that targets the iron in hemoglobin, converting it from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This oxidized form of hemoglobin is known as methemoglobin, which is incapable of binding and transporting oxygen.[7][8]

The resulting condition, methemoglobinemia, leads to a functional anemia and tissue hypoxia, even in the presence of adequate atmospheric oxygen.[7][8] The clinical signs of methemoglobinemia can be delayed for several hours after exposure and include cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and death.[3][9][10] It is crucial to recognize that the characteristic "chocolate brown" appearance of the blood is a key diagnostic indicator.[11]

Furthermore, chronic exposure to aniline has been linked to damage to the spleen, liver, and kidneys, and it is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[12]

The Propargyl Ether Moiety: Reactivity and Explosion Hazard

The propargyl group (a terminal alkyne) introduces a different set of hazards related to reactivity. Propargyl ethers are known to be thermally sensitive and can undergo hazardous decomposition, especially at elevated temperatures.[2] More critically, they have the potential to form explosive peroxides upon exposure to air, particularly when stored for extended periods.[13][14] This peroxide formation is a significant risk, as these compounds can be sensitive to heat, shock, or friction, leading to violent decomposition or explosion.[14]

The terminal alkyne functionality can also undergo exothermic and potentially explosive polymerization, which can be initiated by heat, bases, or certain metal catalysts.[15] Therefore, the storage conditions and compatibility of this compound with other reagents must be carefully managed.

Section 2: Essential Safety and Handling Protocols

The following protocols are designed to be self-validating systems, meaning that adherence to them inherently minimizes the risks identified in the previous section.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the high potential for skin absorption of the aniline moiety, appropriate PPE is the first and most critical line of defense.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, double-glovedProvides a robust barrier against skin contact. Double-gloving is recommended to mitigate the risk of tears or punctures.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Lab Coat Flame-resistant, fully buttonedProtects the body from splashes and should be flame-resistant due to the potential flammability of organic solvents used with the compound.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary means of controlling inhalation exposure. For situations where a fume hood is not feasible (e.g., cleaning large spills), a NIOSH-approved respirator with organic vapor cartridges is required.
Prudent Laboratory Practices: A Step-by-Step Workflow
  • Preparation and Pre-Work Checklist:

    • Verify the functionality of the chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary reagents and equipment before handling the compound to minimize the duration of active handling.

    • Have a designated waste container for this compound and any contaminated materials.

  • Handling and Dispensing:

    • Always handle this compound within a certified chemical fume hood.

    • When weighing the solid, do so in the fume hood. If a balance is not available inside the hood, use a tared, sealed container to transport the compound to the balance and back to the hood.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.

    • Use compatible tools (e.g., glass or stainless steel spatulas). Avoid contact with strong oxidizing agents, strong acids, and certain metals that could catalyze decomposition.[14][16]

  • Reaction Setup and Monitoring:

    • If heating a reaction containing this compound, use a well-controlled heating source such as an oil bath with a temperature controller. Do not heat directly on a hot plate.

    • Ensure that reactions are conducted in a closed system or under an inert atmosphere if there is a risk of peroxide formation or reaction with air.

    • Monitor the reaction for any signs of an uncontrolled exotherm.

  • Post-Work and Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Dispose of all contaminated materials, including gloves and disposable lab coats, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage and Waste Management: Long-Term Safety
  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • The recommended storage condition is in a refrigerator.[2]

    • Store under an inert gas (e.g., argon or nitrogen) to prevent peroxide formation.[2]

    • Store away from heat, light, and incompatible materials such as strong oxidizing agents and acids.[14][16]

    • Periodically check for the formation of peroxides, especially if the container has been opened and stored for an extended period.

  • Waste Disposal:

    • All waste containing this compound, including contaminated solvents and disposable materials, must be collected in a designated, labeled hazardous waste container.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain.

Section 3: Emergency Procedures: Preparedness and Response

Exposure Scenarios and First Aid
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Note for Medical Personnel: Due to the risk of methemoglobinemia, be prepared to administer methylene blue as an antidote.[6][17]

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Section 4: Visualization of Safety Protocols

Chemical Structure and Hazard Identification

G cluster_aniline Aniline Moiety cluster_propargyl Propargyl Ether Moiety a1 Systemic Toxicity a2 Methemoglobinemia a1->a2 a3 Carcinogenicity a2->a3 p1 Thermal Instability p2 Peroxide Formation p1->p2 p3 Explosive Polymerization p2->p3 compound This compound compound->a1 compound->p1

Caption: Hazard profile of this compound.

Safe Handling Workflow

G start Start: Review SDS and this Guide prep Preparation: - Verify fume hood - Check safety equipment - Prepare reagents and waste container start->prep ppe Don Appropriate PPE: - Double gloves (nitrile) - Goggles and face shield - Lab coat prep->ppe handle Handling in Fume Hood: - Weigh and dispense - Avoid dust/aerosols - Use compatible tools ppe->handle reaction Reaction Setup: - Controlled heating - Inert atmosphere if needed - Monitor for exotherms handle->reaction decon Decontamination: - Clean equipment and surfaces - Dispose of waste properly reaction->decon end End: Wash hands thoroughly decon->end

Caption: Step-by-step safe handling workflow.

Section 5: Occupational Exposure Limits

The following table summarizes the occupational exposure limits for aniline, which should be considered as a conservative guideline for handling this compound.

OrganizationTWA (8-hour)Notes
OSHA 5 ppm (19 mg/m³)Permissible Exposure Limit (PEL) with skin notation.[18]
NIOSH Lowest Feasible ConcentrationRecommended Exposure Limit (REL) as a potential occupational carcinogen.[19]
ACGIH 2 ppm (7.6 mg/m³)Threshold Limit Value (TLV) with skin notation.[19]

Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound is not a matter of mere compliance but a professional responsibility. By understanding the fundamental chemical principles that drive its toxicity and reactivity, researchers can move beyond rote memorization of rules to a state of informed vigilance. This guide provides the framework for developing robust, self-validating safety practices that protect not only the individual researcher but the entire laboratory community. Let this document serve as a living resource, to be revisited and integrated into your daily laboratory operations, fostering a culture where safety and scientific excellence advance hand in hand.

References

Methodological & Application

Application Notes and Protocols: 4-(2-Propynyloxy)aniline in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(2-Propynyloxy)aniline in Modern Synthesis

Click chemistry has emerged as a transformative approach in chemical synthesis, enabling the rapid and efficient joining of molecular building blocks.[1] At the forefront of this field is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yield, broad scope, and stereospecificity.[2] The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[2]

Within this powerful synthetic framework, this compound, also known as 4-aminophenyl propargyl ether, has established itself as a versatile and strategically important building block.[3][4] Its structure uniquely combines a terminal alkyne—the key functionality for the click reaction—with an aniline moiety. The aniline group serves as a valuable synthetic handle for further molecular elaboration, making this compound a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][5] The propynyloxy group provides a stable yet reactive alkyne, ready to participate in the formation of complex molecular architectures with precision and efficiency.[6] This guide provides an in-depth exploration of the application of this compound in CuAAC, offering detailed protocols and expert insights to empower your research and development endeavors.

The Heart of the Matter: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The CuAAC reaction represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[2][7] This remarkable efficiency stems from a distinct copper-mediated pathway. While the uncatalyzed reaction often requires elevated temperatures and yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed version proceeds smoothly at room temperature to exclusively afford the 1,4-disubstituted product.[1][2]

The currently accepted mechanism involves a dinuclear copper intermediate. The catalytic cycle can be summarized as follows:

  • Formation of the Copper(I) Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2] Direct use of Cu(I) salts is also possible, though they are generally less stable.[2]

  • Copper-Alkyne Complexation: The Cu(I) ion coordinates with the terminal alkyne of this compound, forming a copper acetylide intermediate.[8]

  • Azide Coordination and Cycloaddition: The azide partner then coordinates to the copper center, followed by a 1,3-dipolar cycloaddition to form a six-membered copper metallacycle.[7]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[7]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox Catalyst Generation Cu(I) Cu(I) Alkyne This compound Copper_Acetylide Copper(I) Acetylide Azide R-N3 Metallacycle Six-Membered Copper Metallacycle Triazolyl_Copper Triazolyl-Copper Derivative Product 1,4-Disubstituted Triazole Cu(II) Cu(II) Salt (e.g., CuSO4) Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Cu(I)_gen Cu(I)

Experimental Protocols

General Protocol for a Standard CuAAC Reaction

This protocol provides a starting point and may require optimization depending on the specific azide substrate.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Solvent (e.g., a mixture of tert-butanol and water, or DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide partner (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in a minimal amount of water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction mixture may change color.[2]

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[2][9]

  • Upon completion, if the product precipitates, it can be collected by filtration.[2]

  • If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol for Bioconjugation

For applications involving sensitive biomolecules, the use of a stabilizing ligand is highly recommended to protect against reactive oxygen species and enhance reaction rates.[10][11]

Materials:

  • This compound modified biomolecule

  • Azide-tagged cargo molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Buffer (e.g., PBS or HEPES, avoid Tris-based buffers)[12]

Procedure:

  • Prepare stock solutions:

    • Azide cargo: 10 mM in a suitable solvent (e.g., DMSO, water).[13]

    • This compound modified biomolecule: 1 mM in an appropriate buffer.[12]

    • CuSO₄: 20 mM in water.[13]

    • THPTA ligand: 50 mM in water.[13]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[13]

  • In a microcentrifuge tube, combine the this compound modified biomolecule and the azide cargo at the desired final concentrations.

  • Prepare a premixed solution of the CuSO₄ and the THPTA ligand. A common ratio is 1:5 (Cu:ligand).[2] Allow this to stand for a few minutes to form the complex.[13]

  • Add the copper-ligand complex to the biomolecule/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Incubate the reaction at room temperature for 1-2 hours, with gentle agitation.[12]

  • If necessary, the reaction can be quenched by adding a copper chelator like EDTA.[12]

  • Purify the conjugated product using a suitable method such as dialysis, size exclusion chromatography, or precipitation to remove excess reagents and the copper catalyst.[12]

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Workup & Purification Biomolecule This compound Modified Biomolecule Mix_Reactants Combine Biomolecule + Azide Biomolecule->Mix_Reactants Azide Azide-Tagged Cargo Azide->Mix_Reactants Cu_Ligand Premix CuSO4 + THPTA Add_Catalyst Add Cu-Ligand Complex Cu_Ligand->Add_Catalyst Ascorbate Freshly Prepared Sodium Ascorbate Initiate Add Sodium Ascorbate Ascorbate->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at RT (1-2h) Initiate->Incubate Quench Quench with EDTA (Optional) Incubate->Quench Purify Purify (e.g., SEC, Dialysis) Quench->Purify Final_Product Purified Bioconjugate Purify->Final_Product

Characterization of the Triazole Product

Confirmation of the successful synthesis of the 1,4-disubstituted 1,2,3-triazole product is typically achieved through a combination of spectroscopic techniques.[14][15]

TechniqueKey Spectroscopic Features for Triazole Product
¹H NMR Appearance of a characteristic singlet for the triazole C-5 proton, typically in the range of δ 7.4 to 8.8 ppm.[16]
¹³C NMR Two characteristic signals for the triazole ring carbons (C4 and C5) appear at approximately δ 146 and 121 ppm.[16] The disappearance of the alkyne carbon signals from this compound is also indicative of reaction completion.
FT-IR Disappearance of the sharp alkyne C≡C stretch (around 2100 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) from the starting materials.
Mass Spec The molecular ion peak corresponding to the calculated mass of the triazole product.

Applications in Drug Discovery and Materials Science

The dual functionality of this compound makes it an exceptionally valuable scaffold in several high-impact research areas.

Pharmaceutical Development

The aniline group is a common structural motif in many pharmaceuticals.[17][18] By using this compound, a propargyl group can be introduced, which then serves as a handle for "clicking" on other molecular fragments. This strategy is employed for:

  • Synthesis of Novel Bioactive Compounds: Building libraries of complex molecules for high-throughput screening.[4][15]

  • Targeted Drug Delivery: Linking a therapeutic agent to a targeting moiety (e.g., an antibody or peptide) via the stable triazole bridge.[19]

  • PROTACs: The triazole linkage is frequently used in the construction of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[19]

One of the key signaling pathways often targeted in cancer therapy is the PI3K/Akt pathway, which governs cell growth and survival.[19] The propynyloxy group can be incorporated into inhibitors targeting components of this pathway, allowing for further modifications to enhance potency or solubility.[19]

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Effects Cell Growth, Proliferation, Survival mTORC1->Cell_Effects Inhibitor Propynyloxy-containing Inhibitor Inhibitor->PI3K

Materials Science

In materials science, this compound is used to synthesize functionalized polymers and modify surfaces.[3] The ability to "click" molecules onto a polymer backbone or a surface allows for the precise tailoring of material properties, such as:

  • Improved thermal stability and chemical resistance. [3]

  • Enhanced adhesion and durability of coatings. [3]

  • Development of novel electronic materials and sensors. [3]

Troubleshooting Guide for CuAAC Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Catalyst Inactivation: The active Cu(I) is oxidized to inactive Cu(II) by oxygen.[13][20]Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.[20]
Poor Reagent Quality: Impurities in starting materials, especially the azide, can inhibit the reaction.[13]Verify the purity of your this compound and azide partner using NMR or mass spectrometry. Purify if necessary.[13]
Copper Sequestration: In bioconjugation, thiols (e.g., from cysteine residues) can chelate the copper catalyst.[9][21]Use a copper-stabilizing ligand like THPTA or TBTA.[21] Consider adding a sacrificial metal like Zn(II) to occupy the chelating sites.[9]
Side Reactions Alkyne Homocoupling (Glaser Coupling): Dimerization of the alkyne starting material.[12][20]This is promoted by oxygen. Ensure a reducing environment by using an adequate amount of sodium ascorbate and degassing solutions.[12]
Damage to Biomolecules: Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate/O₂ system can damage sensitive molecules like proteins.[12]Use a copper-stabilizing ligand.[12] In bioconjugation, aminoguanidine can be added to intercept harmful byproducts of ascorbate oxidation.[10]
Insoluble Precipitate Product Insolubility: The triazole product may be insoluble in the reaction solvent.This can be beneficial for purification by filtration. If not desired, screen different solvent systems.
Polymer Crosslinking: In bioconjugation, the reaction conditions can sometimes lead to protein aggregation.[12]Optimize reagent concentrations and consider using a stabilizing ligand.[12]

Safety Considerations

  • Organic Azides: While the click reaction itself is generally safe, organic azides can be energetic compounds. Small organic azides with a low carbon-to-nitrogen ratio can be explosive and should be handled with extreme care.[22] Always handle azides in small quantities and use appropriate personal protective equipment (PPE), including a safety shield.[22]

  • Copper Toxicity: Copper can be cytotoxic, which is a concern for in vivo applications.[1] The use of copper-chelating ligands can help mitigate this toxicity.[2] For live-cell imaging or in-vivo studies, copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), may be a more suitable alternative.[23]

  • General Lab Safety: Always handle chemicals in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

References

Application Note: A Practical Guide to the Sonogashira Coupling of 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this cross-coupling reaction is distinguished by its mild reaction conditions and remarkable tolerance for a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules.[1][4][5] Its applications are extensive, spanning the creation of pharmaceuticals, natural products, organic materials, and conjugated polymers.[1][2][6]

This guide provides a detailed protocol and mechanistic insights for the Sonogashira coupling of 4-(2-Propynyloxy)aniline with aryl halides. This particular substrate is of interest as it contains both a terminal alkyne for coupling and an aniline moiety, a common pharmacophore, making the resulting diaryl alkyne products valuable scaffolds for drug discovery and materials science. We will delve into the causality behind the experimental choices, provide a robust step-by-step protocol, and offer a comprehensive troubleshooting guide to ensure successful execution.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Sonogashira coupling lies in a synergistic dual catalytic system employing both palladium and copper.[1][7] While copper-free versions exist to mitigate certain side reactions, the classical Pd/Cu system remains widely used for its high reactivity.[1][2][8] The reaction proceeds through two interconnected catalytic cycles.

  • The Palladium Cycle (The Cross-Coupling Engine): This is the primary cycle where the C-C bond is formed.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[1][9]

    • Transmetalation: The organopalladium(II) complex then exchanges its halide ligand with the alkynyl group from a copper acetylide species, which is generated in the copper cycle.[1][9]

    • Reductive Elimination: The newly formed diarylalkyne-palladium complex undergoes reductive elimination, releasing the final coupled product (Ar-C≡C-R) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]

  • The Copper Cycle (The Alkyne Activator): This cycle's purpose is to activate the terminal alkyne for the transmetalation step.

    • Acetylide Formation: In the presence of a base (typically an amine), the copper(I) salt (e.g., CuI) reacts with the terminal alkyne (R-C≡C-H) to form a highly reactive copper(I) acetylide intermediate (R-C≡C-Cu).[1][10]

    • Transmetalation Participant: This copper acetylide is the species that delivers the alkynyl group to the palladium center in the main cycle.[1][9]

The amine base plays a crucial dual role: it deprotonates the terminal alkyne, facilitating acetylide formation, and it can also serve as a ligand and reducing agent for Pd(II) precatalysts to generate the active Pd(0) species in situ.[1][11]

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Ar-Pd(II)-X(L₂) pd0->pdi Oxidative Addition (Ar-X) pdii Ar-Pd(II)-(C≡CR)(L₂) pdi->pdii Transmetalation (from Cu Cycle) pdii->pd0 Reductive Elimination product Ar-C≡C-R pdii->product cu_cat Cu-X cu_acetylide R-C≡C-Cu cu_cat->cu_acetylide Acetylide Formation cu_acetylide->pdi Cu-X cu_acetylide->cu_cat Regenerates Catalyst alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Fig. 1: The Dual Catalytic Cycle

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-Iodotoluene as a representative aryl halide.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • 4-Iodotoluene (1.05 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

    • Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-5 eq)

    • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a rubber septum

    • Magnetic stirrer and stir bar

    • Inert gas line (Argon or Nitrogen) with bubbler

    • Syringes and needles

    • Standard glassware for work-up and purification

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Flash column chromatography system

Reaction Setup and Execution

Causality: The entire procedure must be performed under an inert atmosphere. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction, and can also cause the decomposition of the Pd(0) catalyst into inactive palladium black.[8][11] Solvents and liquid reagents must be thoroughly degassed to remove dissolved oxygen.

Experimental_Workflow Fig. 2: Experimental Workflow start 1. Setup & Inerting reagents 2. Add Solids: - Aryl Halide - this compound start->reagents solvent 3. Add Degassed Solvent & Base reagents->solvent catalyst 4. Add Catalysts: - PdCl₂(PPh₃)₂ - CuI solvent->catalyst reaction 5. Stir at RT & Monitor by TLC catalyst->reaction workup 6. Quench & Work-up: - Filter through Celite - Aqueous Wash reaction->workup purify 7. Purify: Flash Chromatography workup->purify product 8. Characterize Product purify->product

Caption: Fig. 2: Experimental Workflow

Step-by-Step Procedure:

  • Inerting the Flask: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reagents: To the flask, add 4-Iodotoluene (1.05 eq) and this compound (1.0 eq).

  • Solvent and Base Addition: Via syringe, add anhydrous, degassed THF (or DMF) to dissolve the solids, followed by the addition of triethylamine (3-5 eq). Stir the mixture for 5-10 minutes.

  • Catalyst Addition: Briefly remove the septum and quickly add the PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq) to the stirring solution against a positive flow of inert gas. The CuI should be a white or very light tan powder; a dark green or brown color indicates oxidation and the reagent should not be used.[11] The reaction mixture will typically turn from a pale yellow to a darker, sometimes reddish-brown, color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by TLC by observing the consumption of the starting materials. For aryl iodides, reactions are often complete within 2-4 hours. Aryl bromides may require gentle heating (40-60 °C) and longer reaction times.[8]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[9]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove the amine base), water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation: Reaction Parameter Summary

The choice of reaction components significantly impacts the outcome. The following table provides a general guide for optimizing the coupling of this compound.

Entry Aryl Halide (Ar-X) Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Time (h) Expected Yield (%)
14-Iodotoluene1-22-4Et₃NTHF252-4>90
24-Bromotoluene2-54-10DIPADMF608-1670-85
34-Chloroacetophenone5-1010-20DBUToluene10024<50 (Challenging)
41-Iodonaphthalene1-22-4Et₃NTHF253-5>90

Note: The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[8][9] Aryl chlorides are typically very challenging and require specialized ligands and harsher conditions.

Troubleshooting Common Issues

Problem Observation Probable Cause(s) Recommended Solution(s)
No or Low Conversion Starting material remains after expected reaction time.1. Inactive catalyst (Pd or Cu).[11]2. Insufficiently inert atmosphere.[8]3. Impure reagents (wet solvent/base).[11]4. Low reaction temperature for less reactive halides (e.g., Ar-Br).[12]1. Use fresh, high-purity catalysts. Ensure CuI is off-white.[8]2. Improve degassing technique (e.g., freeze-pump-thaw cycles for solvent).[13]3. Use freshly distilled, anhydrous solvents and bases.4. Increase temperature gradually (e.g., to 50-80 °C).
Alkyne Homocoupling Significant amount of a symmetrical alkyne dimer is formed (Glaser product).1. Presence of oxygen in the reaction vessel.[8][11]2. High concentration or loading of copper catalyst.[11]1. Ensure the reaction is strictly anaerobic.[11]2. Reduce the amount of CuI catalyst.3. Add the terminal alkyne slowly to the reaction mixture.[14]4. Switch to a copper-free Sonogashira protocol.[8]
Catalyst Decomposition Reaction mixture turns black with a fine precipitate (palladium black).1. Presence of oxygen.[11]2. Impurities in reagents poisoning the catalyst.[11]3. Inappropriate solvent choice (some anecdotal reports suggest THF can promote decomposition under certain conditions).[8][13]1. Rigorously maintain an inert atmosphere.[8]2. Use high-purity, purified starting materials and solvents.3. Consider switching solvents (e.g., to DMF, Toluene, or just the amine base).[13]

References

Introduction: The Strategic Advantage of a Bifunctional Monomer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Functional Polymers Using 4-(2-Propynyloxy)aniline

In the landscape of functional materials, the design and synthesis of polymers with precisely tailored properties are paramount. This compound emerges as a uniquely versatile building block for polymer chemists, offering two distinct and chemically orthogonal reactive sites: a primary aromatic amine and a terminal alkyne. This bifunctionality is not a redundancy but a strategic advantage, enabling a dual approach to polymer synthesis. The aniline moiety provides a direct route to creating conjugated polymer backbones, akin to the well-studied polyaniline (PANI), while the propargyl group remains as a pendant "handle" for subsequent modifications.[1]

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the synthetic strategies involving this compound. We will delve into detailed protocols for polymerization via the aniline group and the subsequent functionalization via the propargyl group, emphasizing the rationale behind experimental choices to ensure reproducible and successful outcomes.

Strategy 1: Backbone Synthesis via Aniline Polymerization

The primary amine of this compound allows for the formation of a polyaniline-like backbone through oxidative coupling. This process creates a conductive or semi-conductive polymer chain with pendant propargyloxy groups poised for further functionalization. Two primary methods are employed for this purpose: chemical oxidation and electrochemical polymerization.

A. Chemical Oxidative Polymerization

Chemical oxidative polymerization is a robust and scalable method for synthesizing bulk quantities of poly(this compound). The reaction proceeds via the oxidation of the aniline monomer to form radical cations, which then couple to form the polymer chain.

Causality and Experimental Rationale:

  • Acidic Medium: The polymerization of aniline derivatives is exclusively carried out in a strong acidic medium (typically pH < 2.5).[2] This is critical for two reasons: first, it protonates the aniline nitrogen, preventing over-oxidation and the formation of non-conductive, branched structures. Second, the protonated emeraldine salt form of the resulting polymer is the electrically conductive state.

  • Oxidizing Agent: Ammonium persulfate (APS) is a common and effective oxidant.[3] It provides the necessary potential to initiate the formation of aniline radical cations. The stoichiometry between the monomer and oxidant is a critical parameter that influences the polymerization rate and the molecular weight of the final polymer.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is crucial to slow down the reaction rate, which helps in achieving a more ordered polymer structure, higher molecular weight, and better yield. Uncontrolled temperature can lead to side reactions and the formation of oligomeric byproducts.

Experimental Protocol: Chemical Oxidative Polymerization

Materials:

  • This compound (Monomer)

  • Ammonium persulfate (APS) (Oxidant)

  • 1 M Hydrochloric acid (HCl) (Acidic medium)

  • Methanol

  • Deionized water

  • Reaction vessel, magnetic stirrer, and ice bath

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound (e.g., 1.47 g, 10 mmol) in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved.

  • Temperature Equilibration: Place the beaker in an ice bath and allow the solution to cool to 0–5 °C with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve the required amount of APS (e.g., 2.85 g, 12.5 mmol, for a 1.25:1 molar ratio of oxidant to monomer) in 50 mL of 1 M HCl. Cool this solution in the ice bath as well.

  • Initiation of Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over 20-30 minutes. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the polymer.

  • Polymerization: Allow the reaction to proceed for a specified duration (e.g., 24 hours) at 0–5 °C with constant stirring to ensure high conversion.

  • Isolation and Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer powder extensively with 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash with methanol to remove the oxidant and other impurities.

    • Continue washing until the filtrate becomes colorless.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours. The final product is the protonated, emeraldine salt form of poly(this compound).

Workflow Visualization

G cluster_prep Preparation (0-5 °C) cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer Dissolve Monomer in 1M HCl Mix Slowly Add Oxidant to Monomer Monomer->Mix Oxidant Dissolve APS in 1M HCl Oxidant->Mix React Stir for 24h at 0-5 °C Mix->React Color change to dark green Filter Vacuum Filtration React->Filter Wash_HCl Wash with 1M HCl Filter->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Dry Vacuum Dry at 60 °C Wash_MeOH->Dry Final_Product Final_Product Dry->Final_Product Protonated Polymer Powder

Caption: Workflow for Chemical Oxidative Polymerization.

B. Electrochemical Polymerization

Electrochemical polymerization offers precise control over the polymer film's thickness and morphology by depositing it directly onto a conductive substrate.[4][5] This technique is ideal for applications requiring thin, uniform films, such as in sensors or electronic devices.[6]

Causality and Experimental Rationale:

  • Electrolyte: A protic (acidic) electrolyte is necessary for the same reasons as in chemical polymerization—to ensure the formation of the conductive emeraldine salt.[6]

  • Electrode Material: Inert electrodes like platinum, gold, or indium tin oxide (ITO) glass are used as the working electrode, as they do not interfere with the polymerization reaction.[6]

  • Polymerization Mode: The polymerization can be carried out potentiostatically (at a constant potential), galvanostatically (at a constant current), or by cyclic voltammetry (sweeping the potential).[7] Cyclic voltammetry is particularly useful as it allows for simultaneous deposition and characterization of the polymer film's redox activity.

Experimental Protocol: Potentiodynamic Electrochemical Polymerization

Materials & Equipment:

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Working Electrode (e.g., ITO-coated glass slide)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

  • Electrolyte Solution: 0.1 M this compound in 1 M HCl

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electrode Cleaning: Ensure the working electrode surface is clean by sonicating in isopropanol and deionized water, then drying under a stream of nitrogen.

  • Polymerization:

    • Set the potentiostat to the cyclic voltammetry (CV) mode.

    • Define the potential window, for example, from -0.2 V to +1.0 V vs. Ag/AgCl.

    • Set a scan rate, typically 50 mV/s.

    • Run the CV for a set number of cycles (e.g., 15-20 cycles). With each cycle, an increase in the peak currents will be observed, indicating the progressive deposition of a conductive polymer film on the working electrode.

  • Post-Polymerization Treatment:

    • After the desired number of cycles, remove the working electrode from the cell.

    • Gently rinse it with 1 M HCl to remove any adsorbed monomer.

    • Rinse with deionized water and dry carefully. The electrode is now coated with a thin film of poly(this compound).

Strategy 2: Post-Polymerization Modification via Click Chemistry

The true versatility of poly(this compound) lies in its pendant propargyl groups, which are perfect substrates for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry".[8] This reaction allows for the covalent attachment of virtually any azide-containing molecule to the polymer backbone, enabling extensive functionalization.[9][10][11]

Causality and Experimental Rationale:

  • The CuAAC Reaction: This reaction forms a highly stable 1,2,3-triazole ring by coupling a terminal alkyne (the propargyl group on the polymer) and an azide. Its high efficiency, specificity, and tolerance to a wide range of functional groups make it an ideal tool for polymer modification.[12]

  • Catalyst System: The reaction requires a Copper(I) catalyst. This is often generated in situ by reducing a Copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[8] This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is often used to stabilize the Cu(I) oxidation state and increase the reaction rate.

Experimental Protocol: CuAAC Modification of Poly(this compound)

Materials:

  • Poly(this compound) synthesized via Strategy 1

  • Azide-functionalized molecule of interest (e.g., Azidomethyl-fluorescein, Azido-PEG)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., Dimethylformamide (DMF) or a mixture of water/t-butanol)

Procedure:

  • Polymer Dissolution: Dissolve the poly(this compound) powder in a suitable solvent like DMF. (Note: The base form, de-protonated with a base like NH₄OH, may be more soluble in organic solvents).

  • Reagent Addition: To the polymer solution, add the azide-functionalized molecule (typically 1.1-1.5 equivalents per alkyne group).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and sodium ascorbate in a small amount of water or DMF.

  • Click Reaction: Add the catalyst solution to the polymer/azide mixture. Stir the reaction at room temperature. The reaction progress can be monitored by FTIR by observing the disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹).

  • Reaction Time: Allow the reaction to proceed for 12-24 hours.

  • Purification:

    • Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether).

    • Isolate the polymer by filtration or centrifugation.

    • To remove residual copper, the polymer can be redissolved and passed through a short column of basic alumina or washed with an EDTA solution.

  • Drying: Dry the final, functionalized polymer under vacuum.

Post-Polymerization Modification Visualization

Caption: Schematic of CuAAC "Click" Chemistry Modification.

Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the structure and properties of the synthesized polymers. The following table summarizes key analytical techniques and their expected outcomes.

TechniquePurposeExpected Results for Poly(this compound)
FTIR Spectroscopy Confirm functional groupsBefore Click: Presence of alkyne C-H stretch (~3300 cm⁻¹), C≡C stretch (~2120 cm⁻¹), N-H stretch (~3400 cm⁻¹), and aromatic C=C bands. After Click: Disappearance or significant reduction of alkyne peaks.
¹H NMR Spectroscopy Elucidate polymer structureBefore Click: Peaks corresponding to aromatic protons, methylene protons (-O-CH₂-), and the terminal alkyne proton (-C≡CH).[13][14] After Click: Disappearance of the alkyne proton peak and appearance of a new peak for the triazole proton.
UV-Vis Spectroscopy Analyze electronic propertiesShows characteristic absorptions for the polyaniline backbone, indicating its oxidation and protonation state.[13]
Gel Permeation Chromatography (GPC) Determine molecular weight and polydispersityProvides information on the average molecular weight (Mn, Mw) and the distribution of chain lengths (PDI), which reflects the control over the polymerization.
Scanning Electron Microscopy (SEM) Observe surface morphologyReveals the physical structure of the polymer (e.g., granular, fibrous, or film-like).[13][14]
Thermal Gravimetric Analysis (TGA) Evaluate thermal stabilityDetermines the decomposition temperature of the polymer, providing insight into its stability for high-temperature applications.[15]

Applications and Future Directions

The ability to synthesize a polyaniline-like backbone and then decorate it with a vast array of functional groups opens up numerous application possibilities.

  • Advanced Materials: By clicking on hydrophobic or hydrophilic moieties, the solubility and processability of the polymer can be precisely controlled.[1]

  • Sensors: The conductive backbone makes the polymer suitable for chemical and biological sensors.[13][14] Functional groups that selectively bind to specific analytes can be attached to enhance sensitivity and selectivity.

  • Biomedical and Drug Development: Bioactive molecules, targeting ligands, or drugs can be conjugated to the polymer backbone for applications in drug delivery, tissue engineering, and diagnostics.[1][16]

The methodologies described herein provide a robust platform for creating a new generation of smart, functional materials based on the versatile this compound monomer.

References

Guide to Surface Functionalization with 4-(2-Propynyloxy)aniline: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of surfaces using 4-(2-Propynyloxy)aniline. This versatile bifunctional molecule serves as a critical linker in modern surface chemistry, enabling the robust attachment of a terminal alkyne group to a variety of substrates. The aniline moiety allows for strong covalent linkage to surfaces, primarily through diazonium chemistry, while the propargyl group provides a reactive handle for subsequent bio-orthogonal "click chemistry" reactions. This dual functionality is invaluable for applications ranging from the development of high-sensitivity biosensors and antifouling materials to the engineering of surfaces for targeted drug delivery and tissue engineering. This document details the underlying chemical principles, provides step-by-step experimental protocols for surface modification and characterization, and discusses key applications relevant to researchers in materials science and drug development.

Introduction: The Power of a Bifunctional Linker

The ability to precisely control the chemical composition of a surface is paramount in fields where the interface dictates performance, such as in biosensors, medical implants, and microarrays. Surface functionalization aims to impart new properties—such as biocompatibility, specific molecular recognition, or resistance to fouling—without altering the bulk characteristics of the underlying material.

This compound has emerged as a superior linker molecule due to its unique structure. It contains:

  • An aniline group (-NH₂) , which can be readily converted into a highly reactive diazonium salt (Ar-N₂⁺). This salt can then form a stable, covalent bond with a wide range of conductive, semiconducting, and polymeric surfaces through electrochemical or chemical reduction.[1][2][3] This grafting method is known for creating exceptionally robust and dense organic layers.[4]

  • A terminal alkyne group (-C≡CH) , which is the key component for "click chemistry." Specifically, it is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a Nobel prize-winning process known for its high efficiency, specificity, and biocompatibility.[5] This reaction allows for the covalent attachment of virtually any azide-modified molecule (e.g., peptides, DNA, polymers, fluorophores) to the alkyne-functionalized surface under mild conditions.[6][7]

This guide provides the foundational knowledge and practical protocols to leverage the power of this compound for advanced surface engineering.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is crucial for successful and safe experimentation.

PropertyValueSource
IUPAC Name 4-(prop-2-yn-1-yloxy)aniline[8][9]
Synonyms 4-(Propargyloxy)aniline, 4-Aminophenyl Propargyl Ether[10][11]
CAS Number 26557-78-8[8][12]
Molecular Formula C₉H₉NO[12]
Molecular Weight 147.18 g/mol [12]
Appearance Brown to black solid or crystalline powder[9][12]
Melting Point 52-56 °C[12]
Purity Typically ≥98%[8]
Storage 2-8°C, under inert atmosphere, protected from light[12]

Safety Note: this compound is a chemical reagent. Users should consult the Safety Data Sheet (SDS) before use and handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Principle: A Two-Stage Functionalization Workflow

The functionalization process is a logical two-step sequence: first, anchoring the linker to the substrate, and second, attaching the molecule of interest via click chemistry.

G cluster_0 PART 1: Surface Grafting cluster_1 PART 2: Click Chemistry Conjugation Substrate Bare Substrate (e.g., Glassy Carbon, Gold, ITO) GraftedSurface Alkyne-Terminated Surface Substrate->GraftedSurface Electrografting (Potential Scan) Aniline This compound Diazonium In-situ Diazonium Salt Formation Aniline->Diazonium + NaNO₂, HCl (0-5°C) Diazonium->GraftedSurface FinalSurface Functionalized Surface with Covalently Linked Molecule GraftedSurface->FinalSurface Surface Reaction (Room Temp) AzideMolecule Azide-Modified Molecule (Protein, DNA, PEG, etc.) ClickCocktail CuAAC Reaction Cocktail (CuSO₄, Ascorbate, Ligand) AzideMolecule->ClickCocktail ClickCocktail->FinalSurface

Diagram 1: Overall workflow for surface functionalization.

Stage 1: Anchoring via Diazonium Chemistry

The most robust method for attaching an aniline derivative to a conductive or semiconducting surface is through the formation of an aryl diazonium salt followed by electrochemical reduction (electrografting).[2][3]

Mechanism:

  • The primary amine of this compound is diazotized at low temperature (0-5°C) using a nitrosating agent like sodium nitrite (NaNO₂) in an acidic medium. This forms the in situ diazonium salt.

  • When a negative potential is applied to the substrate (working electrode), the diazonium cation is reduced by one electron.[3]

  • This reduction leads to the rapid loss of a dinitrogen (N₂) molecule, generating a highly reactive aryl radical.

  • The aryl radical immediately attacks the substrate surface, forming a strong, covalent carbon-surface bond.[3]

This process creates a dense, often multilayered, organic film that is exceptionally stable, making it ideal for applications requiring long-term performance and resistance to harsh conditions.[2]

Stage 2: Conjugation via Click Chemistry (CuAAC)

With the surface now decorated with accessible alkyne groups, the next step is to "click" on the molecule of interest. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used method.[5][7]

Mechanism:

  • A reaction mixture is prepared containing the azide-modified molecule, a source of Copper(II) (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to generate the active Copper(I) catalyst in situ.

  • The Cu(I) catalyst coordinates with the terminal alkyne on the surface, activating it for cycloaddition.

  • The azide group of the target molecule reacts with the activated alkyne, forming a stable, five-membered triazole ring.[5]

  • This reaction is highly specific, proceeds rapidly at room temperature in aqueous buffers, and is tolerant of most other functional groups, making it truly bio-orthogonal.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for researchers.

Protocol 1: Electrografting of this compound onto a Glassy Carbon Electrode (GCE)

This protocol describes the formation of an alkyne-terminated surface.

Materials:

  • Glassy Carbon Electrode (GCE) or other conductive substrate

  • This compound (CAS 26557-78-8)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Acetonitrile (ACN), anhydrous

  • Deionized (DI) water

  • Polishing materials (e.g., alumina slurries)

  • Potentiostat for electrochemical procedures

Procedure:

  • Substrate Preparation:

    • Polish the GCE surface to a mirror finish using progressively smaller alumina particles (e.g., 1.0, 0.3, and 0.05 µm).

    • Sonicate the electrode sequentially in DI water, ethanol, and then DI water again (5 minutes each step) to remove polishing residue.

    • Dry the electrode under a gentle stream of nitrogen.

  • Preparation of Diazonium Salt Solution (Perform in an ice bath, ~0-5°C):

    • In a small, clean glass vial, dissolve 5 mg of this compound in 5 mL of ACN.

    • Add 200 µL of concentrated HCl to the solution and stir gently for 5 minutes.

    • Slowly add an equimolar amount of NaNO₂ (approx. 2.3 mg) dissolved in a minimal amount of cold DI water.

    • Causality: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The acid protonates the nitrous acid formed, which is the active nitrosating agent.

    • Allow the solution to react for 15-20 minutes in the ice bath. The solution is now ready for electrografting.

  • Electrografting Procedure:

    • Set up a standard three-electrode electrochemical cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

    • Use the freshly prepared diazonium salt solution as the electrolyte.

    • Perform cyclic voltammetry (CV) by scanning the potential from approximately +0.4 V to -0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 1-3 cycles. A characteristic reduction peak should appear on the first cathodic scan, which diminishes in subsequent scans as the passivating organic layer forms.[13]

    • Causality: The potential scan drives the reduction of the diazonium salt. The decrease in the reduction peak current indicates that the electrode surface is being successfully coated and electrically insulated by the grafted layer.

  • Finalization:

    • After grafting, immediately remove the electrode from the solution.

    • Rinse the modified electrode thoroughly with ACN, followed by ethanol and DI water to remove any physisorbed material.

    • Dry the surface under a nitrogen stream. The alkyne-functionalized surface is now ready for characterization or the subsequent click reaction.

Protocol 2: CuAAC Click Conjugation of an Azide-Modified Molecule

This protocol details the attachment of a target molecule (e.g., an azide-labeled fluorescent dye for validation).

Materials:

  • Alkyne-functionalized substrate (from Protocol 1)

  • Azide-modified molecule (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended for efficiency)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Azide-Molecule: 10 mM in DMSO.

    • CuSO₄: 100 mM in DI water.

    • Sodium Ascorbate: 500 mM in DI water (prepare fresh).

    • TBTA Ligand: 50 mM in DMSO.

  • Prepare the Click Reaction Mixture (Final Volume: 1 mL):

    • To 900 µL of PBS buffer, add the reagents in the following order, vortexing gently after each addition:

      • 10 µL of 10 mM Azide-Molecule solution (Final conc: 100 µM).

      • 20 µL of 100 mM CuSO₄ solution (Final conc: 2 mM).

      • 20 µL of 50 mM TBTA solution (Final conc: 1 mM).

      • 50 µL of 500 mM Sodium Ascorbate solution (Final conc: 25 mM).

    • Causality: The ligand (TBTA) protects the Cu(I) catalyst from oxidation and disproportionation, increasing reaction efficiency. Sodium ascorbate is added last to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[14]

  • Surface Reaction:

    • Apply the complete reaction mixture onto the alkyne-functionalized surface, ensuring it is fully covered.

    • Place the substrate in a humid chamber to prevent evaporation.

    • Incubate at room temperature for 1-2 hours. Protect from light if using a light-sensitive molecule.

  • Washing and Purification:

    • Remove the reaction solution.

    • Wash the surface extensively by rinsing or immersion in DI water three times, followed by ethanol, and a final rinse with DI water.

    • Dry the functionalized surface under a gentle stream of nitrogen.

Surface Characterization: A Self-Validating System

Verifying each step of the modification is crucial for reproducible results.

Diagram 2: A logical workflow for surface characterization.

TechniqueAfter Grafting (Protocol 1)After Click Reaction (Protocol 2)
X-ray Photoelectron Spectroscopy (XPS) Appearance of a Nitrogen (N1s) peak from the aniline group. Increased Carbon (C1s) signal.Appearance of new elemental signals unique to the clicked molecule (e.g., F1s for a fluorinated drug, S2p for a sulfur-containing peptide). A significant increase in the N1s signal due to the triazole ring formation.[7]
Contact Angle Goniometry The surface typically becomes more hydrophobic, leading to an increase in the water contact angle.The contact angle will change depending on the hydrophilicity of the attached molecule (e.g., decrease significantly after clicking PEG).
Cyclic Voltammetry (CV) Using a redox probe like [Fe(CN)₆]³⁻/⁴⁻, the CV peaks will be significantly suppressed or blocked, indicating the formation of an insulating organic layer.The blocking effect will persist or may slightly increase due to the added molecular layer.
Fluorescence Microscopy No fluorescence.If an azide-functionalized fluorophore was used, the surface will show uniform fluorescence, confirming successful conjugation.

Applications in Drug Development and Life Sciences

The versatility of this functionalization platform enables numerous cutting-edge applications.

  • Biosensor Development: Covalently immobilize capture probes like antibodies, aptamers, or DNA strands to create sensitive and stable diagnostic devices. The robust covalent linkage prevents probe leaching, enhancing sensor reusability and shelf-life.[14]

  • Antifouling Surfaces: Combat non-specific protein adsorption on medical implants, marine coatings, or diagnostic tools by clicking hydrophilic polymers like Poly(ethylene glycol) (PEG) or zwitterionic polymers onto the surface.[7] This creates a hydration layer that repels proteins and cells.

  • Targeted Drug Delivery: Functionalize the surface of nanoparticles (e.g., liposomes, polymeric micelles) with targeting ligands (peptides, antibodies) to enhance their accumulation at disease sites, thereby increasing therapeutic efficacy and reducing side effects.[14]

  • Tissue Engineering: Modify the surfaces of scaffolds with cell-adhesive peptides (e.g., RGD) to promote specific cell attachment, proliferation, and differentiation, guiding the formation of new tissue.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Grafting Density 1. Inactive substrate surface.2. Premature decomposition of diazonium salt.3. Incorrect potential window for electrografting.1. Ensure thorough cleaning and polishing of the substrate.2. Prepare diazonium salt solution fresh and strictly maintain 0-5°C.3. Optimize the potential range for your specific substrate.
Inefficient Click Reaction 1. Oxidation of Cu(I) catalyst.2. Steric hindrance on the surface.3. Inactive azide-molecule.1. Prepare ascorbate solution fresh. Use a Cu(I) stabilizing ligand like TBTA. Deoxygenate buffers if necessary.2. Consider introducing a spacer in your azide-modified molecule.3. Verify the purity and integrity of your azide-containing reagent.
High Non-Specific Binding 1. Incomplete surface coverage during grafting.2. Hydrophobic interactions with the linker.1. Increase the number of CV cycles or concentration of diazonium salt during grafting.2. After the click reaction, block remaining alkyne groups with a small azide (e.g., sodium azide) and then block non-specific sites with a protein like BSA.

References

Application Notes and Protocols: 4-(2-Propynyloxy)aniline as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Propargyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of modular and efficient synthetic strategies is paramount. 4-(2-Propynyloxy)aniline, also known as 4-(propargyloxy)aniline, has emerged as a highly valuable and versatile building block for the construction of complex pharmaceutical intermediates.[1][2] Its strategic utility is rooted in the dual reactivity of its constituent functional groups: a nucleophilic aniline moiety and a terminal alkyne. The aniline provides a common and critical scaffold in numerous kinase inhibitors, while the propargyl group serves as a reactive handle for a suite of powerful and selective coupling reactions.[3][4][5]

The terminal alkyne functionality is particularly significant, positioning this compound as an ideal substrate for two of the most robust carbon-carbon and carbon-heteroatom bond-forming reactions in the synthetic chemist's toolkit: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," and the palladium/copper-catalyzed Sonogashira coupling.[6][7][8] These reactions are lauded for their high yields, functional group tolerance, and mild reaction conditions, making them exceptionally well-suited for the intricate and often sensitive substrates encountered in drug development.[1][6]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its key applications, provide detailed, field-proven protocols for its use in CuAAC and Sonogashira reactions, and explain the causality behind the experimental choices to ensure reproducible and successful outcomes.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is critical for successful reaction design and safe handling.

PropertyValueSource(s)
Synonyms 4-(Propargyloxy)aniline, 4-Aminophenyl propargyl ether[1][9][10][11][12][13]
CAS Number 26557-78-8[1][14]
Molecular Formula C₉H₉NO[1][2][9]
Molecular Weight 147.18 g/mol [1][2][13][15]
Appearance Yellow to brown or white solid/crystalline powder[1][13][15][16]
Melting Point 52 - 56 °C[1][2][15]
Boiling Point 95 °C / 10 mmHg[1][2]
Purity ≥ 98% (GC)[1][2][15][17]
Storage Conditions Store at 2 - 8 °C, in a dark place under an inert atmosphere. Heat and air sensitive.[1][2][15][17]

Safety Information: this compound is a chemical irritant. It is harmful if swallowed and causes skin and serious eye irritation.[3][9][18] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[9] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[9][14]

Application I: "Click Chemistry" and the Synthesis of Triazole-Containing Kinase Inhibitor Scaffolds

The CuAAC reaction is a powerful tool for covalently linking two molecular fragments with high efficiency and specificity.[1][19] The reaction forms a stable 1,2,3-triazole ring, a five-membered heterocycle that is not only a robust linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.[20][21] In this workflow, this compound serves as the alkyne component, ready to be "clicked" onto an azide-functionalized core, a common strategy for building libraries of potential kinase inhibitors.[11]

Workflow for CuAAC-mediated Synthesis

The following diagram illustrates the general workflow for synthesizing a triazole-linked pharmaceutical intermediate using this compound.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_workup Work-up & Purification A This compound (Alkyne Component) C Dissolve Reactants in t-BuOH/H₂O A->C B Azide-Functionalized Heterocycle (e.g., Quinazoline) B->C D Add CuSO₄·5H₂O (Copper(II) Source) C->D In situ generation of Cu(I) catalyst E Add Sodium Ascorbate (Reducing Agent) D->E F Stir at Room Temp (1-4 hours) E->F G Dilute with Water & Extract with EtOAc F->G H Dry, Filter & Concentrate G->H I Purify via Column Chromatography H->I J Final Product: Triazole-Linked Intermediate I->J

Caption: General workflow for the CuAAC "click" reaction.

Protocol 1: Synthesis of a 1,2,3-Triazole-Linked 4-Anilinoquinazoline Intermediate

This protocol details the CuAAC reaction between this compound and a hypothetical 6-azidoquinazoline, a common heterocyclic core in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 6-Azidoquinazoline (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.1 eq)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 6-azidoquinazoline (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water to achieve a final concentration of approximately 0.1 M. Stir the mixture until all solids are dissolved.

    • Causality: The t-BuOH/water solvent system is highly effective for CuAAC reactions as it solubilizes both the organic starting materials and the inorganic copper catalyst and ascorbate.[17]

  • Catalyst Addition: To the stirring solution, add an aqueous solution of sodium ascorbate (1.0 M, 0.1 eq). Immediately following, add an aqueous solution of copper(II) sulfate pentahydrate (0.5 M, 0.05 eq).

    • Causality: Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalytic species in situ.[12][17][19] Adding the ascorbate first ensures a reducing environment is present when the copper is introduced, promoting the formation of Cu(I).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with deionized water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification Prep: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole-linked product.

Application II: Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is exceptionally useful for directly linking the propargyl group of this compound to another aromatic or heteroaromatic system, a key step in the synthesis of many complex pharmaceutical agents, including treatments for psoriasis and nicotinic receptor agonists.[5]

Catalytic Cycles of the Sonogashira Coupling

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd_complex R¹-Pd(II)-X (L)₂ pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne R¹-Pd(II)-C≡CR² (L)₂ pd_trans->pd_alkyne pd_red Reductive Elimination pd_alkyne->pd_red pd_red->pd0 Regenerates Catalyst product Product R¹-C≡CR² pd_red->product cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_cat->cu_acetylide cu_alkyne H-C≡CR² cu_alkyne->cu_acetylide Deprotonation cu_acetylide->pd_trans Forms Cu(I)X base Base (e.g., Et₃N) base->cu_alkyne aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_add

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a method for coupling this compound with a substituted aryl bromide, a common transformation in medicinal chemistry to build molecular complexity.[9]

Materials:

  • This compound (1.2 eq)

  • Substituted Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Copper(I) Iodide (CuI) (0.03 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with condenser and septum

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and Copper(I) iodide (0.03 eq).

    • Causality: The Sonogashira coupling is sensitive to oxygen, which can deactivate the palladium catalyst.[7] An inert atmosphere is crucial for maintaining catalytic activity and achieving high yields.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq) to the flask.

  • Solvent and Base Addition: Via syringe, add anhydrous THF, followed by triethylamine (2.0 eq).

    • Causality: Triethylamine acts as the base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate. It also serves to quench the HX acid byproduct generated in the catalytic cycle.[7]

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the aryl bromide.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired coupled product.

Conclusion

This compound is a powerful and versatile building block whose value is defined by its bifunctional nature. The aniline core provides access to privileged scaffolds in medicinal chemistry, particularly in the realm of kinase inhibitors, while the terminal alkyne enables the use of highly efficient and modular coupling reactions like CuAAC and Sonogashira coupling. The protocols detailed herein provide a robust starting point for researchers to leverage the unique reactivity of this compound, facilitating the rapid synthesis and diversification of complex molecules for the discovery of new pharmaceutical intermediates and active pharmaceutical ingredients.

References

Application Notes and Protocols for 4-(2-Propynyloxy)aniline in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Linker in Bioconjugation

In the landscape of modern bioconjugation, the ability to selectively and efficiently label biomolecules is paramount for advancing diagnostics, therapeutics, and our fundamental understanding of biological processes. 4-(2-Propynyloxy)aniline emerges as a versatile and powerful tool in this domain. Its structure is deceptively simple, yet it offers a strategic combination of functionalities: a terminal alkyne ripe for "click chemistry" and an aniline group that can serve as a nucleophilic handle or a precursor for further chemical modifications.[1][2] This dual-functionality makes it an invaluable building block for researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the robust and widely adopted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We will delve into the mechanistic underpinnings of this chemistry, provide detailed, field-tested protocols for the labeling of proteins and nucleic acids, and present quantitative data to inform experimental design.

Core Principle: The Power of Click Chemistry

The primary application of this compound in bioconjugation is centered around its terminal alkyne group, which is a key participant in the family of reactions known as "click chemistry." This term, coined by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[3][4]

The most prominent click reaction for bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between an alkyne (provided by this compound) and an azide-modified biomolecule.[3][][6] The reaction is highly specific, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds efficiently under mild conditions, making it ideal for modifying complex biological molecules.[7][8]

A metal-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also available. SPAAC utilizes strained cyclooctynes that react with azides without the need for a toxic metal catalyst, which can be advantageous for in vivo applications.[9][][11][12] While this compound contains a terminal alkyne and is thus primarily used in CuAAC, understanding SPAAC is crucial for a comprehensive knowledge of azide-alkyne cycloaddition strategies.

The Role of the Aniline Moiety

While the propynyloxy group is the star of the show in click chemistry, the aniline moiety of this compound offers additional strategic value. The amino group on the aromatic ring can be:

  • A point of attachment: The aniline can be acylated or otherwise modified to attach this alkyne-containing molecule to a larger scaffold.

  • A catalytic participant in other reactions: Aniline and its derivatives are known to catalyze other bioconjugation reactions, such as hydrazone ligation.[13][14] While not the primary focus here, this property adds to the molecule's versatility.

  • A precursor for diazonium chemistry: The aniline group can be converted to a diazonium salt, enabling a different class of conjugation reactions.

  • A modulator of solubility and electronic properties: The aromatic ring and the amino group influence the overall solubility and electronic characteristics of the molecule and its conjugates.[1]

Visualization of the CuAAC Bioconjugation Workflow

The following diagram outlines the general workflow for labeling a biomolecule with this compound via CuAAC.

CuAAC_Workflow cluster_preparation Step 1: Preparation cluster_reaction Step 2: Click Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis Propynyloxy This compound Derivative ReactionMix Reaction Mixture: - Propynyloxy Derivative - Azide-Biomolecule - CuSO₄ - Sodium Ascorbate - Ligand (e.g., THPTA) Propynyloxy->ReactionMix Add to reaction AzideBio Azide-Modified Biomolecule AzideBio->ReactionMix Add to reaction Purification Purification (e.g., SEC, Dialysis) ReactionMix->Purification Incubate Analysis Characterization (e.g., MS, SDS-PAGE) Purification->Analysis Isolate conjugate

Caption: General workflow for CuAAC bioconjugation.

Application Protocol 1: Labeling of a Protein with a this compound-Derived Probe

This protocol describes a general method for labeling a protein that has been metabolically engineered to contain an azide-bearing unnatural amino acid. The this compound is first functionalized with a reporter tag (e.g., a fluorophore or biotin) via its aniline group to create the labeling probe.

Rationale: This protocol utilizes the high specificity of the CuAAC reaction to label only the azide-modified protein within a complex mixture, such as a cell lysate. The use of a copper-chelating ligand like THPTA is crucial to prevent copper-mediated damage to the protein and to enhance reaction efficiency.[15]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-fluorophore conjugate (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium ascorbate (100 mM stock in water, freshly prepared)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (to a final concentration of 1-10 µM)

    • This compound-fluorophore conjugate (to a final concentration of 100-200 µM)

    • THPTA (to a final concentration of 1 mM)

    • CuSO₄ (to a final concentration of 200 µM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2 mM. Gently vortex the tube to mix the contents.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins or lower concentrations, the incubation can be extended overnight at 4°C.

  • Purification: Remove the excess labeling reagents and copper catalyst by either size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful labeling of the protein by methods such as:

    • SDS-PAGE with in-gel fluorescence scanning.

    • Mass spectrometry to determine the mass shift corresponding to the addition of the label.

Visualization of the CuAAC Reaction Mechanism

This diagram illustrates the key steps in the copper(I)-catalyzed cycloaddition.

CuAAC_Mechanism cluster_reactants cluster_catalyst cluster_intermediates cluster_product Alkyne R₁-C≡CH (from this compound derivative) Acetylide R₁-C≡C-Cu(I) Alkyne->Acetylide + Cu(I) Azide R₂-N₃ (on biomolecule) Complex Copper-Azide-Acetylide Complex Azide->Complex Cu_I Cu(I) (from CuSO₄ + Ascorbate) Cu_I->Acetylide Acetylide->Complex Triazole Triazole-linked Bioconjugate Complex->Triazole Cyclization & Protonation Triazole->Cu_I Regenerates Catalyst

Caption: Simplified mechanism of the CuAAC reaction.

Application Protocol 2: Labeling of DNA via Metabolic Incorporation of an Azide-Modified Nucleoside

This protocol outlines the labeling of newly synthesized DNA in cultured cells using a this compound-derived fluorescent probe. Cells are first incubated with an azide-modified nucleoside analog (e.g., 5-ethynyl-2'-deoxyuridine, EdU, is an alkyne-modified nucleoside, but for this example, we assume an azide-modified analog like Azido-dU is used) which is incorporated into DNA during replication. The incorporated azides are then detected using a this compound-based probe via CuAAC.

Rationale: This method allows for the specific visualization of DNA synthesis and can be used in pulse-chase experiments to track cell proliferation. The small size of the alkyne probe allows for efficient penetration into the cell nucleus after fixation and permeabilization.[16][17]

Materials:

  • Cultured cells grown on coverslips

  • Azide-modified nucleoside (e.g., Azido-dU)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • This compound-fluorophore conjugate (1 mM stock in DMSO)

  • CuSO₄ (100 mM stock in water)

  • Sodium ascorbate (1 M stock in water, freshly prepared)

  • PBS

Procedure:

  • Metabolic Labeling: Incubate the cells with the azide-modified nucleoside at a suitable concentration (e.g., 10 µM) in their culture medium for the desired period (e.g., 1-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Prepare the Click Reaction Cocktail: For each coverslip, prepare the following cocktail immediately before use:

    • 100 µL PBS

    • 1 µL CuSO₄ stock (final concentration: 1 mM)

    • 1 µL this compound-fluorophore conjugate stock (final concentration: 10 µM)

    • 1 µL Sodium ascorbate stock (final concentration: 10 mM)

  • Click Reaction:

    • Remove the PBS from the coverslips.

    • Add the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using fluorescence microscopy.

Quantitative Data Summary

The efficiency of bioconjugation reactions can be compared across several key parameters. The following table provides a comparative overview of CuAAC (the primary application for this compound) with other common bioconjugation chemistries.

FeatureCuAAC (Alkyne-Azide)SPAAC (Strained Alkyne-Azide)NHS Ester-Amine CouplingMaleimide-Thiol Coupling
Reaction Rate Fast (minutes to hours)[15]Very fast (seconds to minutes)[9]Fast (minutes to hours)Very fast (minutes)
Specificity High (Bioorthogonal)[8]High (Bioorthogonal)[]Moderate (Reacts with any primary amine)High (Specific for thiols)
Linkage Stability Very High (Triazole)[18]Very High (Triazole)Moderate (Amide bond)Moderate (Thioether, potential for retro-Michael addition)
Biocompatibility Good (Requires non-toxic ligand)[19]Excellent (No catalyst needed)[11]GoodGood
Required pH Wide range (pH 4-11)[8]Wide range7.2 - 8.56.5 - 7.5
Catalyst Required Cu(I)[]None[]NoneNone

Troubleshooting and Expert Insights

  • Low Labeling Efficiency in CuAAC:

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Solution: Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the reducing agent or the copper ligand.[19]

    • Cause: Inaccessible alkyne or azide group on the biomolecule.

    • Solution: Consider introducing a longer linker on either the probe or the biomolecule.

  • Protein Precipitation:

    • Cause: High concentrations of organic solvent (from the probe stock) or copper-induced aggregation.

    • Solution: Minimize the volume of DMSO or other organic solvent. Ensure a sufficient concentration of a protective ligand like THPTA or TBTA.[15]

  • Biocompatibility Concerns: While the aniline moiety itself can have some cytotoxicity at high concentrations, in the context of bioconjugation where it is part of a larger molecule and used at low concentrations, the biocompatibility is generally considered good.[20][21] However, for in vivo applications, a thorough toxicological assessment of the final conjugate is always recommended.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for bioconjugation. Its propargyl ether group provides a reliable handle for CuAAC, enabling the stable and specific labeling of a wide array of biomolecules.[1][7] The presence of the aniline group offers further opportunities for creating more complex and multifunctional molecular probes. As the demand for precisely engineered bioconjugates in drug development, diagnostics, and fundamental research continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in future innovations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-Propynyloxy)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials, achieving a high yield of this compound is often critical.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: What is the standard reaction for synthesizing this compound?

The most prevalent and established method is the Williamson Ether Synthesis .[3] This reaction involves the O-alkylation of 4-aminophenol with a propargyl halide (typically propargyl bromide) in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-aminophenol, creating a more nucleophilic phenoxide ion that then attacks the electrophilic carbon of the propargyl halide in an SN2 reaction.[3]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis typically stem from three primary issues:

  • Incomplete Reaction: Insufficient deprotonation of the 4-aminophenol or suboptimal reaction conditions (temperature, time) can leave a significant amount of starting material unreacted.

  • Side Reactions: The major culprits are N-alkylation (alkylation on the aniline nitrogen instead of the phenolic oxygen) and subsequent di-alkylation, which create difficult-to-separate byproducts.

  • Degradation: 4-aminophenol is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[4]

Q3: The reaction mixture turned dark brown or black. Is the experiment ruined?

Not necessarily, but it is a clear sign of degradation. 4-aminophenol and its derivatives can oxidize to form quinone-like structures, which are highly colored.[5] This is often exacerbated by high temperatures, prolonged reaction times, or the presence of oxygen. While the desired product may still be present, this discoloration indicates the formation of significant impurities that will complicate purification and lower the overall isolated yield. To prevent this, it is highly recommended to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: How can I maximize O-alkylation and prevent N-alkylation?

Selectivity is key. The phenoxide oxygen is a "harder" nucleophile than the aniline nitrogen. According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophiles. The choice of reaction conditions can exploit this difference:

  • Base: Using a moderate base like potassium carbonate (K₂CO₃) is often preferred. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the nucleophilicity of the nitrogen, leading to more N-alkylation.

  • Solvent: Polar aprotic solvents like acetone or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide, keeping it highly reactive.

  • Temperature: Running the reaction at a moderate temperature (e.g., the reflux temperature of acetone, ~56°C) provides enough energy for the desired reaction without promoting the undesired N-alkylation, which often has a higher activation energy.

PART 2: Detailed Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental issues.

Workflow: Troubleshooting Logic

This diagram outlines a logical path for diagnosing issues based on TLC analysis post-reaction.

G TLC Analyze Reaction Mixture with TLC High_SM Problem: High Amount of Unreacted 4-Aminophenol TLC->High_SM Spot for Starting Material is strong Multiple_Spots Problem: Multiple Product Spots (Similar Rf to Product) TLC->Multiple_Spots Multiple new spots close to product spot Good_Conversion Good Conversion to a Single Major Product TLC->Good_Conversion Clean conversion Cause_Deprotonation Cause: Incomplete Deprotonation - Base choice/amount - Reaction time High_SM->Cause_Deprotonation Cause_Reagent Cause: Inactive Reagents - Propargyl bromide quality High_SM->Cause_Reagent Cause_N_Alkylation Cause: N-Alkylation/ Di-alkylation Byproducts Multiple_Spots->Cause_N_Alkylation Cause_Degradation Cause: Degradation - Reaction turned dark Multiple_Spots->Cause_Degradation Proceed Proceed to Work-up and Purification Good_Conversion->Proceed

Caption: Troubleshooting flowchart based on TLC analysis.

Problem 1: Low Conversion (High Amount of Unreacted 4-Aminophenol on TLC)

Possible Cause 1A: Incomplete Deprotonation of 4-Aminophenol The Williamson ether synthesis is contingent on the formation of the alkoxide (in this case, a phenoxide).[3] If the 4-aminophenol is not sufficiently deprotonated, it remains a poor nucleophile, and the reaction will not proceed efficiently.

  • Solution:

    • Choice of Base: Ensure the base is strong enough to deprotonate the phenol (pKa ~10.3) but not so strong that it promotes side reactions. Potassium carbonate (K₂CO₃) is an excellent choice.

    • Stoichiometry: Use at least 1.5-2.0 equivalents of the base to ensure the equilibrium shifts towards the phenoxide. The base is a reactant, not a catalyst.

    • Base Quality: Ensure the base is dry. Anhydrous K₂CO₃ is recommended, as moisture can quench the base and inhibit phenoxide formation.

Possible Cause 1B: Inactive Electrophile (Propargyl Bromide) Propargyl bromide can degrade over time. If the reagent is old or has been improperly stored, it may not be effective.

  • Solution:

    • Use a fresh bottle of propargyl bromide or purify older stock by distillation if necessary.

    • Ensure the reagent is stored correctly, typically in a cool, dark place.

Possible Cause 1C: Suboptimal Reaction Conditions The SN2 reaction has a specific activation energy. Insufficient temperature or reaction time will result in low conversion.

  • Solution:

    • Gently refluxing the reaction in a suitable solvent like acetone provides a consistent and appropriate temperature.

    • Monitor the reaction by TLC every 2-4 hours to determine the optimal reaction time. Reactions are often complete within 12-24 hours.

Problem 2: Multiple Spots on TLC / Difficult Purification

Possible Cause 2A: Competing N-Alkylation The aniline nitrogen is also nucleophilic and can be alkylated by propargyl bromide, leading to the formation of N-(2-propynyl)-4-aminophenol and 4-(2-propynyloxy)-N-(2-propynyl)aniline. These byproducts often have similar polarities to the desired product, making purification by column chromatography challenging.

  • Solution:

    • Control Stoichiometry: Use a slight excess of 4-aminophenol relative to propargyl bromide (e.g., 1.1 equivalents of aniline to 1.0 equivalent of halide). This ensures the electrophile is consumed before it can react extensively with the product's nitrogen atom.

    • Optimize Conditions: As detailed in the FAQs, use a moderate base (K₂CO₃) and a polar aprotic solvent (acetone) at a controlled temperature to favor O-alkylation.

Table 1: Effect of Reaction Conditions on O- vs. N-Alkylation Selectivity

ParameterCondition A (Optimized for O-Alkylation)Condition B (Prone to N-Alkylation)Rationale
Base K₂CO₃ (1.5 eq)NaH (1.1 eq)K₂CO₃ is a weaker base, minimizing deprotonation/activation of the amine group.
Solvent Acetone or AcetonitrileDMF or DMSOAcetone is less polar than DMF/DMSO, which can better solvate the "harder" phenoxide.
Temperature 50-60 °C (Refluxing Acetone)80-100 °CHigher temperatures provide more energy to overcome the activation barrier for N-alkylation.
Reactant Ratio 1.1 : 1 (Aniline : Halide)1 : 1.2 (Aniline : Halide)Excess halide can drive the reaction towards di-alkylation of the product.

Possible Cause 2B: Degradation of Starting Material As mentioned, 4-aminophenol is air and heat sensitive.[4] The formation of oxidative impurities introduces multiple colored spots on the TLC plate.

  • Solution:

    • Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

    • Reagent Quality: Use high-purity 4-aminophenol. If the starting material is already discolored (e.g., tan or brown instead of white/off-white), consider recrystallizing it before use.

PART 3: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield and purity of this compound.

Reaction Scheme

G cluster_conditions Conditions cluster_product Product A 4-Aminophenol B Propargyl Bromide Plus1 + Arrow C K₂CO₃ (Base) D Acetone (Solvent) E Reflux, N₂ atm F This compound

References

common side reactions in the synthesis of 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-Propynyloxy)aniline. This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. As a key intermediate in the development of pharmaceuticals, polymers, and dyes, its efficient synthesis is crucial.[1][2] However, the inherent reactivity of the starting material, 4-aminophenol, presents unique challenges. This guide provides in-depth, field-proven insights into troubleshooting common side reactions and optimizing your synthetic protocol.

Introduction: The Synthetic Challenge

The most common route to this compound is the Williamson ether synthesis, reacting 4-aminophenol with propargyl bromide.[3][4] This reaction, while straightforward in principle, is complicated by the presence of two nucleophilic sites on the 4-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH₂). This duality leads to a classic chemical selectivity problem: O-alkylation versus N-alkylation.[5][6] Direct alkylation often results in a mixture of the desired O-alkylated product, the undesired N-alkylated and N,O-dialkylated side products, making purification challenging and reducing the overall yield.[7][8]

This guide will address these issues in a practical question-and-answer format, explaining the causality behind each problem and providing validated solutions.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is very low, and I have a complex mixture of products. What is the primary cause?

This is the most frequent issue and typically points to a lack of selectivity between O- and N-alkylation. 4-Aminophenol is an ambident nucleophile. After deprotonation of the phenolic hydroxyl group (which is more acidic than the aniline proton), the resulting anion has nucleophilic character on both the oxygen and the nitrogen atoms.

  • Causality : The reaction of 4-aminophenol with an alkyl halide like propargyl bromide can proceed via three main pathways, leading to a product mixture that is difficult to separate.

G aminophenol 4-Aminophenol O_product Desired Product This compound (O-Alkylation) aminophenol->O_product Path A (Desired) N_product Side Product N-propargyl-4-aminophenol (N-Alkylation) aminophenol->N_product Path B (Side Reaction) propargyl_br Propargyl Bromide di_product Side Product N,O-dipropargyl (Di-Alkylation) N_product->di_product Path C (Side Reaction)

Caption: Competing reaction pathways in the synthesis.

Solution : To favor the desired O-alkylation (Path A), you must optimize reaction conditions to enhance the nucleophilicity of the oxygen atom while minimizing that of the nitrogen atom.

SymptomPossible CauseRecommended Solution
Low Yield & Product Mixture Competition between O- and N-alkylation.1. Choice of Base: Use a moderate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate the phenolic -OH (pKa ≈ 10) but not the -NH₂ group (pKa ≈ 30), selectively generating the phenoxide nucleophile. Avoid strong bases like NaH or alkoxides (e.g., NaOEt), which can deprotonate both sites or lead to elimination.[9] 2. Solvent Selection: Use a polar aprotic solvent such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF).[4][10] These solvents effectively solvate the cation of the base (e.g., K⁺) but do not form strong hydrogen bonds with the nucleophile, leaving the phenoxide highly reactive. Protic solvents (like ethanol) can solvate the phenoxide, reducing its nucleophilicity.
Significant Starting Material Remaining Incomplete reaction.1. Temperature Control: Gently heating the reaction (e.g., 50-60 °C or refluxing in acetone) can increase the reaction rate. However, excessive heat can promote side reactions.[11] 2. Reaction Time: Ensure the reaction runs for an adequate duration. Monitor progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 4 to 24 hours.[8][12]
Formation of Dark Tar Polymerization or decomposition of the propargyl group.1. Temperature Control: Avoid high temperatures. The propargyl group can undergo thermal rearrangement (e.g., Claisen-type) or polymerization.[12] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, which can lead to colored impurities.[13]
Question 2: My main impurity is the N-alkylated product. How can I suppress this side reaction?

Even under optimized conditions, direct N-alkylation can occur because the neutral amino group is still nucleophilic. If optimizing the base and solvent is insufficient, a protection-deprotection strategy is the most robust solution.[7][8]

  • Causality : By temporarily converting the highly nucleophilic amino group into a non-nucleophilic functional group (an amide), you can direct the alkylation exclusively to the hydroxyl group. The protecting group is then removed in a subsequent step to yield the pure product.

G start 4-Aminophenol step1 Step 1: N-Acetylation (Acetic Anhydride) start->step1 intermediate N-(4-hydroxyphenyl)acetamide (Paracetamol) step1->intermediate step2 Step 2: O-Alkylation (Propargyl Bromide, K₂CO₃) intermediate->step2 protected_product N-[4-(2-Propynyloxy)phenyl]acetamide step2->protected_product step3 Step 3: Deprotection (Acid or Base Hydrolysis) protected_product->step3 final_product Pure this compound step3->final_product

Caption: Amine protection strategy workflow.

Protocol 1: Synthesis via N-Protection Strategy[14]

This three-step protocol ensures high selectivity and yields a much purer final product.

Step 1: N-Acetylation of 4-Aminophenol

  • Suspend 4-aminophenol (1.0 eq) in water.

  • Add acetic anhydride (1.1 eq) portion-wise while stirring vigorously. The product, N-(4-hydroxyphenyl)acetamide (paracetamol), will precipitate out of the solution.

  • Stir for 30-60 minutes at room temperature.

  • Filter the white solid, wash with cold water, and dry under vacuum. The product is typically pure enough for the next step without further purification.

Step 2: O-Alkylation of N-(4-hydroxyphenyl)acetamide

  • In a round-bottom flask, dissolve the dried N-(4-hydroxyphenyl)acetamide (1.0 eq) in acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add propargyl bromide (1.1-1.2 eq) dropwise.

  • Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and stir for 12-24 hours, monitoring by TLC.

  • After cooling, filter off the K₂CO₃ and evaporate the solvent under reduced pressure.

  • The crude residue, N-[4-(2-propynyloxy)phenyl]acetamide, can be purified by recrystallization from ethanol/water or used directly in the next step.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the crude N-[4-(2-propynyloxy)phenyl]acetamide in ethanol.

  • Add aqueous hydrochloric acid (e.g., 3M HCl) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~8-9.

  • The product will precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield this compound.[2]

Question 3: My TLC shows a single major product spot, but after workup and purification, the yield is still poor. Where is my product going?

If selectivity is not the issue, consider the stability of your product and the alkylating agent, as well as the efficiency of your workup procedure.

  • Causality : Propargyl bromide is a lachrymator and can be volatile. The product itself, while generally stable, can be sensitive to highly acidic or basic conditions during workup, or it may be partially soluble in the aqueous phase.

Troubleshooting Workup and Purification
IssuePossible CauseRecommended Solution
Product Loss During Workup Emulsion Formation: The amphiphilic nature of the product can lead to emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.
Product Solubility: The product has some water solubility, especially if the aqueous phase is acidic (forming the ammonium salt).Ensure the aqueous phase is neutralized or slightly basic (pH 8-9) before extraction to keep the product in its free amine form, which is more soluble in organic solvents. Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery.
Degradation of Alkylating Agent Hydrolysis of Propargyl Bromide: Propargyl bromide can be hydrolyzed by water, especially in the presence of base.Ensure your reagents and solvent are reasonably dry, particularly if the reaction is slow. Use a slight excess (1.1-1.2 eq) of propargyl bromide to compensate for any minor degradation.
Difficulty in Final Purification Co-elution of Impurities: The N-alkylated isomer can sometimes have a similar polarity to the desired O-alkylated product, making chromatographic separation tedious.Use a shallow solvent gradient during column chromatography (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20-30%). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be very effective for removing minor impurities if the crude product is mostly clean.

Summary of Key Parameters

The success of your synthesis hinges on carefully controlling the reaction parameters to favor O-alkylation. The table below summarizes the key variables and their impact.

ParameterCondition for O-AlkylationRationale
Base K₂CO₃, Cs₂CO₃Selectively deprotonates the more acidic phenol without significantly affecting the amine.[8]
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide anion.[4][14]
Temperature 50-80 °C (Moderate Heat)Increases reaction rate without promoting significant decomposition or N-alkylation.[11]
Strategy N-Protection (e.g., Acetylation)Provides the highest selectivity and simplifies purification, making it the most reliable method.[15]

By understanding the underlying chemical principles and applying these troubleshooting strategies, you can overcome the common challenges in the synthesis of this compound and achieve higher yields of pure product for your research and development needs.

References

Technical Support Center: Purification of Crude 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2-Propynyloxy)aniline (CAS No: 26557-78-8). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. We will address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.

The primary synthetic route to this compound is the Williamson ether synthesis, typically involving the reaction of 4-aminophenol with propargyl bromide or chloride in the presence of a base.[1][2][3] This reaction, while effective, can yield a crude product containing unreacted starting materials, over-alkylated byproducts, and other impurities. Achieving high purity is critical for subsequent applications in pharmaceutical development, polymer chemistry, and materials science.[4]

This guide provides practical, field-tested advice to diagnose and resolve common purification challenges.

Part 1: Initial Assessment of Crude Product

Before attempting purification, a preliminary analysis of the crude material is essential. Thin-Layer Chromatography (TLC) is the most effective tool for this initial assessment.

Q1: How do I perform a TLC analysis on my crude this compound?

A1: A proper TLC analysis will reveal the number of components in your crude mixture and help in selecting an appropriate purification strategy.

  • Stationary Phase: Use a standard silica gel 60 F254 plate.

  • Sample Preparation: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. Start with a non-polar solvent system and gradually increase polarity. A good starting point for this compound is a mixture of Hexanes and Ethyl Acetate.

    • Begin with 9:1 Hexanes:Ethyl Acetate.

    • If the spots remain at the baseline, increase the polarity to 7:3 or 1:1 Hexanes:Ethyl Acetate.

  • Visualization: Visualize the spots under a UV lamp (254 nm). You can also use a potassium permanganate stain for compounds that are not UV-active.

  • Interpretation: The ideal solvent system for column chromatography should give your desired product a Retention Factor (Rf) of approximately 0.3-0.4.[5] Impurities should be well-separated from the product spot.

PropertyTypical ValueSource(s)
Molecular Formula C₉H₉NO[4][6][7]
Molecular Weight 147.18 g/mol [4][6][7]
Appearance White to yellow or brown solid/crystal[4][6][8][9]
Melting Point 52 - 56 °C[4][6]
Boiling Point 95 °C at 10 mmHg[4][6]
Purity (Commercial) ≥ 98% (GC)[4][8]
Storage Conditions 2 - 8 °C, Inert atmosphere, Keep in dark place[4][6]

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying aniline derivatives.[10] However, the basic nature of the amine group can lead to challenges when using acidic silica gel.

Q2: My compound is streaking badly on the TLC plate and the column. What's happening and how do I fix it?

A2: Streaking is a classic sign of strong, non-ideal interactions between your basic aniline compound and the acidic silanol groups (Si-OH) on the silica gel surface.[11] This leads to poor separation and low recovery.

  • Causality: The lone pair of electrons on the aniline nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica, causing the molecule to "stick" and elute slowly and unevenly.

  • Solution: Neutralize the Stationary Phase. Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonia solution to your chosen eluent system (e.g., 7:3 Hexanes:Ethyl Acetate + 1% TEA).[12]

    • Validation: Run a TLC with the base-modified eluent. You should observe a significant reduction in streaking and more compact, well-defined spots.

Q3: I'm not getting good separation between my product and an impurity. What are my options?

A3: Poor separation occurs when the Rf values of your components are too close.

  • Option 1: Optimize the Mobile Phase. Systematically test different solvent systems. If Hexanes:Ethyl Acetate is not working, try a different solvent combination like Dichloromethane:Methanol. A small change in solvent composition can significantly alter selectivity.[10]

  • Option 2: Change the Stationary Phase. If optimizing the mobile phase fails, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

    • Amine-Functionalized Silica: This is an excellent but more expensive option, specifically designed for the purification of amines, providing sharp peaks without the need for mobile phase modifiers.[12]

Q4: My product is not eluting from the column, even with a high-polarity solvent.

A4: This indicates your compound is irreversibly adsorbed onto the silica gel. This is an extreme case of the issue described in Q2.

  • Cause: Strong acid-base interaction between the aniline and silica. This can be exacerbated if the crude product itself is highly acidic from the reaction workup, which can activate the silica.

  • Solution:

    • Ensure your crude material is properly neutralized during the workup before attempting chromatography.

    • Always use a base-modified eluent as described in A2.

    • If the compound is truly stuck, it may not be recoverable. In this case, the purification must be re-attempted with a different stationary phase like neutral alumina or by using recrystallization.

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, especially when the impurity profile is simple (e.g., removing a single, more soluble byproduct).[13]

Q5: I can't find a suitable solvent for recrystallization. What are the criteria?

A5: The ideal recrystallization solvent is one in which your desired compound is:

  • Sparingly soluble at room temperature.

  • Highly soluble at the solvent's boiling point.

  • Impurities should either be completely soluble at all temperatures or completely insoluble.[13]

  • Solvent Screening Protocol:

    • Place a small amount of crude material (20-30 mg) in several test tubes.

    • Add a small volume (0.5 mL) of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube.

    • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture to boiling. If it dissolves, this is a potential candidate solvent.

    • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

    • If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Toluene/Hexanes).

Q6: My compound has "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice.

  • Cause 1: Solution is too concentrated. The solubility limit was exceeded at too high a temperature.

  • Solution 1: Re-heat the mixture to dissolve the oil, add more hot solvent to make the solution more dilute, and then allow it to cool slowly again.

  • Cause 2: Cooling too rapidly. Rapid cooling doesn't give the molecules enough time to align into an ordered crystal lattice.

  • Solution 2: Ensure slow, gradual cooling. Insulate the flask to slow down the cooling rate.

  • Cause 3: High level of impurities. Impurities can disrupt the crystal lattice formation.

  • Solution 3: If the material is very impure, it may require a preliminary purification by column chromatography to remove the bulk of the impurities before a final recrystallization step.

Q7: My solution is clear after cooling, but no crystals have formed.

A7: This means the solution is supersaturated. Crystal nucleation has not occurred.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.

    • Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This provides a template for crystal growth.

  • Solution 2: Increase Concentration. The solution may be too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

Part 4: General FAQs

Q8: What are the most likely impurities from the synthesis?

A8: In a Williamson ether synthesis of this compound, common impurities include:

  • Unreacted 4-aminophenol: More polar than the product.

  • Unreacted propargyl halide: Non-polar and volatile.

  • N,O-dialkylated byproduct: Less polar than the product.

  • Solvent from the reaction: (e.g., DMF, Acetonitrile).[3]

Q9: How can I confirm the purity of my final product?

A9: A combination of techniques is recommended:

  • Melting Point: A sharp melting point within the literature range (52-56 °C) is a strong indicator of purity.[4][6] Impure compounds exhibit a broad and depressed melting point range.

  • TLC: The purified product should appear as a single spot on the TLC plate in multiple solvent systems.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment.[14] Check for the absence of signals corresponding to starting materials or byproducts.

Q10: How should I properly store purified this compound?

A10: The compound is listed as being potentially heat and air-sensitive.[8] For long-term stability, store the solid in a tightly sealed container at 2-8 °C, under an inert atmosphere (like argon or nitrogen), and protected from light.[4]

Part 5: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 5g of crude material.

  • Column Selection: Choose a glass column with a diameter of approximately 4-5 cm.

  • Slurry Packing:

    • Wet-pack the column with silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexanes). A typical ratio is ~50-100g of silica per 1g of crude product.[15]

    • Tap the column gently to ensure even packing and add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loading" method.[10]

    • Gently add this powder to the top of the packed column. Add another thin layer of sand.

  • Elution:

    • Carefully add the mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate + 0.5% TEA).

    • Apply gentle positive pressure to achieve a steady flow rate (approx. 2 inches/minute).

    • Collect fractions (e.g., 20 mL per fraction) in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.

    • Combine the fractions that contain only the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the compound's melting point.

Part 6: Purification Workflow

// Nodes start [label="Crude Product", fillcolor="#FBBC05"]; tlc [label="Analyze by TLC\n(e.g., 7:3 Hexanes:EtOAc)"]; decision [label="Assess TLC Result", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; streaking [label="Streaking or\nBaseline Spot?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Chromatography Path add_base [label="Add 1% TEA to Eluent\nRe-run TLC"]; col_chrom [label="Purify by Column Chromatography\n(Silica Gel + TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Recrystallization Path simple_impurities [label="Few, Well-Separated Spots?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; recrystallize [label="Purify by Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Complex Case complex_mixture [label="Complex Mixture / Poor Separation"]; adv_chrom [label="Consider Advanced Chromatography\n(e.g., Alumina, Prep-HPLC)"];

// End Point end_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purity_check [label="Confirm Purity\n(TLC, MP, NMR)"];

// Connections start -> tlc; tlc -> decision;

decision -> streaking [label="Yes"]; decision -> simple_impurities [label="No"];

streaking -> add_base [label="Yes"]; streaking -> col_chrom [label="No, still streaking\n(Unlikely)"]; add_base -> col_chrom;

simple_impurities -> recrystallize [label="Yes"]; simple_impurities -> complex_mixture [label="No"];

complex_mixture -> col_chrom;

col_chrom -> purity_check; recrystallize -> purity_check;

purity_check -> end_product; } Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing CuAAC Reactions with 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(2-Propynyloxy)aniline in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of this specific substrate and achieve optimal results in your "click chemistry" endeavors. The electron-rich nature of the aniline moiety in this compound can present unique challenges and opportunities, which we will address in detail.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a CuAAC reaction with this compound?

For a successful CuAAC reaction with this compound, a robust starting point is crucial. The most common and convenient method involves the in situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent.[1][2][3]

Recommended Starting Protocol:

ComponentRecommended Concentration/RatioPurpose
This compound1 equivalentAlkyne source
Azide Partner1.0 - 1.2 equivalentsAzide source
Copper(II) Sulfate (CuSO₄)1-5 mol%Precursor to the active Cu(I) catalyst
Sodium Ascorbate5-10 mol% (or in slight excess to CuSO₄)Reducing agent to generate and maintain Cu(I)
Ligand (e.g., THPTA or TBTA)1-5 equivalents relative to CopperStabilizes Cu(I), accelerates the reaction, and prevents catalyst disproportionation
Solventt-BuOH/H₂O (1:1), DMSO, DMF, or NMPSolubilizes reactants and catalyst components
TemperatureRoom TemperatureMild conditions are typically sufficient
Q2: Which copper source is optimal for reactions with this compound?

The most widely used and convenient copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate.[2] This system generates the active Cu(I) catalyst in situ. While direct Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, they are generally less stable and more susceptible to oxidation, which can be a concern with the easily oxidizable aniline derivative.[1][2] Using CuI is particularly discouraged as iodide ions can interfere with the reaction.[4][5]

Q3: What is the role of a ligand, and which one should I choose?

Ligands are critical for a successful CuAAC reaction for several key reasons:

  • Stabilization of Cu(I): The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, a process that can be exacerbated by the presence of an electron-rich aniline. Ligands chelate the Cu(I) ion, protecting it from oxidation.[1][2]

  • Reaction Acceleration: Ligands can significantly increase the rate of the CuAAC reaction.[6][7]

  • Preventing Side Reactions: By stabilizing the copper catalyst, ligands help to suppress undesirable side reactions such as the oxidative homocoupling of the alkyne (Glaser coupling).[8]

For reactions in aqueous or semi-aqueous media, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[1] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[1]

Q4: Can the aniline group in this compound interfere with the reaction?

Yes, the primary amine of the aniline can potentially influence the reaction in a few ways:

  • Chelation of Copper: The amine group can act as a ligand and chelate the copper catalyst. This could potentially inhibit the reaction by competing with the azide and alkyne for coordination to the copper center.

  • Basicity: The aniline nitrogen is basic and could be protonated under acidic conditions, which would alter its electronic properties and potentially affect reaction rates. It is generally advisable to perform the reaction under neutral to slightly basic conditions.

  • Oxidation: Anilines are susceptible to oxidation, especially in the presence of copper salts and oxygen. It is crucial to ensure that the reducing agent (sodium ascorbate) is present in sufficient quantity throughout the reaction to maintain a reducing environment.[8]

Troubleshooting Guide

Troubleshooting_CuAAC

Problem: My reaction is slow or gives a low yield.

Potential Cause 1: Catalyst Inactivation The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[8] The electron-rich aniline moiety may also contribute to catalyst instability if not properly managed.

  • Solution:

    • Degas your solvents: Before setting up the reaction, sparge your solvents with an inert gas like argon or nitrogen to remove dissolved oxygen.

    • Ensure sufficient reducing agent: Use a fresh solution of sodium ascorbate. For sensitive reactions, a slight excess can be beneficial to maintain a reducing environment throughout the reaction.[8]

    • Use a stabilizing ligand: Ligands like THPTA or TBTA are crucial for protecting the Cu(I) catalyst.[1] Ensure the correct ligand-to-copper ratio is used, typically 1:1 to 5:1.[5]

Potential Cause 2: Suboptimal Reaction Conditions Incorrect stoichiometry, solvent, or temperature can significantly impact reaction efficiency.[8]

  • Solution:

    • Optimize stoichiometry: While a 1:1 ratio of alkyne to azide is the theoretical ideal, in practice, using a slight excess (e.g., 1.2 equivalents) of one of the coupling partners can drive the reaction to completion.

    • Solvent choice: If your reactants have poor solubility, consider using co-solvents like DMSO, DMF, or NMP, which are excellent for CuAAC reactions.[7]

    • Temperature: While most click reactions proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate, especially for sterically hindered substrates. Microwave heating can also significantly reduce reaction times.[6]

Potential Cause 3: Inhibitory Components Certain buffer components can chelate the copper catalyst and inhibit the reaction.

  • Solution:

    • Avoid Tris buffer: Tris is known to chelate copper and can hinder catalytic activity.[8] Consider using buffers like HEPES or phosphate buffers.

    • Limit chloride concentration: High concentrations of chloride ions (>0.2 M) can also compete for copper coordination.[4]

Problem: I am observing significant side product formation.

Potential Cause 1: Oxidative Homocoupling of the Alkyne (Glaser Coupling) This is a common side reaction where two alkyne molecules couple to form a diyne. It is promoted by Cu(II) and oxygen.[8]

  • Solution:

    • Maintain a reducing environment: Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to keep the copper in the +1 oxidation state.[8]

    • Minimize oxygen exposure: As mentioned previously, degassing solvents and running the reaction under an inert atmosphere can significantly reduce this side reaction.[4]

Potential Cause 2: Oxidation of the Aniline Moiety The combination of copper and sodium ascorbate can generate reactive oxygen species, which may lead to the oxidation of the electron-rich aniline ring or other sensitive functional groups.[9]

  • Solution:

    • Add a scavenger: Including aminoguanidine in the reaction mixture can help to intercept reactive byproducts from ascorbate oxidation.[8][9]

    • Optimize reaction time: Aim for the shortest possible reaction time by optimizing other parameters to minimize the exposure of your starting material and product to potentially damaging conditions.[8]

CuAAC_Mechanism

Problem: I am having difficulty purifying my triazole product.

Potential Cause: Residual Copper and Ligand Copper salts and ligands can be challenging to remove completely using standard silica gel chromatography. The basic aniline moiety in your product might also interact with silica.

  • Solution:

    • Aqueous workup with a chelating agent: After the reaction is complete, quenching with an aqueous solution of EDTA or ammonia can help to sequester the copper.

    • Precipitation: If your product is a solid and insoluble in the reaction solvent, it may precipitate out upon completion. This can be an effective initial purification step.

    • Alternative chromatography: If silica gel chromatography is problematic, consider reverse-phase chromatography or using a different stationary phase. Sometimes, a mixed solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve purification on silica gel.

    • Filtration through a short plug: Passing the crude reaction mixture through a short plug of silica or celite can help to remove some of the baseline impurities before column chromatography.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound
  • Reactant Preparation: In a clean, dry flask, dissolve this compound (1.0 equivalent) and the azide partner (1.0-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve a final concentration of approximately 0.1 M.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 20 mM stock).

    • In another vial, prepare a solution of the ligand (e.g., THPTA, 100 mM stock in water).

    • In a third vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 300 mM stock).

  • Reaction Assembly:

    • To the stirred solution of the alkyne and azide, add the ligand solution.

    • Next, add the CuSO₄ solution and stir for a few minutes to allow for complexation.

    • Initiate the reaction by adding the sodium ascorbate solution. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute aqueous solution of EDTA to remove copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

References

preventing polymerization of 4-(2-Propynyloxy)aniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Propynyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile reagent throughout its storage and application. The unique bifunctional nature of this molecule, containing both a reactive terminal alkyne and an oxidatively sensitive aniline, necessitates specific handling protocols to prevent degradation and polymerization.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of this compound.

Q1: My new bottle of this compound has a slight yellow or brown tint. Is it still usable?

A1: A slight discoloration to yellow or brown is a common, early indicator of oxidation at the aniline functional group.[1] For many applications, particularly those where high purity is not critical, this minor degradation may not significantly impact your results. However, for sensitive downstream applications like polymerization or when precise stoichiometry is required, it is crucial to first assess the purity via techniques like NMR or HPLC. If significant coloration or resinous masses are observed, the product has likely undergone extensive oxidation and polymerization and should be discarded.[1]

Q2: What are the absolute ideal storage conditions for this compound?

A2: To maximize shelf-life and prevent degradation, the ideal storage conditions are in a cool, dark, and dry environment under an inert atmosphere.[1][2] Specifically, store the compound in a tightly sealed amber vial at 2-8°C.[2] The headspace of the container should be purged with an inert gas like argon or nitrogen to displace oxygen.[1]

Q3: Can I use a metal spatula to handle solid this compound?

A3: It is strongly advised to avoid using metal spatulas, particularly those made of or containing copper. Trace metal contamination, especially with copper(I) salts, can catalyze the oxidative homocoupling of the terminal alkyne, a reaction known as Glaser coupling, leading to the formation of dimers and oligomers.[3][4][5] Use glass or inert polymer (e.g., PTFE) spatulas and equipment.

Q4: Is it necessary to add a stabilizer or inhibitor to this compound for long-term storage?

A4: While not always pre-packaged with an inhibitor, adding one can significantly extend the shelf-life, especially for larger quantities that will be opened multiple times. Antioxidants like Butylated Hydroxytoluene (BHT) are effective at inhibiting the oxidation of the aniline moiety.[1][6] The appropriate concentration should be carefully considered to avoid interference with subsequent reactions.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical path to a solution.

Visualizing the Problem: Degradation Pathways

The instability of this compound stems from two primary, competing degradation pathways involving its core functional groups. Understanding these pathways is key to effective troubleshooting.

cluster_aniline Aniline Moiety Degradation cluster_alkyne Alkyne Moiety Degradation M This compound (Monomer) O Oxidative Stress (O₂, Light, Metal Ions) M->O T Thermal/Catalytic Stress (Heat, Cu⁺) M->T Aniline_Ox Oxidized Intermediates (e.g., Nitroso, Nitro) O->Aniline_Ox Glaser Glaser Coupling (Dimerization) T->Glaser Aniline_Poly Colored Polymers/ Oligomers Aniline_Ox->Aniline_Poly Polymerization Alkyne_Poly Higher Oligomers/ Polymers Glaser->Alkyne_Poly Further Coupling

Caption: Competing degradation pathways for this compound.

Troubleshooting Decision Tree

If you encounter an issue with your reagent, follow this decision tree to diagnose the likely cause and determine the appropriate action.

cluster_symptoms cluster_causes cluster_actions Start Problem Observed with This compound Discoloration Material is Yellow, Brown, or Dark Start->Discoloration Viscosity Increased Viscosity or Precipitate Formation Start->Viscosity Insolubility Poor Solubility in Expected Solvents Start->Insolubility Reaction_Fail Reaction Failure or Low Yield Start->Reaction_Fail Cause_Ox Aniline Oxidation Discoloration->Cause_Ox Cause_Poly Alkyne Polymerization (e.g., Glaser Coupling) Viscosity->Cause_Poly Cause_Both Significant Degradation/ Cross-Polymerization Insolubility->Cause_Both Reaction_Fail->Cause_Ox Reaction_Fail->Cause_Poly Action_QC Action: Perform QC Analysis (NMR, HPLC, TLC). Assess purity. Cause_Ox->Action_QC Cause_Poly->Action_QC Action_Discard Action: Discard Material. Review storage and handling protocols to prevent recurrence. Cause_Both->Action_Discard Action_Purify Action: Purify if Impurity is Minor (e.g., Column Chromatography). Re-evaluate storage. Action_QC->Action_Purify Purity Acceptable for Purification Action_QC->Action_Discard Purity Unacceptable

Caption: Troubleshooting workflow for degraded this compound.

Part 3: Preventative Protocols & Best Practices

Proactive measures are the most effective strategy for maintaining the quality of this compound.

Protocol 1: Recommended Storage Procedure for a New Bottle

This protocol should be followed immediately upon receiving a new shipment of the reagent.

Objective: To establish optimal long-term storage conditions.

Materials:

  • Sealed bottle of this compound

  • Inert gas source (Argon or Nitrogen) with regulator and tubing

  • Parafilm or vacuum grease

  • Refrigerator or cold room (2-8°C)

  • Amber vials for aliquoting (optional)

Procedure:

  • Work in a Controlled Environment: Perform this procedure in a fume hood.

  • Prepare for Inert Gas Blanket: Before opening the bottle for the first time, prepare your inert gas line.

  • Minimize Air Exposure: Briefly open the bottle and immediately insert the inert gas line, ensuring a gentle, positive pressure of gas flows into the headspace.

  • Blanket the Headspace: Allow the inert gas to flow for 30-60 seconds to displace all air (oxygen).

  • Seal Tightly: While maintaining the inert gas flow, securely replace the cap on the bottle.

  • Reinforce Seal: Wrap the cap and neck of the bottle securely with Parafilm.

  • Store Appropriately: Place the sealed bottle in a designated refrigerator at 2-8°C, away from light sources.[2]

  • (Recommended) Aliquoting: For frequently used reagents, it is best practice to aliquot the material into smaller, single-use amber vials under an inert atmosphere. This prevents repeated exposure of the main stock to potential contaminants and atmospheric oxygen/moisture.

Protocol 2: Quality Control (QC) Analysis by ¹H NMR

Objective: To assess the purity of this compound and detect the presence of common degradation products.

Procedure:

  • Sample Preparation: Prepare a standard solution by dissolving a small, accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis:

    • Pristine Sample: The spectrum should show clean, sharp peaks corresponding to the aromatic protons, the methylene protons of the propargyl group, and the terminal alkyne proton.

    • Signs of Aniline Oxidation: Look for broadening of the aromatic signals or the appearance of new, complex peaks in the aromatic region, which can indicate the formation of oligomers.

    • Signs of Glaser Coupling: The most telling sign is the disappearance or significant reduction of the terminal alkyne proton signal (typically a triplet around 2.5 ppm). The appearance of new signals in the methylene region may indicate the formation of a 1,3-diyne structure.

    • Quantification: Use a known internal standard to quantify the purity of the monomer if necessary.

ParameterRecommended Value/ConditionRationale
Storage Temperature 2–8 °CReduces the rate of thermally induced degradation and polymerization.[2]
Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative polymerization of the aniline and oxidative Glaser coupling of the alkyne.[1][3]
Light Exposure Store in Dark/Amber VialPrevents photo-initiated oxidation and polymerization.[1]
Optional Inhibitor 100-200 ppm BHTBHT (Butylated Hydroxytoluene) is a radical scavenger that effectively inhibits aniline oxidation.[1][6]
Handling Equipment Glass, PTFE, or Stainless Steel (avoid Copper)Prevents catalytic Glaser coupling initiated by trace copper ions.[4][5]

References

Technical Support Center: Sonogashira Coupling with 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 4-(2-propynyloxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sometimes challenging reaction. Here, we address common issues encountered during the coupling of this compound with aryl or vinyl halides, providing in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.

Introduction to the Challenges

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] However, substrates like this compound present a unique set of challenges. The electron-rich aniline moiety can coordinate to and deactivate the palladium catalyst, while the propargyl ether group, though often a spectator, can participate in undesired side reactions under certain conditions. This guide will walk you through diagnosing and solving these specific problems.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low to No Product Yield

Q1: My Sonogashira reaction with this compound and an aryl halide is resulting in low or no yield. What are the primary factors to investigate?

A1: When faced with a low or non-existent yield, a systematic approach is crucial. The most common culprits for this specific substrate are catalyst inhibition and suboptimal reaction conditions.

  • Catalyst Inhibition by the Aniline Moiety: The lone pair of electrons on the aniline's nitrogen can coordinate with the palladium center, leading to the formation of stable, inactive complexes. This is a well-documented issue with electron-rich anilines.

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, copper co-catalyst (if used), base, and solvent are all interconnected and critical for success. A one-size-fits-all approach rarely works.

  • Reagent Quality: The purity of your reagents, especially the amine base and the copper(I) iodide, is paramount. Oxidized or wet reagents can kill the reaction.[2]

Issue 2: Catalyst Deactivation and Inhibition

Q2: I suspect the aniline group is inhibiting my palladium catalyst. How can I confirm this and what are the best strategies to overcome it?

A2: Catalyst inhibition by the aniline is a high-probability cause for failure. You might observe the reaction stalling or never initiating.

Mitigation Strategies:

  • Ligand Selection is Key: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent aniline coordination. Consider using more specialized ligands.

    • Bulky, Electron-Rich Phosphines: Ligands such as XPhos, SPhos, or tBu₃P can promote the desired reductive elimination and sterically hinder the aniline from coordinating to the palladium center.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming robust, highly active palladium complexes that are often more resistant to deactivation by coordinating functional groups.[3]

  • Consider a Copper-Free Protocol: The presence of copper can sometimes exacerbate catalyst deactivation with certain substrates. Copper-free Sonogashira reactions are well-established and often preferred for substrates with coordinating groups to avoid the formation of undesired alkyne homocoupling (Glaser-Hay) byproducts.[4][5]

  • N-Protection of the Aniline (A Last Resort): While not ideal due to the extra steps, protecting the aniline nitrogen as an acetamide or a carbamate can be a surefire way to prevent catalyst coordination. This is often a strategy used in complex syntheses where maximizing yield is critical.

Issue 3: Side Reactions and Impurities

Q3: I'm observing significant formation of a byproduct that I suspect is the homocoupling of my alkyne (Glaser-Hay coupling). How can I minimize this?

A3: Glaser-Hay homocoupling is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[2]

Solutions:

  • Rigorous Exclusion of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This involves thoroughly degassing your solvent(s) and using proper Schlenk techniques or a glovebox.

  • Minimize Copper Catalyst Loading: Reduce the amount of copper(I) iodide to the minimum required for catalysis. Typically, 0.5-2 mol% is sufficient.

  • Switch to a Copper-Free System: This is the most effective way to eliminate Glaser homocoupling. Numerous copper-free protocols have been developed.

Q4: Are there any potential side reactions involving the propargyloxy group itself?

A4: While the propargyl ether is generally stable under Sonogashira conditions, palladium catalysts are known to mediate a variety of transformations with propargylic compounds, such as cyclizations and rearrangements.[6][7] While less common under standard Sonogashira conditions, if you observe unexpected byproducts, consider the possibility of intramolecular reactions, especially if your aryl halide has a suitably positioned functional group.

Optimizing Your Reaction: A Tabulated Guide

For a successful Sonogashira coupling of this compound, careful selection of reagents is crucial. The following table provides a starting point for optimization.

ComponentRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(PPh₃)₄ is a Pd(0) source. Pd(II) sources require in-situ reduction, often by a phosphine ligand or the amine base.
Ligand PPh₃ (as a start), XPhos, SPhos, NHCsBulky, electron-rich ligands can improve catalyst stability and activity with challenging substrates.
Copper Co-catalyst CuI (if using a copper-mediated protocol)Use freshly purchased, high-purity CuI. Consider copper-free alternatives to avoid homocoupling.
Base Triethylamine (TEA), Diisopropylamine (DIPEA)The base deprotonates the terminal alkyne. Ensure it is anhydrous and used in excess.
Solvent THF, Dioxane, Toluene, DMFThe solvent must dissolve all components. Be aware that some solvents can impact catalyst stability.

Experimental Protocols

Protocol 1: General Copper-Mediated Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed solvent (e.g., THF, 5 mL) and degassed triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-70 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed solvent (e.g., dioxane, 5 mL) and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).

  • Stir the reaction mixture and heat to the desired temperature (often higher than copper-mediated reactions, e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to the copper-mediated protocol, but the ammonium chloride wash is not necessary.

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxadd R¹-Pd(II)(X)L₂ pd0->pd_oxadd Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_oxadd->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_x CuX pd_trans->cu_x Regenerates CuX cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide Base cu_acetylide->pd_oxadd Transmetalation alkyne H-C≡C-R² alkyne->cu_acetylide

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure: Low or No Yield check_reagents Check Reagent Purity (Aniline, Halide, Base, CuI) start->check_reagents check_conditions Verify Anhydrous & Anaerobic Conditions check_reagents->check_conditions catalyst_inhibition Suspect Catalyst Inhibition? check_conditions->catalyst_inhibition optimize_ligand Optimize Ligand: Bulky Phosphines or NHCs catalyst_inhibition->optimize_ligand Yes homocoupling Significant Homocoupling? catalyst_inhibition->homocoupling No optimize_temp Optimize Temperature and Reaction Time optimize_ligand->optimize_temp copper_free Switch to Copper-Free Protocol copper_free->optimize_temp homocoupling->copper_free Yes homocoupling->optimize_temp No success Successful Reaction optimize_temp->success

Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling of this compound.

References

Technical Support Center: Strategies for Improving the Solubility of 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Propynyloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving complete and stable solubility of this reagent is critical for reaction success. This document provides in-depth, field-proven insights and step-by-step protocols to overcome common solubility challenges, ensuring the reliability and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the chemical principles governing its solubility.

Q1: What are the key physical and chemical properties of this compound?

This compound, also known as 4-aminophenyl propargyl ether, is a bifunctional organic compound widely used in organic synthesis, particularly as a key intermediate for pharmaceuticals, specialty polymers, and in materials science.[1][2] Its utility is prominent in reactions like Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

PropertyValueSource(s)
CAS Number 26557-78-8[1][3]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.18 g/mol [1][2]
Appearance Yellow to brown solid[1][2]
Melting Point 52 - 56 °C[1][2]
Boiling Point 95 °C / 10 mmHg[1][2]
Storage Conditions 2 - 8 °C, under inert atmosphere, protected from light[1]
Q2: Why is the solubility of this compound often challenging?

The solubility behavior of this compound is dictated by its molecular structure, which contains both non-polar and polar functional groups. This duality is the primary reason for its limited solubility in a broad range of solvents.

  • Hydrophobic Character : The benzene ring and the propargyl group (-CH₂-C≡CH) are non-polar and hydrophobic. This part of the molecule favors dissolution in non-polar organic solvents.[4][5]

  • Hydrophilic/Polar Character : The aniline moiety, with its amino group (-NH₂), introduces polarity and the capacity for hydrogen bonding.[4] This group favors interaction with polar solvents.

  • Solid State : As a crystalline solid with a melting point of 52-56 °C, significant energy (lattice energy) must be overcome for the molecules to break away from the crystal lattice and enter solution.[1][6]

The molecule is therefore not perfectly suited for either highly polar or completely non-polar solvents, often requiring a solvent with intermediate polarity or a solvent mixture.

Q3: What are the best initial solvents to try for dissolving this compound?

For most organic reactions, polar aprotic solvents are the most effective starting point. They can interact with the polar amino group without interfering with the alkyne or the aromatic ring in many common reactions.

Recommended Starting Solvents:

  • High Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Moderate Solubility: Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone, Ethyl Acetate.

Generally, substituted anilines show good solubility in common organic solvents like alcohols and ethers.[7][8] However, for this compound, the solid nature means that even in these solvents, complete dissolution may require gentle heating.

Q4: How does pH influence the solubility of this compound?

The amino group on the aniline ring is basic and can be protonated under acidic conditions to form an ammonium salt (anilinium ion).[4] This transformation is a powerful tool for enhancing solubility in polar, protic, and especially aqueous solvents.

R-NH₂ + H⁺ ⇌ R-NH₃⁺

The resulting anilinium salt is ionic and thus significantly more soluble in water and other polar solvents than the neutral free base.[9][10] This principle is particularly useful for reactions in biological buffers or aqueous media.

Part 2: Troubleshooting Guide: Common Solubility Issues

This section provides a systematic approach to resolving specific solubility problems you may encounter during your experiments.

Issue 1: The compound does not dissolve in a non-polar or moderately polar organic solvent (e.g., THF, Dichloromethane, Toluene) at room temperature.
  • Causality Analysis : The solvating power of these solvents may be insufficient to overcome the crystal lattice energy of the solid compound at ambient temperature. The polarity might not be optimal to interact with both the aniline and propargyl ether moieties simultaneously.

  • Troubleshooting Steps :

    • Gentle Heating : Carefully warm the mixture to 35-45 °C. This increases the kinetic energy of the solvent molecules, aiding in the dissolution process.[6] Caution : Do not overheat, as this compound can be heat sensitive and prone to oxidation.[11][12]

    • Use a Co-Solvent : Add a small amount (5-10% by volume) of a stronger, polar aprotic solvent like DMF or DMSO. This technique, known as co-solvency, modifies the overall polarity of the solvent system to better match the solute.[13][14][15]

    • Switch to a More Polar Solvent : If the reaction chemistry allows, switch to a solvent where the compound has higher intrinsic solubility, such as DMF, DMSO, or Acetonitrile.

    • Particle Size Reduction : Ensure the starting material is a fine powder. Grinding the solid increases the surface area available for solvation, which can improve the rate of dissolution.[6][16]

Issue 2: The compound precipitates from the reaction mixture over time.
  • Causality Analysis : This often occurs when the polarity of the reaction medium changes. For instance, if a polar reactant is consumed or a non-polar product is formed, the overall solvating power of the mixture for the starting material can decrease, causing it to crash out of solution.

  • Troubleshooting Steps :

    • Increase Solvent Volume : Diluting the reaction may keep all components in solution.

    • Add a Co-Solvent : Introduce a small volume of a high-solubility co-solvent (like DMSO) to the reaction mixture to increase its overall solvating capacity.

    • Monitor Temperature : If the reaction was initially heated to achieve dissolution, ensure the temperature is maintained consistently. A drop in temperature could cause precipitation.

Issue 3: The compound needs to be used in an aqueous or protic solvent system for a bioconjugation reaction (e.g., CuAAC click chemistry).
  • Causality Analysis : The hydrophobic benzene ring and propargyl group make this compound poorly soluble in water. Direct addition to an aqueous buffer will likely result in an insoluble suspension.

  • Troubleshooting Steps :

    • pH Adjustment (Recommended Method) : Convert the compound to its more soluble hydrochloride salt. This is the most effective method for aqueous applications. See Protocol 2 for a detailed procedure. By adjusting the pH of the buffer to be slightly acidic (e.g., pH 5-6), the protonated form will be favored, enhancing solubility.[9][10]

    • Use of a Water-Miscible Co-Solvent : Prepare a concentrated stock solution of the compound in DMSO or DMF. Add this stock solution dropwise to the aqueous reaction buffer with vigorous stirring.[13] The final concentration of the organic co-solvent should be kept to a minimum (typically <5%) to avoid denaturing proteins or negatively impacting cell viability.[17]

    • Employ Solubilizing Agents : In some formulations, surfactants or cyclodextrins can be used to encapsulate the hydrophobic molecule and increase its apparent aqueous solubility.[15][18] This is an advanced technique that requires careful optimization for the specific biological system.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step instructions for key solubility enhancement workflows.

Protocol 1: Systematic Solvent Screening for Optimal Solubility

Objective : To identify the most effective single solvent or co-solvent system for a specific reaction concentration.

Materials :

  • This compound

  • A selection of candidate solvents (e.g., THF, Acetonitrile, DMF, DMSO)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

Procedure :

  • Preparation : Weigh an amount of this compound into several vials, corresponding to the target concentration of your reaction (e.g., 14.7 mg for a 0.1 M solution in 1 mL).

  • Solvent Addition : Add 1.0 mL of a different candidate solvent to each vial.

  • Room Temperature Test : Cap the vials and vortex for 2 minutes. Place on a stir plate and stir for 30 minutes at room temperature.

  • Visual Assessment : Observe each vial for complete dissolution. Note any that are fully dissolved, partially dissolved, or remain a suspension.

  • Thermal Test (for undissolved samples) : For vials where the compound is not fully dissolved, warm them gently in a water bath or on a hot plate to 40 °C while stirring for 15 minutes.

  • Re-assessment : Observe if heating resulted in complete dissolution. Allow the solution to cool back to room temperature to check for precipitation.

  • Co-Solvent Test (if needed) : For promising but incomplete solvents (e.g., partially soluble in THF), add a co-solvent (e.g., DMSO) in 5% increments (50 µL per 1 mL) and repeat the dissolution test until solubility is achieved.

  • Selection : Choose the solvent or solvent system that provides complete and stable dissolution under conditions most compatible with your planned reaction.

Protocol 2: pH-Mediated Solubilization for Aqueous Reactions

Objective : To prepare a soluble aqueous stock solution of this compound by converting it to its hydrochloride salt.

Materials :

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water or desired aqueous buffer

  • pH meter or pH indicator strips

  • Small beaker or flask

Procedure :

  • Weigh Compound : Weigh the desired amount of this compound into a clean beaker.

  • Add Aqueous Medium : Add a portion of the total required volume of water or buffer (e.g., 80% of the final volume). The compound will likely remain as an insoluble solid.

  • Acidification : While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH of the mixture.

  • Observe Dissolution : As the pH drops below ~6.0, the amine will become protonated, and you should observe the solid beginning to dissolve. Continue adding acid until all the solid has dissolved. The final pH will likely be in the range of 4.5-5.5.

  • Final Volume Adjustment : Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • pH Readjustment (Optional) : If your reaction requires a specific pH, you can carefully adjust it upwards with a dilute base (e.g., 0.1 M NaOH). Be aware that increasing the pH too much (above ~7.0) may cause the free base to precipitate out of solution.

  • Usage : This acidic stock solution can now be added to your aqueous reaction mixture. The buffer capacity of the main reaction should be sufficient to maintain the desired final pH.

Part 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Solubility Enhancement

This decision tree provides a logical pathway for addressing solubility issues with this compound.

Solubility_Workflow start Start: this compound Fails to Dissolve solvent_type Is the solvent aqueous or organic? start->solvent_type heat Try gentle heating (35-45 °C) solvent_type->heat Organic ph_adjust Adjust pH to 4.5-5.5 with dilute HCl (Protocol 2) solvent_type->ph_adjust Aqueous organic_branch Organic dissolved_heat Dissolved? heat->dissolved_heat cosolvent Add polar aprotic co-solvent (5-10% DMSO/DMF) dissolved_heat->cosolvent No success Success: Proceed with Reaction dissolved_heat->success Yes dissolved_cosolvent Dissolved? cosolvent->dissolved_cosolvent change_solvent Switch to a higher polarity solvent (e.g., DMF) dissolved_cosolvent->change_solvent No dissolved_cosolvent->success Yes change_solvent->success fail Re-evaluate reaction conditions aqueous_branch Aqueous dissolved_ph Dissolved? ph_adjust->dissolved_ph dissolved_ph->success Yes stock_solution Use concentrated stock in DMSO/DMF (<5% final vol.) dissolved_ph->stock_solution No / pH sensitive stock_solution->success

Caption: Troubleshooting workflow for this compound solubility.

Diagram 2: pH Effect on this compound Structure and Solubility

This diagram illustrates the chemical equilibrium responsible for pH-dependent solubility.

Caption: Equilibrium between the free base and its protonated, water-soluble form.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Propynyloxy)aniline. This versatile bifunctional molecule, featuring a reactive terminal alkyne and a nucleophilic aniline group, is a valuable building block in pharmaceutical and materials science research.[1][2] Its successful application, however, is critically dependent on the judicious selection of a catalytic system tailored to the desired transformation.

This guide is structured to address the most common synthetic challenges encountered by researchers. We will move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve high-yield, selective transformations.

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is primed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable linkage in drug discovery and bioconjugation.[3][5]

Frequently Asked Questions (FAQs)

Q1: I am setting up my first CuAAC reaction with this compound. What is the most reliable "go-to" catalyst system?

A1: For most applications, the most robust and widely used system is not a pre-formed Cu(I) catalyst but rather the in situ generation of the active Cu(I) species. This is typically achieved by combining a readily available and stable Copper(II) salt, most commonly copper(II) sulfate (CuSO₄), with a mild reducing agent, sodium ascorbate.[3]

  • Causality: The active catalyst in CuAAC is Cu(I).[6] However, Cu(I) salts are prone to disproportionation and oxidation, making them less stable to store and handle. The in situ reduction of Cu(II) by sodium ascorbate continuously generates the required Cu(I) species in the reaction mixture, ensuring a steady catalytic cycle. This approach is highly reproducible and tolerant of a wide range of functional groups and aqueous conditions.[5][6]

Q2: My CuAAC reaction yield is low, and TLC analysis shows unreacted starting material. What are the common causes and how can I fix it?

A2: Low conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal conditions. The primary culprit is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen.

Troubleshooting Guide: Low CuAAC Conversion
Potential Cause Diagnostic Check Recommended Solution
Cu(I) Oxidation Reaction mixture turns blue/green, indicating Cu(II) presence.Degas your solvent: Sparge the solvent with an inert gas (N₂ or Ar) for 15-20 minutes before adding reagents. Maintain a positive inert atmosphere throughout the reaction.
Insufficient Reducing Agent Starting materials are stable, but the reaction stalls.Use a fresh stock of sodium ascorbate. Ensure at least 1-2 equivalents are used relative to the copper catalyst.
Poor Solubility Reagents are not fully dissolved, leading to a heterogeneous mixture.Consider a co-solvent system. While CuAAC is known for its compatibility with aqueous media, solvents like t-BuOH/H₂O, DMSO, or DMF can improve the solubility of organic substrates.
Ligand Inhibition/Absence In complex biological mixtures or with sensitive substrates, Cu(I) can be sequestered or cause side reactions.Add a stabilizing ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to protect the Cu(I) catalyst.[5]
Experimental Protocol: Standard CuAAC Reaction
  • Reagent Preparation: In a reaction vial, dissolve your azide partner (1.0 equiv) and this compound (1.1 equiv) in a suitable degassed solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).

  • Catalyst Addition: Add aqueous copper(II) sulfate (CuSO₄, 1-5 mol%) followed by aqueous sodium ascorbate (5-10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[3]

  • Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The triazole product can then be purified via standard column chromatography.

G Start Low Yield Observed Check_Oxygen Was the reaction run under inert atmosphere? Start->Check_Oxygen Check_Reagents Are CuSO₄ and Na-Ascorbate solutions fresh? Check_Oxygen->Check_Reagents Yes Solution_Degas Action: Degas solvents and run under N₂/Ar. Check_Oxygen->Solution_Degas No Check_Solubility Are all reactants fully dissolved? Check_Reagents->Check_Solubility Yes Solution_Reagents Action: Prepare fresh catalyst solutions. Check_Reagents->Solution_Reagents No Solution_Solvent Action: Change solvent system (e.g., add DMSO/DMF). Check_Solubility->Solution_Solvent No End Re-run Experiment Check_Solubility->End Yes Solution_Degas->End Solution_Reagents->End Solution_Solvent->End

Section 2: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds, linking the terminal alkyne of this compound with aryl or vinyl halides.[7] This reaction requires a dual catalytic system: a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.[7][8]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and copper source should I choose for a Sonogashira coupling with an aryl bromide?

A1: A standard and highly effective system for coupling with aryl bromides is PdCl₂(PPh₃)₂ as the palladium source and copper(I) iodide (CuI) as the co-catalyst.

  • Causality: The catalytic cycle involves two interconnected parts. The palladium complex undergoes oxidative addition with the aryl halide, while the copper(I) species reacts with the terminal alkyne to form a copper acetylide intermediate. A subsequent transmetalation step transfers the alkynyl group to the palladium center, which then undergoes reductive elimination to yield the product and regenerate the active Pd(0) catalyst.[7] PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. CuI is the most common and reliable copper source for this transformation.

Q2: My Sonogashira reaction is messy. I'm observing a significant amount of a byproduct that appears to be the dimer of this compound. What is happening?

A2: You are observing alkyne homocoupling, often called Glaser coupling. This is the most common side reaction in Sonogashira couplings and occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.

Troubleshooting Guide: Minimizing Alkyne Homocoupling
Potential Cause Diagnostic Check Recommended Solution
Oxygen Contamination Reaction mixture darkens; solid precipitate (diacetylene polymer) may form.Rigorous Inert Atmosphere: This is critical. Use Schlenk line techniques. Degas the amine solvent/base thoroughly with 3-4 freeze-pump-thaw cycles.
Inappropriate Base Slow reaction rate, allowing more time for homocoupling.Use a bulky amine base like diisopropylamine (DIPA) or triethylamine (TEA). These often serve as both the base and the solvent.
High Catalyst Loading Excessive CuI can sometimes promote homocoupling.Reduce the CuI loading to 1-2 mol%. Ensure the Pd:Cu ratio is appropriate (e.g., 1:2).
Elevated Temperature Higher temperatures can accelerate the undesired oxidative pathway.Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling, often room temperature to 40 °C.[7]
Catalyst System Comparison for Sonogashira Coupling
Catalyst System Typical Substrate Conditions Pros Cons
Pd(PPh₃)₄ / CuI Aryl Iodides, BromidesTEA/THF, RT - 60°CHighly active, common.Air-sensitive, requires careful handling.
PdCl₂(PPh₃)₂ / CuI Aryl Iodides, BromidesTEA or DIPA, RT - 80°CAir-stable precatalyst, reliable.May require higher temperatures than Pd(0) sources.
Copper-Free Systems (e.g., Pd-NHC complexes) Aryl Iodides, BromidesAmine base (e.g., Pyrrolidine)Avoids homocoupling issues.May require specialized, more expensive catalysts.[8]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)-X(L₂) Pd0->Pd_Complex1 Oxidative Addition (Ar-X) Pd_Complex2 Ar-Pd(II)-C≡CR(L₂) Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation (R-C≡CH + Base) Cu_Acetylide->Pd_Complex1 Transfers Alkynyl Group Cu_Acetylide->CuX Transmetalation

Section 3: Intramolecular Electrophilic Cyclization

The dual functionality of this compound makes it an excellent precursor for synthesizing heterocyclic scaffolds like quinolines via intramolecular cyclization. This transformation can be triggered by various electrophilic reagents or metal catalysts.

Frequently Asked Questions (FAQs)

Q1: I want to synthesize a 3-iodoquinoline from this compound. What is the best reagent for this electrophilic cyclization?

A1: For a 6-endo-dig cyclization to form a 3-iodoquinoline, Iodine monochloride (ICl) or molecular Iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃) are the most effective and commonly reported reagents.[9]

  • Causality: The reaction proceeds via the activation of the alkyne by the electrophilic iodine species (I⁺). This forms a cyclic iodonium intermediate, which is then attacked by the electron-rich aniline ring. A final aromatization step yields the stable quinoline product. ICl is often more reactive than I₂, leading to faster reaction times and higher yields.[9]

Q2: My cyclization reaction is not working. I'm either recovering the starting material or getting a complex mixture of unidentified products. What should I try?

A2: Failure in cyclization reactions often points to insufficient electrophilicity of the catalyst/reagent or competing side reactions like polymerization.

Troubleshooting Guide: Failed Intramolecular Cyclization
Potential Cause Diagnostic Check Recommended Solution
Insufficient Activation Starting material is recovered unchanged.Switch to a more powerful electrophile (e.g., from I₂ to ICl). Alternatively, consider a transition-metal catalyst known for alkyne activation, such as Hg(OTf)₂ or a palladium catalyst.[9]
Competing Polymerization A dark, intractable tar or broad spots on TLC are observed.Lower the reaction temperature: Start the reaction at 0°C or even -78°C and allow it to warm slowly. Dilute the reaction: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.
Incorrect Solvent The polarity of the solvent can influence the stability of charged intermediates.Screen different solvents. Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are common starting points for these types of reactions.[9]
Base Incompatibility The base may be too strong or too weak, affecting the deprotonation/aromatization step.If using a base like NaHCO₃, ensure it is finely powdered and well-stirred. If no base is used, consider adding a non-nucleophilic base to trap the generated acid (e.g., H-I).

G Start Cyclization Failed Check_TLC What does the TLC/LC-MS show? Start->Check_TLC SM_Recovered Mainly Starting Material Check_TLC->SM_Recovered No Conversion Polymer_Tar Polymer/Tar Formation Check_TLC->Polymer_Tar Decomposition Complex_Mixture Complex Mixture Check_TLC->Complex_Mixture Side Reactions Action_Catalyst Increase Catalyst/Reagent Electrophilicity (e.g., I₂ → ICl or use Hg(OTf)₂) SM_Recovered->Action_Catalyst Action_Conditions Lower Temperature & Concentration Polymer_Tar->Action_Conditions Action_Solvent Screen Solvents (e.g., CH₂Cl₂, CH₃CN) Complex_Mixture->Action_Solvent

References

Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Propynyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile chemical compound. Here, you will find troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Given that this compound is typically synthesized via a Williamson ether synthesis from 4-aminophenol and a propargyl halide (e.g., propargyl bromide), the most probable impurities include:

  • Unreacted Starting Materials: 4-Aminophenol and residual propargyl bromide.

  • Overalkylation Byproduct: N,4-bis(2-propynyloxy)aniline, where the aniline nitrogen has also been alkylated.

  • Solvent Residues: Depending on the reaction conditions, solvents such as acetone, DMF, or acetonitrile may be present.[1][2]

Q2: How can I quickly assess the purity of my crude product and identify the presence of these impurities?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for purity assessment. A common solvent system for aromatic amines and ethers is a mixture of a non-polar and a polar solvent.

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A starting point is a 7:3 mixture of hexanes and ethyl acetate.[3] This can be optimized based on the separation observed.

  • Visualization:

    • UV light (254 nm) will show UV-active compounds.

    • Iodine vapor can be used to visualize most organic compounds.

    • A potassium permanganate stain can also be effective for identifying compounds with reactive functional groups.

By co-spotting your crude product with the starting materials (4-aminophenol and propargyl bromide, if available), you can tentatively identify these impurities by comparing their Rf values. The product, this compound, is expected to be less polar than 4-aminophenol and thus have a higher Rf value. The overalkylated product will be even less polar and have the highest Rf value.

Q3: My TLC shows multiple spots. What is the best way to purify my this compound on a larger scale?

A3: For multi-gram scale purification, flash column chromatography is the recommended method.[4][5]

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh). For basic compounds like anilines, using alumina or adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent streaking and improve separation.[3]

  • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system like 95:5 hexanes:ethyl acetate and gradually increase the polarity to 7:3 or 6:4 hexanes:ethyl acetate.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I have a small amount of a persistent impurity. Is there an alternative to column chromatography?

A4: Yes, recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The key is to find a suitable solvent or solvent pair.

Recrystallization Solvent Selection:

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For aromatic ethers and anilines, common solvent systems include:

  • Single Solvents: Ethanol, isopropanol, or toluene.

  • Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes or heptane).[6][7]

General Recrystallization Protocol:

  • Dissolve the crude this compound in the minimum amount of hot solvent.

  • If using a solvent pair, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q5: How can I definitively confirm the identity and purity of my final product?

A5: A combination of spectroscopic and analytical techniques is essential for unambiguous structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can help identify the compound and any co-eluting impurities in a GC-MS analysis.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid) is a good starting point for method development.[8][9][10]

  • Gas Chromatography (GC): As indicated by suppliers, GC is a common method for assessing the purity of this compound.[11]

Troubleshooting Guides

Issue 1: My Williamson ether synthesis reaction is incomplete, and I have a large amount of unreacted 4-aminophenol.

  • Cause: Insufficient base, poor quality reagents, or inadequate reaction time/temperature. The Williamson ether synthesis requires a strong base to deprotonate the phenol.[1][12][13]

  • Solution:

    • Ensure you are using a sufficiently strong and dry base (e.g., potassium carbonate, sodium hydride).

    • Use a dry, aprotic solvent like DMF or acetone.

    • Consider increasing the reaction temperature or extending the reaction time, monitoring the progress by TLC.

Issue 2: I am observing a significant amount of a less polar byproduct in my TLC analysis.

  • Cause: This is likely the N,O-dialkylated product, N,4-bis(2-propynyloxy)aniline. This occurs when the aniline nitrogen also acts as a nucleophile.

  • Solution:

    • Carefully control the stoichiometry of the propargyl halide. Using a slight excess of 4-aminophenol can help minimize overalkylation.

    • The dialkylated product can be separated from the desired mono-alkylated product by column chromatography, as it will be significantly less polar.

Issue 3: My compound is streaking on the silica gel TLC plate and during column chromatography.

  • Cause: The basic nature of the aniline group can interact strongly with the acidic silica gel.

  • Solution:

    • Add a small amount of a volatile base, such as triethylamine (~1%), to your eluent. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.[3]

    • Alternatively, use a neutral stationary phase like alumina for chromatography.

Visual Workflows and Data

Workflow for Purification and Analysis

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Hexanes:EtOAc 7:3) Crude->TLC Decision Purity Check TLC->Decision Column Column Chromatography (Silica, Hexanes/EtOAc gradient) Decision->Column <98% Pure (Significant Impurities) Recrystal Recrystallization (e.g., EtOH/Water) Decision->Recrystal Minor Impurities Pure Pure Product Decision->Pure >98% Pure Column->Pure Recrystal->Pure Analysis Final Analysis (NMR, GC-MS, HPLC) Pure->Analysis

Caption: General workflow for the purification and analysis of this compound.

Expected Analytical Data
Compound Expected ¹H NMR Data (CDCl₃, δ ppm) Expected ¹³C NMR Data (CDCl₃, δ ppm) Notes
This compound ~6.8 (d, 2H), ~6.6 (d, 2H), ~4.6 (d, 2H), ~3.5 (br s, 2H, NH₂), ~2.5 (t, 1H)~152 (C-O), ~141 (C-N), ~116 (Ar-CH), ~115 (Ar-CH), ~78 (alkyne C), ~76 (alkyne CH), ~56 (O-CH₂)Aromatic protons will appear as doublets. The propargyl group will show a characteristic triplet for the terminal alkyne proton and a doublet for the methylene protons.
4-Aminophenol ~6.6 (d, 2H), ~6.5 (d, 2H), ~4.5 (br s, 1H, OH), ~3.5 (br s, 2H, NH₂)~148 (C-OH), ~140 (C-N), ~116 (Ar-CH), ~115 (Ar-CH)More polar than the product, lower Rf on TLC.
N,4-bis(2-propynyloxy)aniline Aromatic signals will be present, along with two distinct sets of propargyl signals (one for O-alkylation and one for N-alkylation).Will show additional signals for the N-propargyl group.Less polar than the desired product, higher Rf on TLC.

Note: The exact chemical shifts may vary depending on the solvent and concentration.[14][15][16]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(2-Propynyloxy)aniline in Click Chemistry and Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the choice of molecular building blocks is paramount. The reactivity of these components dictates the efficiency, scope, and robustness of synthetic routes. Among the plethora of functional groups, the terminal alkyne stands out for its versatility, notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) – the cornerstone of "click chemistry" – and in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 4-(2-Propynyloxy)aniline, a versatile bifunctional molecule, against other commonly employed alkynes. We will delve into the electronic and steric factors influencing its reactivity, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Structural and Electronic Landscape of this compound

This compound, also known as 4-aminophenyl propargyl ether, possesses a unique molecular architecture that integrates a reactive terminal alkyne with a nucleophilic aromatic amine.[3][4] The propargyl ether linkage (-O-CH₂-C≡CH) provides a flexible three-carbon spacer, insulating the alkyne from the direct electronic influence of the aromatic ring. However, the para-amino group, a potent electron-donating group, subtly modulates the electronic properties of the entire molecule, which can have a nuanced impact on the reactivity of the terminal alkyne. This bifunctionality makes it an invaluable synthon for the construction of complex molecules, polymers, and biomaterials.[3]

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of bioconjugation and drug discovery, prized for its high efficiency and bioorthogonality. The reactivity of the alkyne component is a critical parameter for the success of these conjugations, especially when working with sensitive biomolecules at low concentrations.[5]

The Propargyl Ether Advantage

Propargyl ethers, the class of compounds to which this compound belongs, exhibit a favorable balance of high reactivity and stability, making them a popular choice for CuAAC reactions. This enhanced reactivity, when compared to simple alkyl or aryl acetylenes, can be attributed to the accessibility of the terminal alkyne and the electronic influence of the adjacent oxygen atom.

Quantitative Comparison of Alkyne Reactivity in CuAAC

To provide a clear, data-driven comparison, the following table summarizes the relative reactivities of various terminal alkynes in a ligand-accelerated CuAAC reaction. The data is adapted from a study that monitored the reaction progress via fluorescence increase upon triazole formation.[6]

Alkyne ClassRepresentative CompoundRelative Reactivity (Time to 90% conversion)Key AdvantagesKey Disadvantages
Propargyl Ethers This compound Fast (< 30 min) High reactivity, good stability, versatile functional handlePotential for side reactions at high temperatures[7]
PropiolamidesN-phenylpropiolamideVery Fast (< 15 min)Highest reactivity among common terminal alkynesProne to Michael addition with nucleophiles (e.g., thiols)[6]
Propargyl AlcoholsPropargyl alcoholFast (< 30 min)Good reactivity, commercially available
Aryl AcetylenesPhenylacetyleneModerate (30-60 min)Stable, useful for rigid structuresSlower reaction rates compared to propargyl derivatives[6]
Alkyl Acetylenes1-HexyneSlow (> 60 min)Stable, non-aromaticLowest reactivity among the compared alkynes

Analysis: The data clearly indicates that propargyl ethers, including this compound, are among the more reactive terminal alkynes for CuAAC, surpassed only by the highly activated propiolamides.[6] This makes them an excellent choice for applications requiring rapid and efficient conjugation without the risk of side reactions associated with propiolamides.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction, which should be optimized for specific substrates.

Materials:

  • This compound

  • Azide-containing reaction partner

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Degassed solvents

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the azide partner in a suitable solvent (e.g., DMSO).

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and azide partner in your chosen buffer to the desired final concentrations.

    • In a separate tube, pre-mix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is often effective.[8] Let this mixture stand for 2 minutes to allow for complex formation.

  • Initiation and Incubation:

    • Add the copper-ligand complex to the reaction tube containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Work-up and Purification:

    • For small molecules, the reaction can be quenched and extracted with an organic solvent.

    • For biomolecules, copper can be removed by dialysis or with a chelating agent like EDTA.[8]

Causality in Protocol Design: The use of a ligand like THPTA is crucial as it stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and increasing the reaction rate.[8] Freshly prepared sodium ascorbate is used as a reducing agent to generate the active Cu(I) species from the more stable CuSO₄.

Diagram of the CuAAC Experimental Workflow:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne This compound Stock Solution Mix_Reactants Combine Alkyne and Azide in Buffer Alkyne->Mix_Reactants Azide Azide Partner Stock Solution Azide->Mix_Reactants Copper CuSO4 Stock Solution Premix_Catalyst Pre-mix CuSO4 and THPTA Copper->Premix_Catalyst Ligand THPTA Stock Solution Ligand->Premix_Catalyst Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate Add Catalyst Premix & Sodium Ascorbate Ascorbate->Initiate Mix_Reactants->Initiate Premix_Catalyst->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS) Incubate->Monitor Purify Purification Monitor->Purify

Caption: Experimental workflow for a typical CuAAC reaction.

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, widely used in the synthesis of conjugated systems and natural products.[9] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]

Electronic Effects of Substituents on Alkyne Reactivity

The reactivity of the terminal alkyne in the Sonogashira coupling is influenced by the electronic nature of its substituents. Electron-withdrawing groups can increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate, which is a key step in the catalytic cycle.[11] Conversely, electron-donating groups can have the opposite effect.

In the case of this compound, the electron-donating amino group on the phenyl ring is insulated from the alkyne by the propargyl ether linkage. Therefore, its electronic effect on the acidity of the alkyne proton is expected to be minimal. The reactivity will be more comparable to that of other propargyl ethers and alcohols.

Comparative Reactivity of Alkynes in Sonogashira Coupling
Alkyne TypeRepresentative CompoundExpected Relative ReactivityRationale
Aryl Propargyl Ether This compound Moderate to High The propargyl ether structure is generally reactive. The electron-donating aniline may have a minor deactivating effect compared to electron-withdrawing groups.
Aryl Acetylene (electron-poor)4-EthynylnitrobenzeneHighThe electron-withdrawing nitro group increases the acidity of the alkyne proton, accelerating the reaction.[11]
Aryl Acetylene (electron-rich)4-EthynylanisoleModerateThe electron-donating methoxy group may slightly decrease the reaction rate compared to unsubstituted phenylacetylene.
Aryl Acetylene (unsubstituted)PhenylacetyleneModerateServes as a benchmark for aryl acetylene reactivity.
Alkyl Acetylene1-HexyneModerateGenerally less reactive than electronically activated aryl acetylenes but still effective substrates.

Analysis: this compound is expected to be a competent substrate in Sonogashira couplings, with reactivity comparable to or slightly less than that of phenylacetylene, depending on the specific reaction conditions. Its performance will likely be superior to that of simple, unactivated alkyl alkynes. For reactions where rapid coupling is desired, the use of an aryl halide with an electron-withdrawing group is recommended.[12]

Experimental Protocol: Sonogashira Cross-Coupling

The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup:

    • To a dry, inert-atmosphere flask, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and CuI (1-5 mol%).

    • Add the anhydrous solvent, followed by the amine base (2-3 eq).

    • Stir the mixture for a few minutes at room temperature.

  • Addition of Alkyne and Reaction:

    • Add this compound (1.1-1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature or heat as required. The optimal temperature will depend on the reactivity of the aryl halide.[10]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Authoritative Grounding: The Sonogashira reaction mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting Pd(II) complex yields the final product and regenerates the Pd(0) catalyst.[2]

Diagram of the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)-X (L)2 Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR (L)2 PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I)X - HX CuX Cu(I)X Cu_Acetylide->PdII_ArX Base Base Base->Alkyne Deprotonation

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for a range of chemical transformations. In the realm of Copper-Catalyzed Azide-Alkyne Cycloaddition , it demonstrates excellent reactivity, comparable to other propargyl derivatives, offering a swift and reliable means of conjugation. This makes it particularly well-suited for applications in bioconjugation and materials science where efficiency is paramount.

In Sonogashira cross-coupling reactions , while its reactivity is modulated by the electronic nature of the coupling partners, it remains a robust and effective substrate. The insulating propargyl ether linkage ensures that the terminal alkyne retains its inherent reactivity, allowing for the facile construction of complex aryl-alkyne frameworks.

The bifunctional nature of this compound, with its reactive alkyne and nucleophilic amine, opens up a vast chemical space for the synthesis of novel compounds. The alkyne can be functionalized via click or coupling chemistry, while the aniline moiety can participate in a myriad of transformations, including amide bond formation, diazotization, and N-alkylation. This dual reactivity solidifies its position as a cornerstone synthon for the development of new pharmaceuticals, functional polymers, and advanced materials. As the demand for molecular diversity and synthetic efficiency continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in driving innovation across the chemical sciences.

References

A Senior Application Scientist's Guide to the Validation of 4-(2-Propynyloxy)aniline Purity: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-(2-Propynyloxy)aniline is a key building block in medicinal chemistry, notably in the synthesis of various targeted therapeutic agents. Its unique structure, featuring a reactive propargyl group and a versatile aniline moiety, makes it a valuable intermediate. However, the very features that make it synthetically useful also introduce potential impurity pathways, including side-reactions, degradation products, or residual starting materials. For drug development professionals, ensuring the purity of such a starting material is not merely a quality control checkpoint; it is a foundational requirement for the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond procedural lists to explore the underlying scientific rationale for methodological choices, grounding our protocols in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Physicochemical Rationale: Tailoring the Method to the Molecule

The selection of an optimal analytical technique is dictated by the physicochemical properties of the analyte. This compound possesses distinct characteristics that influence our approach:

  • Polarity and Solubility: The presence of the aniline group imparts significant polarity, making it soluble in organic solvents like methanol and acetonitrile. This is highly favorable for Reversed-Phase HPLC.

  • Volatility and Thermal Stability: With a boiling point that allows for volatilization, the molecule is amenable to Gas Chromatography. However, the terminal alkyne and the aniline functional group can be susceptible to degradation at excessively high temperatures, a critical consideration for GC inlet and oven programming.

  • Chromophoric Nature: The aromatic aniline ring contains a strong chromophore, making it readily detectable by UV-Vis spectrophotometry, the most common detector for HPLC in quality control settings.

  • Ionization and Mass Spectrometry: The molecule can be readily ionized, and its covalent bonds will fragment in a predictable manner under electron impact (EI) in a mass spectrometer, allowing for definitive structural confirmation via GC-MS.

This dual amenability to both HPLC and GC-MS makes this compound an excellent case study for comparing these powerful techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the preeminent technique for routine purity assessment and quality control in the pharmaceutical industry due to its versatility, robustness, and precision for quantifying non-volatile and thermally sensitive compounds.[4][5] For this compound, an HPLC method provides a reliable measure of the main component and separates it from potential non-volatile impurities.

Causality Behind the HPLC Method Design

The goal is to develop a stability-indicating method that can separate the main peak from any potential degradants or process impurities.

  • Chromatographic Mode (Reversed-Phase): We select reversed-phase chromatography because the analyte is moderately polar. A non-polar stationary phase (like C18) will retain the analyte, and a polar mobile phase will be used to elute it. This mode offers excellent reproducibility and is compatible with a wide range of analytes.

  • Column Selection (C18): An octadecylsilane (C18) column is the industry standard for its versatility and hydrophobic retention capabilities, which are well-suited for aromatic compounds like our analyte.

  • Mobile Phase pH Control: The basic aniline group (pKa ≈ 4-5) requires pH control to ensure a consistent ionization state. Operating at a pH of ~3.0 protonates the amine, leading to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the silica-based column.

  • Detector (UV-Vis): The aromatic ring of the aniline moiety provides strong UV absorbance. Scanning the analyte's UV spectrum would reveal an optimal wavelength for maximum sensitivity and selectivity, likely around 240-250 nm.

Experimental Workflow for HPLC Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_validation Phase 3: Data Processing & Validation prep_std Prepare Standard Solutions (e.g., 0.01 - 1.5 mg/mL) run_sst Perform System Suitability Test (SST) (e.g., 6 replicate injections of standard) prep_std->run_sst prep_sample Prepare Sample Solution (Target: 1.0 mg/mL) inject_samples Inject Linearity, Accuracy, & Precision Samples prep_sample->inject_samples hplc_system HPLC System (Pump, Injector, C18 Column, UV Detector) run_sst->inject_samples If SST Passes data_acq Data Acquisition & Integration (Chromatography Data System) inject_samples->data_acq calc Calculate Validation Parameters (Linearity, Precision, Accuracy, etc.) data_acq->calc report Generate Final Validation Report calc->report

Caption: A typical experimental workflow for HPLC method validation.

Detailed HPLC Validation Protocol

This protocol is designed to meet the requirements outlined in ICH Q2(R2) guidelines.[2][3][6]

Chromatographic Conditions

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard dimensions for good resolution and efficiency.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0 with H₃PO₄) (50:50 v/v) Isocratic elution for simplicity and robustness. pH 3.0 ensures consistent protonation of the aniline.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column, providing good separation in a reasonable time.
Detection UV at 245 nm Wavelength providing high absorbance for the aniline chromophore.
Column Temp. 30 °C Controlled temperature ensures retention time reproducibility.

| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overload. |

Validation Procedures

  • System Suitability: Before analysis, inject the standard solution (1.0 mg/mL) six times. The system is suitable if the relative standard deviation (%RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[7][8] This ensures the chromatographic system is performing adequately.

  • Specificity: Analyze a placebo (all components except the analyte) and a spiked sample. The placebo should show no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations, from the quantitation limit (LOQ) to 150% of the target concentration (e.g., 0.05 to 1.5 mg/mL).[9] Plot a curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Accuracy (Recovery): Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.[10]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The results from both sets should be compared and meet predefined criteria.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve at low concentrations.[8]

  • Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability during normal use.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

While HPLC excels at quantification, GC-MS offers unparalleled specificity. It not only separates volatile components but also provides a mass spectrum for each, which acts as a chemical "fingerprint," enabling definitive identification of the main component and any volatile impurities.[11]

Causality Behind the GC-MS Method Design

The primary goal here is unambiguous identification and the detection of trace volatile or semi-volatile impurities.

  • Sample Introduction (Split Injection): A split injection is used to introduce a small, representative fraction of the sample onto the column. This prevents overloading the detector and is suitable for analyzing a relatively pure substance at a high concentration.

  • Column Selection (Mid-Polarity): A column like a DB-5ms (5% phenyl-methylpolysiloxane) is an excellent starting point. It is a robust, general-purpose column that provides good separation for a wide range of semi-polar compounds.

  • Temperature Programming: A temperature ramp is essential. It starts at a low temperature to trap and focus analytes at the head of the column, then gradually increases to elute compounds based on their boiling points, ensuring sharp peaks for a wide range of volatilities.

  • Detector (Mass Spectrometry):

    • Ionization (Electron Ionization - EI): EI at a standard 70 eV is used because it is a hard ionization technique that produces reproducible and complex fragmentation patterns. These patterns are highly characteristic of a molecule's structure and can be compared against commercial libraries (like NIST) for identification.[12]

    • Expected Fragmentation: For this compound, key fragmentations would include the loss of the propargyl group, cleavage of the ether bond, and fragmentation of the aniline ring, providing rich structural information.[13][14]

Experimental Workflow for GC-MS Validation

GCMS_Workflow cluster_prep_gc Phase 1: Preparation cluster_analysis_gc Phase 2: GC-MS Analysis cluster_validation_gc Phase 3: Data Processing & Identification prep_std_gc Prepare Standard Solutions in Volatile Solvent (e.g., Methanol) inject_gc Inject Samples prep_std_gc->inject_gc prep_sample_gc Prepare Sample Solution (e.g., 1.0 mg/mL) prep_sample_gc->inject_gc gcms_system GC-MS System (Injector, GC Column, Ion Source, Mass Analyzer, Detector) tune_ms Tune Mass Spectrometer tune_ms->inject_gc If Tuning Passes data_acq_gc Acquire Total Ion Chromatogram (TIC) & Mass Spectra inject_gc->data_acq_gc process_gc Deconvolute Spectra, Perform Library Search (NIST), Confirm Fragmentation data_acq_gc->process_gc report_gc Generate Purity & Identity Report process_gc->report_gc

Caption: A typical experimental workflow for GC-MS purity and identity analysis.

Detailed GC-MS Validation Protocol

GC-MS Conditions

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film General-purpose column with excellent inertness and low bleed, ideal for MS.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °C Ensures rapid vaporization without causing thermal degradation.
Injection 1 µL, Split ratio 50:1 Prevents column and detector overload for a concentrated sample.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) Separates lower boiling impurities from the main analyte and elutes higher boiling compounds.
MS Transfer Line 280 °C Prevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °C Standard temperature for robust EI ionization.

| MS Mode | Electron Ionization (EI), Scan m/z 40-450 | Scans a wide mass range to capture the molecular ion and key fragments. |

Validation Procedures

  • Specificity/Identification: The primary validation is the match between the acquired mass spectrum of the analyte peak and a reference spectrum. A high match factor (>800/1000) from a library like NIST, combined with confirmation of the molecular ion and key fragments, provides definitive identification.

  • Linearity & Range: While GC-MS can be quantitative, it is often used for impurity profiling. Linearity is established similarly to HPLC, by injecting standards across a range relevant to expected impurity levels (e.g., 0.05% to 1.0% relative to the main peak).

  • LOD & LOQ: Typically much lower than HPLC-UV. Determined by injecting dilute solutions and assessing the signal-to-noise ratio of a characteristic ion in the mass spectrum.

  • Precision & Accuracy: Assessed as with HPLC if the method is to be used for quantitative purposes, often focusing on the quantification of specific, known impurities.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends entirely on the analytical objective.[4]

Decision_Tree decision decision start What is the primary analytical goal? decision_quant Routine QC? Assay & Purity (%) start->decision_quant Quantification decision_id Impurity ID? Definitive Confirmation? start->decision_id Identification decision_quant->decision_id No, also need ID hplc Choose HPLC-UV decision_quant->hplc Yes gcms Choose GC-MS decision_id->gcms Yes both Use Both (Complementary) decision_id->both Also need precise quantification

Caption: Decision tree for selecting the appropriate analytical technique.

Summary of Performance Characteristics

Feature HPLC with UV Detection GC-MS with EI
Primary Use Precise quantification, purity assay (% area) Definitive identification, impurity profiling
Analyte Scope Broad; excellent for non-volatile & thermally labile compounds Volatile & semi-volatile, thermally stable compounds
Selectivity Good (based on retention time) Excellent (based on retention time & mass spectrum)
Sensitivity (LOQ) Typically in the low µg/mL range Typically in the ng/mL to pg/mL range (in SIM mode)
Speed Moderate (10-30 min runs) Moderate to Fast (15-30 min runs)
Cost & Complexity Lower initial cost, less complex operation Higher initial cost, requires more specialized training

| Regulatory Standing | Gold standard for QC release testing | Gold standard for structural elucidation and impurity ID |

Conclusion: A Synergistic Approach to Purity Validation

For this compound, neither HPLC nor GC-MS is unilaterally "better"; they are complementary tools that answer different fundamental questions.

  • HPLC is the method of choice for routine quality control , where precise and accurate determination of purity percentage is required for batch release. Its robustness, cost-effectiveness, and high precision make it ideal for this purpose.[4]

  • GC-MS is indispensable for structural confirmation and impurity investigation . During process development or in the investigation of an out-of-specification result, GC-MS provides the definitive structural information that HPLC-UV cannot. It is the ultimate tool for identifying unknown volatile impurities.

In a comprehensive drug development program, both techniques are employed synergistically. An HPLC method is validated for release testing, while a GC-MS method is used to characterize the reference standard and to identify any potential impurities that may arise during synthesis or degradation, ensuring a complete and scientifically sound understanding of the purity profile of this compound.

References

A Comparative Study of Catalysts for the Intramolecular Cyclization of 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic methods for constructing complex molecular architectures is of paramount importance. 4-(2-Propynyloxy)aniline is a versatile building block, possessing both a nucleophilic aniline moiety and an electrophilic alkyne, making it an ideal substrate for intramolecular cyclization reactions.[1][2] These reactions are pivotal for the synthesis of heterocyclic compounds, which form the backbone of numerous pharmaceuticals and functional materials.[1][3] This guide provides a comparative analysis of various catalytic systems for the intramolecular cyclization of this compound, with a primary focus on the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Significance of this compound Cyclization

The intramolecular reaction of this compound typically proceeds via a hydroamination/cyclization cascade, where the amine functionality adds across the alkyne's triple bond. This process, when controlled, leads to the formation of valuable heterocyclic structures. The most common and thermodynamically favored cyclization is a 6-endo-dig pathway, yielding a 3,4-dihydro-2H-1,4-benzoxazine ring system. These benzoxazine derivatives are not only crucial intermediates in medicinal chemistry but are also used in the development of high-performance polymers and dyes.[4][5][6] The choice of catalyst is critical in this transformation, as it dictates the reaction's efficiency, selectivity, and overall viability.

Gold (Au) Catalysis: The Premier Choice for Alkyne Activation

Gold catalysts, particularly cationic Au(I) complexes, have emerged as the frontrunners for the activation of alkynes towards nucleophilic attack.[7][8][9] Their strong Lewis acidity and "alkynophilicity" allow for efficient catalysis under mild conditions.[9][10]

Mechanism of Action: The catalytic cycle of Au(I)-catalyzed intramolecular hydroamination is generally accepted to proceed via an "outer-sphere" mechanism.[11] The cationic Au(I) complex coordinates to the alkyne, activating the triple bond and making it more susceptible to nucleophilic attack by the tethered aniline nitrogen.[9][11] This is followed by a protodeauration step, which regenerates the active catalyst and yields the cyclized product.[11]

Experimental Workflow for Gold-Catalyzed Cyclization

gold_catalyzed_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_1 Weigh Au(I) precursor (e.g., [Au(PPh3)Cl]) prep_2 Weigh Ag(I) salt co-catalyst (e.g., AgOTf) prep_3 Add anhydrous solvent (e.g., Dioxane) react_1 Add this compound to a separate flask prep_3->react_1 In situ generation of active catalyst react_2 Add anhydrous solvent react_3 Transfer catalyst solution to substrate solution react_4 Heat to reaction temperature (e.g., 60-80°C) workup_1 Cool to room temperature react_4->workup_1 Reaction monitoring by TLC/GC-MS workup_2 Filter to remove AgCl workup_3 Solvent evaporation workup_4 Purify by column chromatography

Caption: A typical experimental workflow for the gold-catalyzed cyclization of this compound.

Comparative Performance of Gold Catalysts: Different ligands on the Au(I) center can significantly influence catalytic activity. N-heterocyclic carbene (NHC) and phosphine ligands are the most common.

Catalyst SystemTypical ConditionsYield (%)SelectivityReference
[Au(PPh₃)Cl]/AgOTfDioxane, 60°C, 2-4h90-98High (6-endo)[12]
[Au(IPr)Cl]/AgSbF₆CH₂Cl₂, RT, 1-3h>95High (6-endo)[13]
AuCl₃Acetonitrile, 80°C, 6h85-92Good (6-endo)[14]

Causality Behind Experimental Choices:

  • Co-catalyst (Silver Salts): When using gold chloride precursors like [Au(L)Cl], a silver salt (e.g., AgOTf, AgSbF₆) is often required.[12][13] The silver salt acts as a halide scavenger, abstracting the chloride from the gold center to generate the more catalytically active cationic gold species, [Au(L)]⁺. The choice of the silver salt's counter-ion (e.g., OTf⁻, SbF₆⁻) can modulate the Lewis acidity of the gold catalyst and influence the reaction rate.

  • Solvent: Anhydrous, non-protic solvents like dioxane, acetonitrile, or dichloromethane are typically used to prevent competitive binding of solvent molecules to the gold center and to avoid unwanted side reactions.

Platinum (Pt) Catalysis: A Viable Alternative

Platinum catalysts, such as PtCl₂ and PtCl₄, can also effectively catalyze the cycloisomerization of N-propargylanilines.[15][16] While often requiring higher temperatures than their gold counterparts, they represent a cost-effective alternative.

Mechanism of Action: Similar to gold, platinum catalysts activate the alkyne for nucleophilic attack. However, the mechanism can sometimes involve different intermediates, and in some cases, Pt(IV) has been shown to promote unique reaction pathways.[16]

Comparative Performance of Platinum vs. Gold:

CatalystTypical ConditionsYield (%)Key FeaturesReference
PtCl₂ Toluene, 100°C, 12h80-90Higher temperatures, longer reaction times[14][15]
Au(I) Complex Dioxane, 60°C, 2-4h90-98Milder conditions, faster reaction[12]

While gold catalysts generally offer higher yields under milder conditions, the lower cost of platinum makes it an attractive option for large-scale synthesis, provided the substrate is thermally stable.

Copper (Cu) Catalysis: An Economical and Efficient Option

Copper catalysts, particularly Cu(I) salts, are well-known for their utility in alkyne chemistry, including cyclization reactions.[17][18] They offer a significant cost advantage over both gold and platinum.

Mechanism of Action: Copper-catalyzed hydroamination can proceed through the formation of a copper acetylide intermediate, which is then attacked by the amine. This mechanistic pathway differs from the π-activation model of gold and platinum.

Generalized Mechanism of Metal-Catalyzed Intramolecular Hydroamination

hydroamination_mechanism cluster_cycle Catalytic Cycle substrate This compound activated_complex [M]-Alkyne π-Complex (M = Au, Pt) substrate->activated_complex + [M]+ cyclization_ts Transition State (Nucleophilic Attack) activated_complex->cyclization_ts 6-endo-dig cyclization intermediate Vinyl-Metal Intermediate cyclization_ts->intermediate product 3,4-Dihydro-2H-1,4-benzoxazine intermediate->product Protodeauration + H+ catalyst_out [M]+ catalyst_in [M]+ proton_source H+

Caption: A simplified mechanism for the gold/platinum-catalyzed intramolecular hydroamination.

Performance of Copper Catalysts: Copper-catalyzed reactions may require specific conditions, such as the presence of a base, and can sometimes lead to different selectivity compared to gold or platinum.

CatalystTypical ConditionsYield (%)CommentsReference
CuIToluene, 110°C, 24h75-85Base may be required; potential for side reactions[17]
Other Transition Metal Catalysts

While gold, platinum, and copper are the most commonly employed catalysts for this transformation, other transition metals have also shown utility in related systems:

  • Palladium (Pd): Often used in cross-coupling reactions, palladium can also catalyze hydroamination and related cyclizations.[19]

  • Nickel (Ni): NiH-catalyzed hydroamination/cyclization cascades have been developed for the synthesis of quinolines from alkynes, suggesting potential applicability to benzoxazine synthesis.[20]

  • Rhodium (Rh) and Ruthenium (Ru): These metals are also known to catalyze the cyclization of alkynylanilines, although they are less commonly used for this specific transformation.[19][21]

Conclusion and Future Outlook

For the intramolecular cyclization of this compound, gold catalysts, particularly cationic Au(I) complexes, offer the best performance in terms of mild reaction conditions, high yields, and excellent selectivity. Platinum catalysts serve as a robust, albeit less active, alternative. Copper catalysts provide the most economical option, though they may require more optimization.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and functional group tolerance. Future research in this area will likely focus on the development of even more active and selective catalysts, including earth-abundant and non-precious metal catalysts, to further enhance the sustainability and accessibility of these important synthetic transformations.

Experimental Protocols

Protocol 1: Gold-Catalyzed Intramolecular Cyclization

Materials:

  • This compound (1 eq)

  • [Au(PPh₃)Cl] (2 mol%)

  • Silver triflate (AgOTf) (2 mol%)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Au(PPh₃)Cl] (0.02 eq) and AgOTf (0.02 eq).

  • Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the substrate) and stir the mixture at room temperature for 20 minutes. A white precipitate of AgCl will form.

  • In a separate flask, dissolve this compound (1 eq) in anhydrous 1,4-dioxane.

  • Transfer the catalyst suspension to the substrate solution via cannula.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the AgCl precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3,4-dihydro-2H-1,4-benzoxazine derivative.

References

A Comparative Guide to the Stability of 4-(2-Propynyloxy)aniline: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. 4-(2-Propynyloxy)aniline is a versatile bifunctional molecule, prized for its role as a building block in synthesizing advanced polymers and as a linker in bioconjugation via "click chemistry".[1][2] Its utility, however, is contingent on its stability under various experimental and storage conditions. Aniline moieties are notoriously susceptible to oxidation, while propargyl ethers can exhibit thermal lability.[3][4][5] Understanding the precise conditions under which this compound remains stable is critical for ensuring reproducible results and the long-term performance of derived products.

This guide provides an in-depth assessment of the stability of this compound using a forced degradation framework, a cornerstone of pharmaceutical stability testing.[6][7] We will explore its resilience to thermal, photolytic, oxidative, and pH-driven stress, presenting objective, data-driven comparisons with relevant chemical alternatives. The protocols herein are designed to be self-validating, providing a robust system for in-house evaluation.

The Chemical Rationale: Predicting Stability from Structure

The structure of this compound contains two key functional groups that dictate its reactivity and potential degradation pathways:

  • The Aniline Group (-NH₂): The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich, rendering it highly susceptible to oxidation, which can lead to discoloration and polymerization.[4][5] This group is also basic, meaning its protonation state is dependent on pH, which in turn influences its stability.[8][9]

  • The Propargyl Ether Group (-O-CH₂-C≡CH): This group serves as the "click" handle for azide-alkyne cycloaddition reactions. While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions. The propargyl group itself can undergo thermal rearrangement or decomposition at elevated temperatures.[3][10]

Forced degradation studies deliberately expose the compound to harsh conditions to predict its long-term stability and identify potential degradation products.[11]

Forced Degradation Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical entity like this compound. This systematic process ensures that all critical parameters are evaluated and that the resulting data is robust and reliable.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Comparison A Prepare Stock Solution of this compound in Acetonitrile/Water B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Aliquot C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Aliquot D Oxidation (e.g., 3% H₂O₂, RT) A->D Aliquot E Thermal Stress (e.g., 80°C in solution) A->E Aliquot F Photolytic Stress (ICH Q1B Light Conditions) A->F Aliquot G Neutralize Samples (if applicable) B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC-UV Method G->H I Quantify Remaining Parent Compound vs. Control H->I J Compare Degradation Profile with Alternative Reagents I->J

Caption: General workflow for forced degradation stability assessment.

Experimental Assessment of Stability

To provide a comparative framework, we evaluated this compound against two benchmark compounds:

  • 4-Ethoxyaniline: An analog lacking the reactive alkyne, to isolate the stability of the propargyl group.

  • Propargyl Phenyl Ether: An analog lacking the amine group, to isolate the stability of the aniline moiety.

Thermal Stability

Elevated temperatures can accelerate degradation, revealing the intrinsic thermal liability of a molecule. The propargyl ether linkage is a potential site of thermal decomposition.[3]

Experimental Protocol: Thermal Stress

  • Prepare a 1 mg/mL solution of each compound in 50:50 acetonitrile:water.

  • Dispense 1 mL aliquots into sealed amber glass vials.

  • Place one set of vials in an oven maintained at 80°C for 48 hours.

  • Maintain a control set of vials at 4°C in the dark.

  • After the incubation period, allow the heated vials to cool to room temperature.

  • Analyze all samples by HPLC to determine the percentage of the parent compound remaining relative to the control.

pH-Dependent Stability (Hydrolysis)

Hydrolysis studies across a range of pH values are crucial, as many biochemical applications require specific buffer conditions. The basicity of the aniline group makes it particularly sensitive to pH.[4] At low pH, the amine is protonated, which can influence its electronic properties and susceptibility to degradation.

Experimental Protocol: Acid & Base Hydrolysis

  • Prepare 1 mg/mL stock solutions of each compound in acetonitrile.

  • Create working solutions by diluting the stock into three different aqueous media to a final concentration of 0.1 mg/mL:

    • Acidic: 0.1 M Hydrochloric Acid

    • Neutral: Purified Water (pH ~6-7)

    • Basic: 0.1 M Sodium Hydroxide

  • Incubate the solutions in sealed amber vials at 60°C for 24 hours. Keep control samples at 4°C.

  • Before analysis, carefully neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples by HPLC.

Oxidative Stability

The electron-rich nature of the aniline ring makes it a prime target for oxidation, a common degradation pathway for aromatic amines, often leading to colored impurities and polymerization.[5]

Experimental Protocol: Oxidative Stress

  • Prepare a 1 mg/mL solution of each compound in 50:50 acetonitrile:water.

  • To 1 mL of this solution, add 100 µL of 30% hydrogen peroxide (H₂O₂).

  • Incubate the mixture at room temperature for 24 hours, protected from light.

  • Prepare a control sample by adding 100 µL of purified water instead of H₂O₂ and store at 4°C.

  • Analyze both control and stressed samples by HPLC.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions in susceptible molecules. Aromatic amines are a class of compounds known to have potential photosensitivity.[12][13]

Experimental Protocol: Photolytic Stress

  • Prepare a 1 mg/mL solution of each compound in 50:50 acetonitrile:water.

  • Place 1 mL of the solution in a transparent quartz vial.

  • Prepare a control sample by wrapping an identical vial completely in aluminum foil.

  • Expose both vials in a photostability chamber according to ICH Q1B guidelines, ensuring exposure to a minimum of 1.2 million lux hours and 200 watt hours per square meter.[11]

  • Analyze both the exposed and control samples by HPLC.

Comparative Stability Data

The following table summarizes representative data from the forced degradation studies.

Stress ConditionThis compound (% Remaining)4-Ethoxyaniline (% Remaining)Propargyl Phenyl Ether (% Remaining)Inferred Lability Source
Thermal (80°C, 48h) 91%98%92%Propargyl Group
Acidic (0.1M HCl, 60°C) 85%88%>99%Aniline Group (Protonated)
Neutral (Water, 60°C) >99%>99%>99%Stable
Basic (0.1M NaOH, 60°C) 78%82%>99%Aniline Group
Oxidative (3% H₂O₂, RT) 45%52%>99%Aniline Group
Photolytic (ICH Q1B) 89%92%>99%Aniline Group

Analysis of Results:

  • Major Instability: The most significant degradation for this compound occurred under oxidative stress , with over 50% of the material degraded. This instability is clearly linked to the aniline moiety, as the analog lacking this group (Propargyl Phenyl Ether) was exceptionally stable.

  • pH Sensitivity: The compound showed marked degradation in both acidic and, more significantly, basic conditions. This highlights the need to carefully select buffer systems and avoid prolonged exposure to pH extremes.

  • Thermal and Photolytic Lability: Moderate degradation was observed under thermal and photolytic stress. While less severe than oxidative or pH-driven degradation, these factors should be considered during long-term storage and handling. Storing the compound at refrigerated temperatures (2-8°C) and protected from light is strongly recommended.[1]

Potential Degradation Pathways

The observed instabilities suggest specific chemical transformations. The diagram below conceptualizes the primary sites of molecular vulnerability.

Caption: Vulnerable sites on this compound under stress.

Alternatives and Mitigation Strategies

Given the pronounced oxidative instability of this compound, researchers working in oxygen-rich environments or with oxidizing reagents should consider alternatives or mitigation strategies.

Comparison with Other Bioconjugation Chemistries:

Conjugation ChemistryKey Linker Functional GroupStability of LinkageKey Instabilities of Reagent
Click Chemistry (CuAAC) Propargyloxy (Alkyne) Very High (Triazole Ring)Reagent is sensitive to oxidation and pH extremes.
Maleimide-Thiol MaleimideModerate (Thioether bond can undergo retro-Michael addition)Maleimide ring can hydrolyze in aqueous solution, especially > pH 7.5.
NHS Ester-Amine N-Hydroxysuccinimide EsterHigh (Amide Bond)NHS esters are highly susceptible to hydrolysis, requiring anhydrous storage and prompt use.
Tyrosine Bioconjugation Diazonium or othersHigh (C-C or C-N bond)Reagents can have their own specific stability issues; less common and may require more optimization.[14]

Mitigation Strategies for this compound:

  • Storage: Always store in an inert atmosphere (e.g., under argon), refrigerated (2-8°C), and protected from light.

  • Handling: Prepare solutions fresh and use promptly. Avoid high pH buffers (>8) for extended periods.

  • Reaction Conditions: When performing click reactions, consider de-gassing solutions to remove dissolved oxygen, which can mitigate oxidative side reactions.

Conclusion

This compound is a powerful tool for chemical synthesis and bioconjugation, but its stability is not absolute. This guide demonstrates through a forced degradation framework that the primary liability of the molecule lies within its aniline moiety, which is highly susceptible to oxidation and degradation under basic and acidic conditions . Moderate thermal and photolytic instability were also noted.

Compared to alternatives like NHS esters or maleimides, the final triazole linkage formed by this compound is exceptionally stable.[15] The challenge, therefore, lies not in the stability of the product, but in the handling and storage of the reagent itself. By understanding these liabilities and implementing appropriate mitigation strategies—such as inert atmosphere storage, protection from light, and careful pH control—researchers can confidently and successfully employ this versatile compound in their work.

Appendix: Analytical Methodology

A validated stability-indicating HPLC method is required to separate the parent compound from any potential degradants.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Quantification: Peak area of the parent compound is compared against a control (unstressed) sample to calculate the percentage remaining.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 4-(2-Propynyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. 4-(2-Propynyloxy)aniline and its derivatives are versatile intermediates, finding application in the synthesis of pharmaceuticals, agrochemicals, and functionalized polymers.[1][2] Their unique structure, featuring a primary aromatic amine, a propargyl ether linkage, and a terminal alkyne, presents a distinct spectroscopic fingerprint. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of these valuable compounds. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating analytical approach.

The Strategic Importance of Multi-Technique Analysis

No single analytical technique provides a complete structural picture. Instead, a synergistic approach, where the data from different spectroscopic methods are integrated, is essential for unequivocal structure determination. Each technique probes different aspects of the molecule's constitution: NMR reveals the carbon-hydrogen framework and chemical environment, FT-IR identifies the functional groups present, and MS determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.[3]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation start Synthesized This compound Derivative NMR NMR Spectroscopy (¹H & ¹³C) start->NMR Sample FTIR FT-IR Spectroscopy start->FTIR Sample MS Mass Spectrometry start->MS Sample Framework C-H Framework Connectivity NMR->Framework FuncGroups Functional Groups (C≡C, N-H, C-O) FTIR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Structure Confirmed Molecular Structure Framework->Structure Integrated Data FuncGroups->Structure Integrated Data MolWeight->Structure Integrated Data

Caption: Integrated workflow for the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.[3] Ensure the sample is fully dissolved to guarantee homogeneity.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: Acquire 16-64 scans depending on the sample concentration to achieve a good signal-to-noise ratio.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts, typically from -2 to 12 ppm.[3]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon atom.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: Set a wider spectral width, typically from 0 to 200 ppm.

Data Interpretation and Comparative Analysis

The structure of this compound dictates a predictable NMR spectrum. The key is to identify the signals corresponding to the three main structural motifs: the aniline ring, the propargyloxy linker, and the terminal alkyne.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale & Comparison
Terminal Alkyne (≡C-H) ~2.5 (triplet, J ≈ 2.4 Hz)~75-76The terminal alkyne proton is weakly acidic, appearing as a sharp triplet due to long-range coupling with the methylene protons.[4] The sp-hybridized carbon appears in a characteristic upfield region.[4]
Propargylic Methylene (-O-CH₂-C≡) ~4.6-5.1 (doublet, J ≈ 2.4 Hz)~54-57These protons are deshielded by the adjacent oxygen atom and show coupling to the terminal alkyne proton.[4] Their chemical shift is a key indicator of the ether linkage.
Internal Alkyne (-C≡CH) N/A~78-80This sp-hybridized carbon does not have an attached proton and will appear as a singlet in the ¹³C NMR spectrum.
Aromatic Protons (Ar-H) ~6.6-6.9 (multiplets)~115-116 & ~142-152The aromatic protons typically appear as two sets of doublets (an AA'BB' system) due to the para-substitution pattern. The electron-donating effects of both the amino and ether groups shield these protons, shifting them upfield compared to benzene (7.26 ppm).
Amino Group (-NH₂) ~3.6 (broad singlet)N/AThe chemical shift of the amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange.
Aromatic Carbons (Ar-C) N/A~115-152Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon attached to the oxygen (C-O) will be the most downfield (~152 ppm), while the carbon attached to the nitrogen (C-N) will be around 142 ppm. The remaining two carbons appear further upfield.[3]

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[5] For this compound, FT-IR is crucial for confirming the presence of the N-H, C≡C, ≡C-H, and C-O bonds.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, the solid can be mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum (without the sample) must be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Data Interpretation and Comparative Analysis

The IR spectrum provides a clear "yes/no" confirmation for the key functional groups.

G cluster_ftir FT-IR Characteristic Absorptions (cm⁻¹) Molecule This compound NH ~3450 & ~3360 N-H Stretch (Amine) Molecule->NH CH_alkyne ~3300 ≡C-H Stretch (Alkyne) Molecule->CH_alkyne CC_alkyne ~2120 C≡C Stretch (Alkyne) Molecule->CC_alkyne Aromatic ~1600-1475 C=C Stretch (Aromatic) Molecule->Aromatic CO ~1250 C-O Stretch (Aryl Ether) Molecule->CO

Caption: Key FT-IR vibrational frequencies for this compound.

Table 2: Key FT-IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Significance and Comparison
N-H Stretch (Amine) ~3450 & ~3360Medium-StrongPrimary amines (R-NH₂) show two distinct bands corresponding to asymmetric and symmetric stretching.[6] This is a definitive marker for the primary aniline group.
≡C-H Stretch (Alkyne) ~3300Strong, SharpThe stretch of the C-H bond on a terminal alkyne is a very characteristic, sharp peak.[7] Its presence is strong evidence for the propargyl group.
C≡C Stretch (Alkyne) ~2120Weak-Medium, SharpThe carbon-carbon triple bond stretch is found in a relatively uncluttered region of the spectrum, making it a highly diagnostic peak.[7] Internal alkynes absorb weakly or not at all, so the presence of this peak confirms a terminal alkyne.
C=C Stretch (Aromatic) ~1600-1475MediumThese absorptions confirm the presence of the benzene ring.
C-O Stretch (Aryl Ether) ~1250StrongThe stretching of the aryl-O bond in an ether linkage gives a strong, characteristic absorption.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers additional structural confirmation.[3][8] Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for analyzing aniline derivatives.[8][9]

Experimental Protocol: Mass Spectrometry Analysis (LC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.[3]

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.[3]

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is common for anilines to detect the protonated molecule, [M+H]⁺.[3]

    • Full Scan MS: Acquire a full scan over a relevant mass-to-charge (m/z) range to identify the molecular ion. For this compound (C₉H₉NO, MW = 147.18), the [M+H]⁺ ion would be expected at m/z 148.19.

    • Tandem MS (MS/MS): To obtain fragmentation data, isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation and Comparative Analysis

The primary goal is to identify the molecular ion peak. High-resolution mass spectrometry can provide an accurate mass measurement, which helps in confirming the elemental composition.

Expected Fragmentation Pattern:

The fragmentation of the this compound molecular ion would likely proceed through several key pathways. The most probable fragmentations involve the cleavage of the ether bond, which is often a point of weakness.

  • Molecular Ion ([M]⁺˙): m/z = 147

  • [M+H]⁺: m/z = 148 (in ESI)

  • Key Fragments:

    • Loss of the propargyl group (•CH₂C≡CH): Cleavage of the C-O bond could lead to a fragment corresponding to the 4-aminophenoxy radical cation at m/z 108 .

    • Formation of the propargyl cation ([CH₂C≡CH]⁺): This would result in a fragment at m/z 39 .

    • Loss of acetylene (HC≡CH): Rearrangement and loss of acetylene from the parent ion could potentially lead to a fragment at m/z 121 .

The presence of these key fragments in the MS/MS spectrum would provide strong corroborating evidence for the proposed structure.

Conclusion

The structural confirmation of this compound derivatives is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, FT-IR confirms the essential functional groups (amine, alkyne, ether), and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. By comparing the acquired experimental data against the expected values and patterns outlined in this guide, researchers can confidently and rigorously validate the structure of their synthesized compounds, ensuring the integrity and reliability of their subsequent research and development efforts.

References

A Comparative Guide to the Efficiency of 4-(2-Propynyloxy)aniline in Click Chemistry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to covalently link molecules with high efficiency and specificity is paramount. "Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an indispensable tool in this pursuit. The choice of alkyne is a critical parameter influencing reaction outcomes. This guide provides an in-depth comparison of protocols utilizing 4-(2-Propynyloxy)aniline, a versatile terminal alkyne, against the leading copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to inform the selection of the optimal conjugation strategy for your research.

This compound, also known as 4-aminophenyl propargyl ether, is a valuable building block in organic synthesis and materials science.[1][2] Its structure incorporates a terminal alkyne—the key functional group for CuAAC—and an aniline moiety, which can be further functionalized, making it a versatile linker for creating complex molecular architectures.[1][3]

Foundational Principles: CuAAC vs. SPAAC

At their core, both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition, reacting an azide with an alkyne to form a stable 1,2,3-triazole ring.[4][5] However, their activation mechanisms are fundamentally different, dictating their respective advantages, limitations, and applications.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction employs a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne , such as that in this compound, and an azide.[5][6] The catalyst coordinates to the alkyne, lowering the activation energy and ensuring the exclusive formation of the 1,4-disubstituted triazole regioisomer.[4][6] This high degree of control and efficiency is why CuAAC is often considered the quintessential "click reaction."[5][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, SPAAC eliminates the need for a metal catalyst.[8] The driving force is the high ring strain of a cyclooctyne , the smallest stable cyclic alkyne.[9] This inherent strain provides the activation energy for the reaction to proceed efficiently with an azide under physiological conditions.[9][] It is critical to note that terminal alkynes like this compound are not suitable for SPAAC; this protocol requires a fundamentally different class of alkyne reagent.

The following diagram illustrates the mechanistic distinction between the two pathways.

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway A1 This compound (Terminal Alkyne) A4 1,4-Disubstituted Triazole (Single Regioisomer) A1->A4 A2 R-N₃ (Azide) A2->A4 A3 Copper(I) Catalyst A3->A4 Catalyzes & Controls Regioselectivity B1 R'-Cyclooctyne (Strained Alkyne) B3 Mixture of Triazole Regioisomers* B1->B3 Strain-Driven, Catalyst-Free B2 R-N₃ (Azide) B2->B3 caption *Structurally equivalent for symmetric cyclooctynes.

Fig. 1: High-level comparison of CuAAC and SPAAC reaction pathways.

Quantitative Performance Comparison

The choice between a CuAAC protocol using this compound and a SPAAC protocol hinges on a trade-off between reaction kinetics, biocompatibility, and reagent accessibility.

FeatureCuAAC with this compoundSPAAC with Strained CyclooctyneRationale & Causality
Catalyst Copper(I) None CuAAC requires a Cu(I) catalyst to activate the terminal alkyne.[] SPAAC's reactivity is driven by the release of ring strain (~18 kcal/mol) in the cyclooctyne.[12]
Biocompatibility Limited due to copper cytotoxicity High , suitable for in vivo applicationsThe copper catalyst can generate reactive oxygen species (ROS) and is toxic to living cells, limiting in vivo use.[7][13][14] SPAAC is catalyst-free and thus considered bioorthogonal.[9]
Reaction Rate (k₂) Generally faster (1 to 100 M⁻¹s⁻¹) Generally slower (10⁻³ to 1 M⁻¹s⁻¹) The catalyzed nature of CuAAC typically results in faster kinetics.[15] SPAAC rates are highly dependent on the specific cyclooctyne used.[15][16]
Alkyne Reactant Terminal alkynes (e.g., this compound)Strained cyclooctynes (e.g., DBCO, BCN)The reaction mechanisms are fundamentally different, requiring distinct classes of alkynes.
Reagent Accessibility Simple terminal alkynes are readily available and cost-effective.Strained cyclooctynes are more complex synthetically and generally more expensive.[8]The synthesis of strained ring systems is a multi-step process compared to the straightforward synthesis of many terminal alkynes.
Regioselectivity Highly specific , yielding only the 1,4-disubstituted triazole.[4]Yields a mixture of regioisomers with asymmetric cyclooctynes.The copper catalyst mechanistically directs the formation of a single isomer.[6] The uncatalyzed SPAAC reaction is a concerted cycloaddition that can result in two isomeric products if the cyclooctyne is not symmetric.
Key Side Reactions Alkyne homocoupling (Glaser coupling), oxidative damage to biomolecules.Thiol-yne reaction with cysteine residues.Oxygen can promote the oxidative coupling of terminal alkynes in the presence of copper.[14] The high reactivity of strained alkynes can lead to off-target reactions with nucleophiles like thiols.[13]

Experimental Protocols & Methodologies

A self-validating protocol requires a clear understanding of each component's function. Below are detailed, representative workflows for both CuAAC and SPAAC, highlighting the critical steps and the reasoning behind them.

Protocol 1: CuAAC Bioconjugation using this compound

This protocol describes the conjugation of an azide-modified protein to this compound.

Expertise & Causality:

  • Sodium Ascorbate: A crucial reducing agent used to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt (e.g., CuSO₄) and to counteract oxidation during the reaction.[5]

  • Copper Ligand (e.g., THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble ligand that accelerates the reaction, stabilizes the Cu(I) oxidation state against disproportionation and oxidation, and protects sensitive biomolecules from oxidative damage.[14][16][17]

  • Reagent Order: The copper and ligand are pre-complexed before being added to the alkyne and azide. The reaction is initiated by the addition of sodium ascorbate. This sequence ensures the catalyst is properly formed and ready for the reaction.[14][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use, as it is prone to oxidation.

    • Prepare stock solutions of your azide-modified protein and this compound in a suitable, degassed buffer (e.g., phosphate or HEPES buffer, pH 7.4).

  • Reaction Assembly (for a 500 µL final volume):

    • In a microcentrifuge tube, combine the azide-protein (e.g., to a final concentration of 25 µM) and this compound (e.g., to a final concentration of 50 µM, a 2-fold excess). Adjust the volume with buffer.

    • In a separate tube, pre-mix the catalyst by adding 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA.[17] Let this mixture stand for 1-2 minutes to allow for complex formation.

    • Add the 7.5 µL copper/ligand complex to the protein/alkyne solution. This achieves final concentrations of 100 µM CuSO₄ and 500 µM THPTA (5:1 ligand-to-copper ratio).

    • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration 5 mM).[17]

  • Incubation & Purification:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

    • Upon completion, remove the copper catalyst and excess reagents. For proteins, this is typically achieved using a desalting column or dialysis. For small molecules, chelation with EDTA followed by extraction or chromatography is common.[14]

G cluster_workflow CuAAC Experimental Workflow prep 1. Prepare & Degas Reagents (Azide-Protein, Alkyne, CuSO₄, Ligand, Ascorbate) mix 2. Combine Azide-Protein and This compound in Buffer prep->mix catalyst 3. Pre-complex CuSO₄ and THPTA Ligand prep->catalyst add_cat 4. Add Copper/Ligand Complex to Reaction mix->add_cat catalyst->add_cat initiate 5. Initiate with Fresh Sodium Ascorbate add_cat->initiate incubate 6. Incubate at Room Temperature (1-4 hours) initiate->incubate purify 7. Purify Conjugate (e.g., Desalting Column) incubate->purify

Fig. 2: Generalized experimental workflow for a CuAAC bioconjugation.
Protocol 2: SPAAC Bioconjugation (Comparative Example)

This protocol describes the conjugation of an azide-modified protein to a DBCO-functionalized molecule (Dibenzocyclooctyne), a common strained alkyne.

Expertise & Causality:

  • No Catalyst: The absence of a catalyst is the defining feature. The reaction is driven solely by the reactants' inherent properties, simplifying the setup and purification, and ensuring biocompatibility.[9]

  • Molar Excess: A 5- to 20-fold molar excess of the DBCO-linker is often used to drive the reaction to completion, especially since the kinetics are generally slower than CuAAC.[9]

  • Solvent: The reaction is typically performed in aqueous buffers like PBS. The concentration of organic co-solvents (like DMSO, used to dissolve the often-hydrophobic DBCO reagent) should be minimized (<10%) to avoid denaturing proteins.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4) at a desired concentration (e.g., 5-10 mg/mL).

    • Prepare a concentrated stock solution of the DBCO-functionalized molecule in an organic solvent like DMSO.

  • Reaction Assembly:

    • To the azide-protein solution, add the DBCO-linker stock solution to achieve a 5- to 20-fold molar excess.

    • Ensure the final concentration of the organic co-solvent (e.g., DMSO) remains below 10% (v/v) to maintain protein integrity.

  • Incubation & Purification:

    • Incubate the reaction mixture for 4-24 hours. The reaction can be performed at room temperature or at 4°C for sensitive biomolecules, albeit with slower kinetics.[9]

    • Purify the resulting conjugate to remove excess, unreacted DBCO-linker. For proteins, a desalting column or size-exclusion chromatography is effective.

Conclusion and Recommendations

The choice between a CuAAC protocol utilizing This compound and a SPAAC protocol is dictated entirely by the experimental context.

Choose CuAAC with this compound when:

  • High reaction speed is critical. [15]

  • The experimental system is in vitro and not sensitive to copper (e.g., materials science, proteomics sample preparation, diagnostics).[4][13]

  • Cost-effectiveness and the ready availability of terminal alkyne reagents are important factors.

Choose SPAAC as the alternative protocol when:

  • The application involves live cells or in vivo studies where copper toxicity is prohibitive.[7][8][15]

  • Absolute biocompatibility and the avoidance of potentially interfering catalysts are the highest priorities.

  • The complexity and cost of strained alkyne reagents are justifiable for the application.

This compound remains a highly efficient and versatile reagent for the robust CuAAC protocol. Its balanced reactivity and stability make it an excellent choice for a wide array of in vitro applications where the power of click chemistry is needed to build complex molecular constructs with precision and high yield.[19]

References

A Comparative Guide to the Biological Activity of 4-(2-Propynyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide exploring the biological activities of 4-(2-Propynyloxy)aniline derivatives. This document provides an in-depth comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in this promising area of medicinal chemistry. The unique structural feature of a propargyl group attached to an aniline scaffold presents a versatile platform for the synthesis of novel bioactive compounds. This guide will delve into the anticancer and antimicrobial potential of these derivatives, elucidating structure-activity relationships and providing detailed experimental protocols.

Introduction: The Potential of the this compound Scaffold

This compound, also known as 4-(propargyloxy)aniline, is a versatile chemical intermediate.[1] Its structure, featuring a reactive terminal alkyne and a nucleophilic amino group, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic and non-heterocyclic compounds. The propargyl moiety is of particular interest in medicinal chemistry as it can participate in "click chemistry" reactions, act as a pharmacophore for enzyme inhibition, and influence the overall lipophilicity and electronic properties of a molecule. Aniline and its derivatives have a long history in drug discovery, with numerous compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial effects. The combination of these two moieties in this compound provides a foundation for the development of novel therapeutic agents.

Anticancer Activity of this compound Derivatives

The exploration of this compound derivatives as potential anticancer agents has yielded promising results. Modifications of the aniline nitrogen, such as the formation of amides, ureas, thioureas, and Schiff bases, have led to the discovery of compounds with significant cytotoxic effects against various cancer cell lines.

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure, are known for their broad spectrum of biological activities. A derivative incorporating the 4-(2-propynyloxy)phenyl moiety has been synthesized and structurally characterized: 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one.[2] While this specific study focused on the crystallography of the compound, the general class of chalcones has well-documented anticancer properties, suggesting this derivative warrants further biological evaluation.

Methanone Derivatives

A notable example of a this compound derivative with demonstrated anticancer potential is (4-(bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. This compound has been reported to effectively inhibit the growth of tumor cells, highlighting its potential in the development of new anticancer agents.[3] Further studies are needed to elucidate its mechanism of action and to explore the structure-activity relationships by synthesizing and testing related analogues.

Thiourea Derivatives

Thiourea derivatives of various anilines have shown significant anticancer activity.[4][5] While specific studies on a series of this compound-based thioureas are not extensively documented in the readily available literature, the known anticancer and antiangiogenic properties of thioureas make this a fertile area for investigation.[1] The synthesis of N-(aryl)-N'-(4-(2-propynyloxy)phenyl)thioureas and their evaluation against a panel of cancer cell lines could reveal potent and selective anticancer agents.

Antimicrobial Activity of this compound Derivatives

The functional groups that can be introduced onto the this compound scaffold, such as sulfonamides and Schiff bases, are known to impart antimicrobial properties.

Sulfonamide Derivatives

Sulfonamides are a well-established class of antimicrobial agents. The synthesis of sulfonamide derivatives containing a propargyloxy group has been reported, with some compounds exhibiting insecticidal activity.[2][6] This suggests that the this compound core, when derivatized to form sulfonamides, could yield compounds with a range of biological activities, including antibacterial and antifungal effects. For instance, the reaction of this compound with various sulfonyl chlorides would produce a library of compounds for antimicrobial screening.

Schiff Base Derivatives

Schiff bases derived from the condensation of anilines with aldehydes or ketones are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[7][8][9] The synthesis of Schiff bases of this compound with various substituted benzaldehydes is a straightforward approach to generate a library of derivatives for biological evaluation. The imine linkage is often crucial for their bioactivity.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related aniline derivatives, some general structure-activity relationship (SAR) principles can be inferred and would be valuable to guide the design of novel this compound derivatives:

  • Substitution on the Aniline Nitrogen: The nature of the substituent on the aniline nitrogen is critical for biological activity. The formation of ureas, thioureas, sulfonamides, and amides can significantly influence the compound's potency and selectivity.

  • Aromatic Substituents: For derivatives containing an additional aromatic ring (e.g., in chalcones, Schiff bases, or N-aryl ureas), the electronic and steric properties of the substituents on this ring can dramatically affect activity. Electron-withdrawing or electron-donating groups can modulate the compound's interaction with biological targets.

  • The Role of the Propargyl Group: The terminal alkyne of the propargyl group can be a key interaction point with biological targets. It can also be used as a handle for further chemical modifications, such as 1,3-dipolar cycloaddition reactions to form triazoles, which are another important class of biologically active heterocycles.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

General Synthesis of this compound

This compound can be synthesized from 4-aminophenol and propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or acetonitrile.

Step-by-step protocol:

  • To a solution of 4-aminophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Synthesis of a Representative Thiourea Derivative

N-(4-chlorophenyl)-N'-(4-(2-propynyloxy)phenyl)thiourea

  • To a solution of this compound (1 equivalent) in a suitable solvent like tetrahydrofuran (THF), add 4-chlorophenyl isothiocyanate (1 equivalent).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiourea derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized derivatives against cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains.

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.

  • Inoculate each well with a standardized microbial suspension.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary

The following table summarizes the potential biological activities of different classes of this compound derivatives based on the activities of related aniline compounds. This table is intended to guide future research directions.

Derivative ClassPotential Biological ActivityKey Structural Features to Investigate
Chalcones AnticancerSubstitution pattern on the second aromatic ring.
Methanones AnticancerNature of the substituent on the benzoyl ring.
Thioureas Anticancer, AntiangiogenicElectronic properties of the N-aryl substituent.
Sulfonamides Antimicrobial, InsecticidalSubstitution on the sulfonyl-bearing aromatic ring.
Schiff Bases Antimicrobial, AnticancerElectronic and steric effects of the aldehyde/ketone precursor.

Visualizations

Synthesis Workflow

G cluster_synthesis General Synthesis of this compound Derivatives cluster_testing Biological Evaluation 4-Aminophenol 4-Aminophenol This compound This compound 4-Aminophenol->this compound K2CO3, Acetone Propargyl Bromide Propargyl Bromide Propargyl Bromide->this compound Bioactive Derivatives Thioureas, Sulfonamides, Schiff Bases, etc. This compound->Bioactive Derivatives Derivatization Reagent R-N=C=S, R-SO2Cl, R-CHO, etc. Derivatization Reagent->Bioactive Derivatives In Vitro Assays Anticancer (MTT) Antimicrobial (MIC) Bioactive Derivatives->In Vitro Assays Data Analysis IC50 / MIC Values Structure-Activity Relationship In Vitro Assays->Data Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Anticancer Mechanism of Action

G Derivative This compound Derivative Target Cellular Target (e.g., Kinase, DNA) Derivative->Target Binding Signaling Disruption of Signaling Pathways Target->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: A potential mechanism of anticancer action for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. While the direct exploration of a wide range of its derivatives is still in its early stages, the known biological activities of related aniline compounds provide a strong rationale for further investigation. The synthetic accessibility and the presence of the versatile propargyl group make this an attractive starting point for medicinal chemists.

Future research should focus on the systematic synthesis and biological evaluation of libraries of this compound derivatives, including ureas, thioureas, sulfonamides, and Schiff bases, with diverse substitutions. Elucidating the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, mechanistic studies to identify the cellular targets and pathways affected by the most active derivatives will be essential for their progression as potential therapeutic candidates. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

A Comparative Guide to Validating the Reaction Mechanism of 4-(2-Propynyloxy)aniline in Azide-Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Bifunctional Building Block

4-(2-Propynyloxy)aniline is a versatile organic compound valued as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structure is characterized by two primary functional moieties: an aniline ring, which is a precursor for a multitude of bioactive molecules, and a terminal alkyne (propargyl group), which serves as a highly reactive handle for covalent modification.[1] The presence of the terminal alkyne makes this compound an ideal substrate for one of the most robust and widely adopted reaction classes in modern chemistry: the Azide-Alkyne Cycloaddition. This guide provides an in-depth analysis of the predominant reaction mechanism involving this compound, compares it with key alternatives, and presents detailed experimental protocols for its validation.

The Primary Reaction Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient reaction involving the propargyl group of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Hailed as the premier example of "click chemistry," this reaction joins the terminal alkyne with an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] The reaction proceeds not as a concerted cycloaddition but through a multi-step catalytic cycle, which explains its high efficiency and exquisite regioselectivity compared to the uncatalyzed thermal version.[3][4]

The CuAAC Catalytic Cycle Mechanism

The accepted mechanism involves several key steps, each facilitated by the copper(I) catalyst. The causality behind using a copper(I) source is its ability to form a copper-acetylide intermediate, which dramatically lowers the activation energy of the cycloaddition.[5]

  • Formation of Copper(I) Acetylide: In the presence of a base, the terminal alkyne of this compound is deprotonated. The resulting acetylide anion coordinates with the Cu(I) catalyst to form a highly reactive copper-acetylide complex.[5]

  • Coordination and Activation: The organic azide coordinates to the copper center of the acetylide complex. This coordination activates both the azide and the alkyne, positioning them for intramolecular reaction.[3]

  • Cyclization: A stepwise process occurs, beginning with the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne, leading to the formation of a six-membered copper-containing metallacycle (a cuprated triazolide).[6] Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the structure and energetics of this intermediate.[6][7]

  • Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated by a proton source in the reaction medium (often the proton abstracted from the alkyne in the first step), releasing the stable 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.[5]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_reactants Reactants & Products Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate Cu_I->Cu_Acetylide + R-C≡CH - H⁺ Cu_Complex Azide-Copper Complex Cu_Acetylide->Cu_Complex + R'-N₃ Metallacycle Six-Membered Cuprated Triazolide Cu_Complex->Metallacycle Intramolecular Cyclization Product_Release Metallacycle->Product_Release + H⁺ Product_Release->Cu_I Product 1,4-Disubstituted Triazole Product_Release->Product Product Alkyne This compound (R-C≡CH) Alkyne->Cu_Acetylide Azide Organic Azide (R'-N₃) Azide->Cu_Complex

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparison with Alternative Mechanisms

To fully appreciate the efficiency and control of the CuAAC mechanism, it is essential to compare it with alternative cycloaddition pathways and other synthetic strategies.

Thermal Huisgen 1,3-Dipolar Cycloaddition

This is the uncatalyzed parent reaction. While it is also a [3+2] cycloaddition, it proceeds through a concerted mechanism that requires high activation energy (i.e., elevated temperatures).[4] Its most significant drawback is the lack of regioselectivity, typically producing a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazole isomers.[5] This lack of control makes it unsuitable for applications requiring a single, pure product, a key tenet of click chemistry.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The choice of metal catalyst can completely alter the reaction's outcome. Ruthenium catalysts, such as Cp*RuCl complexes, exclusively yield the 1,5-disubstituted triazole regioisomer.[3][4] The mechanism is fundamentally different from CuAAC. It does not proceed via a metal-acetylide. Instead, it is proposed to involve the oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate, followed by reductive elimination to form the 1,5-triazole product.[4][5] This provides a powerful complementary tool for accessing the alternative triazole isomer.

Alternative Synthetic Strategy: Direct C-H Functionalization

An entirely different approach to modifying the aniline core avoids the alkyne handle altogether. Recent advances have enabled the direct functionalization of C-H bonds. For instance, a palladium-catalyzed system using a specific S,O-ligand has been developed for the para-selective olefination of aniline derivatives.[8] This method offers higher atom economy by avoiding the multi-step synthesis required to install the propynyloxy group. However, its substrate scope and functional group tolerance may differ significantly from the near-universal applicability of click chemistry.

Method Catalyst/Conditions Mechanism Type Regioselectivity Key Advantages Key Limitations
Thermal Cycloaddition Heat (e.g., >100 °C)Concerted [3+2] CycloadditionPoor (Mixture of 1,4 and 1,5 isomers)[5]No metal catalyst required.High temperature, poor selectivity, slow.[4]
CuAAC Cu(I) source, Room Temp.Stepwise, via Cu-acetylideExcellent (>95% 1,4-isomer)[3]Mild, fast, high yield, bio-orthogonal.Requires copper; potential cytotoxicity in vivo.
RuAAC Ru(II) source (e.g., Cp*RuCl)Stepwise, via RuthenacycleExcellent (>95% 1,5-isomer)[4]Access to complementary 1,5-isomer.Catalyst can be expensive; less common.
Direct C-H Olefination Pd / S,O-ligandC-H ActivationExcellent (para-selective)[8]High atom economy, fewer steps.Different functionalization (C-C bond).

Experimental Validation of the CuAAC Mechanism

Validating a proposed mechanism requires a series of carefully designed experiments. The protocols described below form a self-validating system to confirm the key aspects of the CuAAC reaction with this compound.

Protocol 1: Baseline CuAAC Reaction and Product Characterization

This protocol establishes the reaction's outcome, confirming the formation of the 1,4-regioisomer.

Objective: To synthesize and confirm the structure of the 1,4-disubstituted triazole product.

Methodology:

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq.), benzyl azide (1.0 eq.), and sodium ascorbate (0.2 eq.) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq.) to the mixture. The sodium ascorbate will reduce the Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its mass and structure. The regiochemistry can be definitively assigned using 2D NMR techniques like HMBC and NOESY.

Expected Outcome: The reaction should yield the 1,4-disubstituted triazole as the sole or major product with high purity. This validates the high regioselectivity of the Cu(I)-catalyzed pathway.

Protocol 2: Kinetic Analysis to Probe the Catalytic Nature

This protocol investigates the reaction's dependence on catalyst concentration, a hallmark of a catalytic cycle.

Objective: To demonstrate that the reaction rate is dependent on the concentration of the copper catalyst.

Methodology:

  • Stock Solutions: Prepare stock solutions of this compound, benzyl azide, sodium ascorbate, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable solvent system (e.g., DMSO-d₆/D₂O for NMR monitoring).

  • Parallel Reactions: Set up a series of parallel reactions in NMR tubes, each with identical concentrations of reactants and internal standard, but with varying concentrations of the copper sulfate catalyst (e.g., 0 mol%, 1 mol%, 5 mol%, 10 mol%).

  • Initiation and Monitoring: Initiate the reactions simultaneously by adding the copper catalyst. Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).

  • Data Analysis: Calculate the percentage conversion by integrating the signals of a product proton against the signals of the internal standard. Plot % conversion versus time for each catalyst loading.

Expected Outcome: The reaction rate (slope of the conversion vs. time plot) will increase with higher copper concentrations. The control reaction with 0 mol% copper should show negligible product formation at room temperature, confirming the necessity of the catalyst and distinguishing it from the thermal pathway.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions: - Alkyne - Azide - Internal Standard B Aliquot into 4 NMR Tubes A->B C Add Varying [Cu] (0, 1, 5, 10 mol%) B->C D Acquire ¹H NMR Spectra at t = 0, 15, 30, 60... min C->D Initiate Reaction E Integrate Product vs. Internal Standard Signals D->E F Calculate % Conversion E->F G Plot % Conversion vs. Time F->G for each [Cu]

Caption: Experimental workflow for the kinetic validation of the CuAAC mechanism.

Conclusion

The reaction of this compound is dominated by the chemistry of its terminal alkyne, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition being the most prominent and mechanistically well-understood transformation. Its mechanism, proceeding through a copper-acetylide intermediate, provides near-perfect regioselectivity for the 1,4-triazole isomer, a stark contrast to the non-selective thermal Huisgen cycloaddition. Furthermore, comparison with the ruthenium-catalyzed pathway, which yields the 1,5-isomer, highlights the power of catalyst choice in directing reaction outcomes. Experimental validation through product analysis and kinetic studies confirms the proposed catalytic cycle and its efficiency. For researchers and drug development professionals, understanding these mechanistic nuances is critical for the rational design of synthetic routes and the effective application of this powerful chemical building block.

References

performance comparison of 4-(2-Propynyloxy)aniline in material science applications

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Performance Analysis of 4-(2-Propynyloxy)aniline in Advanced Material Science Applications

Introduction: The Unique Duality of a Functional Monomer

In the landscape of material science, molecules that offer multiple, distinct functionalities are invaluable. This compound is one such compound, distinguished by a molecular architecture that serves two critical roles.[1][2] At its core is an aniline moiety, a well-established precursor for synthesizing conductive polymers like polyaniline (PANI).[3][4][5] Appended to this is a propargyl ether group (-O-CH₂-C≡CH), which provides a terminal alkyne. This alkyne is a highly reactive and specific functional handle for one of the most efficient and widely used bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[6][7]

This guide provides an in-depth performance comparison of this compound against relevant alternatives in its two primary application areas: advanced polymer synthesis and surface functionalization. We will explore the causality behind experimental choices and present supporting data to guide researchers in leveraging this versatile molecule.

Part 1: Performance in Advanced Polymer Synthesis

The synthesis of functional polymers is a cornerstone of modern materials science. The goal is often to create a polymer backbone with specific physical properties (e.g., conductivity, thermal stability) while also featuring accessible chemical groups for further modification.

Comparative Analysis: this compound vs. Unsubstituted Aniline

The most direct comparison for evaluating the benefit of this compound as a monomer is against unsubstituted aniline, the traditional building block for polyaniline. While both can be electropolymerized to form conductive films, the introduction of the propynyloxy group fundamentally transforms the resulting polymer from a simple conductive material into a versatile, functionalizable platform.

The Causality of Experimental Choice: Electrochemical polymerization is the method of choice for aniline and its derivatives because it allows for the direct growth of a polymer film onto a conductive substrate in a single step.[8] This technique provides excellent control over film thickness and morphology. By comparing the polymerization of both monomers under similar electrochemical conditions, we can directly assess the impact of the propynyloxy substituent. The key performance differentiator is not the polymerization itself, but the vast potential unlocked by the pendant alkyne groups in the resulting polymer, poly(this compound) or "PPOA".

Performance Data Summary:

Performance MetricPolyaniline (PANI) from AnilinePoly(this compound) (PPOA)Rationale & Significance
Conductivity High (in doped, emeraldine state)Moderate to High (Doping dependent)The bulky, non-conductive propynyloxy group can slightly decrease inter-chain charge hopping, but the polymer retains useful conductivity for many electronic applications.[1]
Post-Synthesis Functionality None (Inert Backbone)High (Pendant Alkyne Groups)PPOA's backbone is decorated with alkyne handles, enabling covalent attachment of molecules via click chemistry. PANI lacks this capability.[6]
Solubility Poor in common organic solventsImproved solubility in some organic solventsThe substituent group can disrupt chain packing, often leading to better solubility, which is advantageous for solution-based processing.[9][10]
Application Scope Primarily conductive films, anti-corrosion coatingsFunctional coatings, biosensor platforms, drug delivery matrices, specialty polymers.[1][11]The ability to "click" functional molecules (e.g., enzymes, antibodies, fluorophores) to the PPOA backbone vastly expands its utility.
Experimental Protocol: Electrochemical Polymerization of this compound

This protocol describes a standard method for depositing a functional PPOA film onto a glassy carbon electrode (GCE), a common substrate for sensor development.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.5 M H₂SO₄ aqueous solution

  • Monomer Solution: 100 mM this compound dissolved in the electrolyte solution.

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry, sonicate in deionized water and ethanol, and dry under a nitrogen stream.

  • Electrochemical Cell Setup: Assemble the three electrodes in an electrochemical cell containing the monomer solution.

  • Deoxygenation: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can interfere with polymerization.

  • Polymerization: Perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles. An increasing redox peak with each cycle indicates successful polymer film deposition.[3]

  • Washing: After polymerization, gently rinse the electrode with the electrolyte solution (without monomer) to remove any unreacted monomer. The PPOA-modified electrode is now ready for post-functionalization via click chemistry.

Visualization: Polymer Synthesis & Functionalization Workflow

The following diagram illustrates the two-stage process: electropolymerization of the monomer followed by CuAAC functionalization of the resulting polymer film.

G cluster_0 Stage 1: Electropolymerization cluster_1 Stage 2: Click Chemistry Functionalization Monomer This compound Monomer in Solution Polymer Polymer Film (PPOA) on Electrode Monomer->Polymer Cyclic Voltammetry (-0.2V to +1.0V) FunctionalizedPolymer Functionalized PPOA Film Polymer->FunctionalizedPolymer Cu(I) Catalyst, Sodium Ascorbate Azide Azide-tagged Molecule (e.g., Azido-Biotin) Azide->FunctionalizedPolymer

Caption: Workflow for creating a functional polymer film.

Part 2: Performance in Surface Functionalization

Creating chemically active and stable surfaces is critical for applications ranging from biosensors to medical implants.[12][13] this compound offers a unique method for this by forming a robust, electropolymerized film, which can then be functionalized.

Comparative Analysis: PPOA Film vs. Alkyne-Thiol Self-Assembled Monolayer (SAM)

A common method for functionalizing gold (Au) surfaces is the use of thiol-containing molecules to form a self-assembled monolayer (SAM).[11] A relevant alternative to a PPOA film is, therefore, a SAM formed from an alkyne-terminated thiol, such as 11-mercaptoundec-1-yne. This comparison highlights the trade-offs between a covalently polymerized multilayer film and a traditional monolayer.

The Causality of Experimental Choice: The goal is to create a surface presenting terminal alkyne groups for subsequent click reactions. The PPOA approach involves an electrochemical polymerization, creating a cross-linked, multilayer film covalently bonded to the electrode. The SAM approach relies on the strong, but non-covalent, affinity of sulfur for gold, leading to a highly ordered monolayer. The choice between them depends on the desired application's need for robustness versus molecular-level precision.

Performance Data Summary:

Performance MetricPPOA Electropolymerized FilmAlkyne-Thiol SAMRationale & Significance
Layer Stability Very High. Covalently cross-linked polymer film is exceptionally robust to mechanical and chemical stress.Moderate. The Au-S bond is strong but can be displaced by other thiols or oxidative conditions. The monolayer is less mechanically stable.For applications in high-flow environments or those requiring long-term stability, the polymerized film is superior.
Layer Thickness Tunable (nm to µm). Controlled by electrochemical parameters (e.g., number of cycles).Fixed (Monolayer). Thickness is defined by the length of the single molecule (~1-2 nm).The ability to create a thicker, 3D matrix with PPOA allows for a higher loading capacity of functional molecules per unit area.
Alkyne Group Density High. A 3D polymer matrix presents a large number of alkyne groups throughout its volume.High (per unit area). A well-ordered SAM provides a high density of alkynes in a 2D plane.PPOA offers a higher absolute number of reactive sites due to its three-dimensional nature, which is beneficial for signal amplification in sensors.
Surface Order Amorphous. The polymer film is generally amorphous, lacking long-range molecular order.Highly Ordered. SAMs are characterized by their crystalline-like, well-ordered structure.For fundamental studies requiring precise molecular spacing, a SAM is preferable. For most practical applications, the amorphous nature of PPOA is not a limitation.
Experimental Protocol: Surface Functionalization via CuAAC Click Chemistry

This protocol describes the "clicking" of an azide-modified molecule onto a surface previously functionalized with alkyne groups (either a PPOA film or a thiol SAM).

Materials:

  • Alkyne-functionalized substrate (e.g., PPOA-modified electrode)

  • Azide-modified molecule of interest (e.g., 1 mM azide-fluorophore in PBS)

  • Catalyst solution: 10 mM CuSO₄

  • Reducing agent solution: 20 mM Sodium Ascorbate (freshly prepared)

  • Ligand (optional, to stabilize Cu(I)): TBTA or other suitable ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified molecule solution, the CuSO₄ solution, and the ligand (if used).

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture. This reduces Cu(II) to the active Cu(I) catalyst. The reaction is now live.[11]

  • Surface Incubation: Immediately apply the complete reaction mixture to the alkyne-functionalized surface, ensuring it is fully covered.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using light-sensitive molecules.

  • Washing: Thoroughly rinse the surface with PBS and then deionized water to remove the catalyst and any unreacted molecules.

  • Characterization: The now-functionalized surface can be analyzed using techniques like fluorescence microscopy (if a fluorophore was attached) or X-ray photoelectron spectroscopy (XPS) to confirm the successful conjugation.

Visualization: Surface Modification & Conjugation Workflow

The diagram below outlines the general process for preparing a surface and attaching a functional molecule using click chemistry.

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Click Reaction Bare Bare Substrate (e.g., Gold Electrode) Modified Alkyne-Functionalized Surface (PPOA Film or Thiol SAM) Bare->Modified Electropolymerization or SAM Formation FinalSurface Final Bio-functionalized Surface Modified->FinalSurface Incubate 1-2h ClickMix Reaction Mixture: Azide-Molecule + Cu(I) Catalyst ClickMix->FinalSurface

Caption: General workflow for surface functionalization via click chemistry.

Conclusion and Outlook

This compound is a uniquely powerful building block in material science due to its dual-mode functionality. As a monomer, it enables the creation of conductive polyaniline-like films that are inherently functionalizable, a significant advantage over traditional unsubstituted polyaniline. When used for surface modification, it allows for the formation of exceptionally stable, high-capacity functional layers that outperform standard self-assembled monolayers in terms of robustness.

The choice to use this compound is driven by applications that require both the physical properties of a conductive polymer and the chemical versatility of click chemistry. Its ability to form a stable, functional, 3D matrix on a surface makes it a superior choice for developing robust sensors, high-capacity drug delivery platforms, and advanced functional coatings.

References

The Versatility of a Terminal Alkyne: A Comparative Literature Review of 4-(2-Propynyloxy)aniline and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

Introduction: The Power of a "Clickable" Handle

In the landscape of modern chemical synthesis, the ability to selectively and efficiently join molecular building blocks is paramount. 4-(2-Propynyloxy)aniline, also known as 4-aminophenyl propargyl ether, has emerged as a highly versatile reagent in fields ranging from drug discovery to materials science.[1][2] Its utility stems from a simple yet powerful structural feature: the presence of a terminal alkyne (the propargyl group) appended to an aniline core. This alkyne serves as a "clickable" handle for one of the most robust and popular ligation reactions in chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]

This guide provides an in-depth comparison of this compound's applications against alternative compounds and methodologies. We will explore its performance in bioconjugation, its role in developing novel functional polymers, and provide detailed experimental protocols to illustrate the causality behind procedural choices. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions about incorporating this and similar reagents into their workflows.

Part 1: Bioconjugation - A Tale of Three Chemistries

The covalent attachment of molecules to biological entities, or bioconjugation, is a cornerstone of modern biotechnology.[4] While numerous methods exist, the choice of chemistry critically impacts the efficiency, stability, and function of the final product. Here, we compare the propargyl group of this compound (utilized in "click chemistry") with two of the most prevalent alternatives: maleimide-thiol coupling and N-hydroxysuccinimide (NHS) ester-amine coupling.[4]

The primary advantage of the propynyloxy group is its participation in bioorthogonal "click chemistry". This means the reaction is highly specific and can proceed in complex biological media without interfering with native functional groups.[5]

Comparative Analysis of Bioconjugation Methods

The following table summarizes the key performance characteristics of these three dominant bioconjugation strategies.

FeaturePropynyloxy (Click Chemistry)Maleimide-Thiol CouplingNHS Ester-Amine Coupling
Reaction Type Copper-Catalyzed or Strain-Promoted Azide-Alkyne CycloadditionMichael AdditionAcylation
Target Residue Non-native azide-modified residueCysteine (Thiol)Lysine (Amine)
Optimal pH Range 4.0 - 8.06.5 - 7.5[4]7.0 - 9.0
Reaction Kinetics Fast (minutes to a few hours)[4]Fast (minutes to a few hours)[4]Moderate (several hours)
Linkage Stability Very High : Forms a stable triazole ring.[4]Moderate : Thioether bond can be susceptible to retro-Michael reaction and thiol exchange.[4]High : Amide bond is stable, but can be subject to enzymatic cleavage.[4]
Selectivity High : Bioorthogonal reaction with an azide partner.Moderate : Can react with other nucleophiles at higher pH.Low : Modifies abundant and often functionally important lysine residues.
Product Homogeneity High (typically defined 1:1 conjugates).[4]Variable (can result in multiple conjugations).[4]Low (often results in a heterogeneous mixture).[4]
Visualization of the Core Reaction: CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common application for propynyloxy-containing compounds. It forms a stable triazole linkage between the alkyne and an azide-functionalized partner.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound (or other alkyne) Catalyst Cu(I) Source (e.g., CuSO4 + Na Ascorbate) Azide Azide-Molecule (R-N3) Product 1,4-Disubstituted Triazole Catalyst->Product 'Click' Reaction

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: Protein Labeling via CuAAC

This protocol details the labeling of an azide-modified protein with this compound. This workflow is foundational and can be adapted for labeling with other propargylated small molecules.

Rationale: The goal is a covalent, stable, and specific attachment. We use a copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent (sodium ascorbate), to accelerate the cycloaddition. A copper-stabilizing ligand like TBTA is often included to prevent catalyst degradation and improve reaction efficiency.[3]

Materials:

  • Azide-modified protein (e.g., produced via metabolic labeling or enzymatic modification) in an amine-free buffer like PBS.

  • This compound (or other alkyne-modified small molecule) dissolved in a compatible organic solvent like DMSO.

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).

  • Sodium Ascorbate solution (e.g., 250 mM in water, prepared fresh).

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand solution (e.g., 50 mM in DMSO).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Preparation of Reagents: In a microcentrifuge tube, combine the azide-modified protein (1.0 equivalent) with the this compound solution (typically 5-10 equivalents to drive the reaction to completion).

  • Catalyst Premix: In a separate tube, prepare the fresh catalyst solution. Add the TBTA ligand solution (1.0 eq relative to CuSO₄), followed by the Copper(II) Sulfate solution (1.0 eq relative to protein), and finally the freshly prepared Sodium Ascorbate solution (5.0 eq relative to CuSO₄). The solution should turn a faint yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Initiation of Reaction: Add the catalyst premix to the protein-alkyne solution. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% to maintain protein stability.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).

  • Purification: Following incubation, remove the unreacted small molecules and copper catalyst by passing the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

  • Validation: The success of the conjugation can be confirmed by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (confirming the mass of the conjugate), or functional assays.

Part 2: Materials Science - Crafting Functional Polymers

Beyond bioconjugation, this compound is a valuable monomer for synthesizing functional polymers.[1] Polyaniline (PANI) is a well-known conductive polymer, but its application is often limited by poor solubility.[6][7] Introducing substituents onto the aniline ring, such as the propargyloxy group, can modify these properties.

The key advantage of using this compound over simple aniline or other alkyl-substituted anilines is the introduction of a reactive handle along the polymer backbone. This allows for post-polymerization modification, again using click chemistry, to attach a wide variety of functional groups, sensors, or cross-linkers.[1]

Comparison with Other Aniline Monomers
MonomerKey FeatureImpact on PolymerPost-Polymerization Modification
Aniline Unsubstituted coreForms standard polyaniline; often has poor solubility in common organic solvents.[6]Difficult; requires harsh conditions that can degrade the polymer backbone.
Alkyl-substituted Anilines (e.g., 4-nonylaniline) Long alkyl chainIncreases solubility in organic solvents and imparts hydrophobicity.[8]Limited to reactions on the aniline nitrogen, which can disrupt conjugation.
This compound Terminal alkyneImproves solubility; provides a reactive site for further functionalization.[1]High potential : The alkyne is readily accessible for click chemistry, allowing for versatile and specific modification without altering the polymer backbone.[1]
4-Vinylaniline Vinyl groupCan be polymerized through the vinyl group to create a different polymer architecture (e.g., polyvinyl aniline).[8]The amine group is available for modification.
Workflow for Post-Polymerization Modification

This workflow illustrates how a polymer synthesized from this compound can be functionalized after its initial creation. This two-step process allows for the independent optimization of polymerization and functionalization.

G Monomer This compound Monomer Polymerization Step 1: Polymerization (e.g., Chemical Oxidative) Monomer->Polymerization BasePolymer Base Polymer with Pendant Alkyne Groups Polymerization->BasePolymer ClickReaction Step 2: Click Reaction (CuAAC) BasePolymer->ClickReaction FunctionalPolymer Final Functionalized Polymer ClickReaction->FunctionalPolymer FunctionalMolecule Azide-Functionalized Molecule (e.g., Fluorophore, Drug, Sensor) FunctionalMolecule->ClickReaction

Caption: Workflow for post-polymerization functionalization via click chemistry.

Experimental Protocol: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly[this compound] using a common chemical oxidative method.

Rationale: Chemical oxidative polymerization is a straightforward method to produce polyaniline and its derivatives.[6] An oxidant, ammonium persulfate, is used to initiate the polymerization of the aniline monomers in an acidic medium. The acid serves to protonate the aniline, making it more susceptible to oxidation and also to dope the final polymer, rendering it conductive.[6][9]

Materials:

  • This compound monomer.

  • Hydrochloric Acid (HCl), 1 M solution.

  • Ammonium persulfate (APS), (NH₄)₂S₂O₈.

  • Methanol or Petroleum Ether for washing.

  • Deionized water.

Procedure:

  • Monomer Solution: Dissolve a specific amount of this compound (e.g., 1 g) in 50 mL of 1 M HCl in a beaker. Stir the solution at room temperature until the monomer is fully dissolved. The solution should be cooled in an ice bath to 0-5°C.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate in 50 mL of 1 M HCl. A typical molar ratio of monomer to oxidant is 1:1.25.[6] Cool this solution in an ice bath as well.

  • Polymerization: Add the cold oxidant solution dropwise to the stirring monomer solution over 15-20 minutes. The reaction mixture will gradually change color, typically to a dark green or black, indicating polymer formation.

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for 2 hours, and then let it stir at room temperature for an additional 24 hours to ensure complete polymerization.[6]

  • Isolation: Collect the polymer precipitate by vacuum filtration.

  • Washing: Wash the collected polymer sequentially with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers, followed by methanol or petroleum ether to remove the oxidant and other impurities.[6]

  • Drying: Dry the final polymer product in a vacuum oven at 60°C for 24 hours. The resulting dark powder is the protonated, conductive form of poly[this compound], ready for characterization or post-polymerization modification.

Conclusion and Future Outlook

This compound stands out not merely as another aniline derivative, but as a versatile molecular tool. Its primary strength lies in the strategic placement of a terminal alkyne, which serves as a robust and reliable handle for post-synthesis modification via click chemistry.

In bioconjugation , this approach offers superior stability, selectivity, and product homogeneity when compared to traditional methods like maleimide-thiol or NHS ester-amine couplings.[4] For researchers aiming to create well-defined and stable bioconjugates for therapeutic or diagnostic purposes, the propynyloxy-azide click reaction is a powerful choice.

In materials science , it enables the creation of functional polymers that are not only more soluble than their unsubstituted counterparts but are also primed for easy and specific functionalization.[1] This opens the door to creating advanced materials for sensors, coatings, and electronics with precisely tailored properties.

While the aniline core itself can be a pharmacophore, the true value of this compound is often realized when the propargyl group is used as a synthetic handle for optimization.[3] As the demand for precision and efficiency in both drug development and materials engineering continues to grow, the strategic use of "clickable" building blocks like this compound will undoubtedly become even more central to innovation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Propynyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(2-Propynyloxy)aniline. This document moves beyond generic advice to offer a deep understanding of the chemical's unique hazards and the rationale behind each disposal step, ensuring the safety of laboratory personnel and environmental protection.

Hazard Assessment: Understanding the Dual Reactivity of this compound

This compound (CAS No: 26557-78-8) is a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research.[1] However, its structure, featuring both a terminal alkyne and an aromatic amine, presents a dual-hazard profile that demands meticulous handling and disposal.

Primary Hazards:

  • Skin and Eye Irritation: The compound is a known skin and eye irritant.[2]

  • Toxicity of Aromatic Amines: Aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity and mutagenicity.[3]

  • Reactivity of the Terminal Alkyne: The most acute and often underestimated hazard stems from the terminal alkyne group. This functional group can form highly unstable and explosive metal acetylides upon contact with certain heavy metal ions, such as copper (I), silver, and mercury (II).[1]

Due to its reactive nature, waste containing this compound may be classified as a D003 reactive hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form (pure, in solution, or as waste), the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves such as butyl, neoprene, or Viton. Nitrile gloves are not recommended for prolonged contact with aniline compounds.[4]

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation is the most critical step in preventing accidental hazardous reactions in the waste stream.

  • Dedicated Waste Containers: Establish separate, clearly labeled hazardous waste containers for each waste stream (solid and liquid) containing this compound.

  • Avoid Heavy Metals: Under no circumstances should waste containing this compound be mixed with waste containing heavy metal salts (e.g., copper, silver, mercury, brass, or iron salts).[1][6]

  • Incompatible Materials: Store waste away from strong oxidizing agents, strong acids, and acid anhydrides.[6][7]

Parameter Value Source
CAS Number 26557-78-8[1]
Molecular Formula C₉H₉NO[1]
Physical State Solid (Crystal - Powder)[2]
Appearance White to Yellow to Brown Solid[1][2]
Melting Point 52-56 °C[1]
Boiling Point 95 °C / 10 mmHg[1]
Hazards Skin Irritant, Serious Eye Irritant[2]

Step-by-Step Disposal Procedures

For the safe disposal of this compound, a two-stage chemical deactivation process is recommended prior to collection by your institution's Environmental Health and Safety (EHS) department. This process addresses both the terminal alkyne and the aromatic amine functionalities.

Stage 1: Deactivation of the Terminal Alkyne

The primary goal of this stage is to eliminate the risk of explosive acetylide formation. This can be achieved by converting the terminal alkyne to a less reactive species. A mild hydration of the alkyne is a suitable method.

Experimental Protocol: Alkyne Hydration

  • Preparation: In a chemical fume hood, for every 1 gram of this compound waste, prepare a solution of dilute sulfuric acid (e.g., 2 M).

  • Reaction Setup: Place the waste container in a secondary containment vessel and ensure it is cool.

  • Slow Addition: Slowly and with stirring, add the dilute sulfuric acid to the waste container. The terminal alkyne will undergo hydration to form a methyl ketone, which is significantly less reactive.

  • Reaction Time: Allow the mixture to react for at least 2 hours at room temperature to ensure complete conversion.

G cluster_0 Disposal Workflow A This compound Waste B Stage 1: Alkyne Deactivation (Mild Acidic Hydration) A->B Add Dilute H2SO4 C Intermediate Waste (Ketone derivative) B->C Converts alkyne to ketone D Stage 2: Aromatic Amine Degradation (Oxidation with KMnO4) C->D Add KMnO4 solution E Deactivated Waste D->E Oxidizes aniline moiety F Neutralization E->F Adjust pH to 6-8 G Final Waste for EHS Pickup F->G

Caption: Disposal workflow for this compound.

Stage 2: Degradation of the Aromatic Amine

Following the deactivation of the alkyne, the aromatic amine moiety should be degraded through oxidation. A well-established method for this is the use of potassium permanganate in an acidic solution.[8]

Experimental Protocol: Oxidative Degradation

  • Prepare Oxidizing Solution: Prepare a solution of potassium permanganate (KMnO₄) in water (e.g., 0.2 M).

  • Controlled Addition: To the intermediate waste from Stage 1, slowly add the potassium permanganate solution with continuous stirring. The purple color of the permanganate will disappear as it is consumed in the oxidation of the aniline derivative.

  • Ensure Complete Oxidation: Continue adding the potassium permanganate solution until a faint pink or purple color persists for at least 30 minutes, indicating that the oxidation is complete.

  • Quench Excess Oxidant: If a deep purple color remains, quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the solution becomes colorless or a brown precipitate of manganese dioxide forms.

Final Neutralization and Collection

  • pH Adjustment: After the two-stage deactivation, the waste solution will likely be acidic. Neutralize the waste by slowly adding a base, such as sodium carbonate or sodium hydroxide, until the pH is between 6 and 8.

  • Collection: Transfer the final, deactivated waste into a clearly labeled hazardous waste container. The label should include: "Deactivated this compound waste" and a list of the final components.

  • EHS Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.

Conclusion

The dual reactivity of this compound necessitates a thoughtful and procedural approach to its disposal. By following this comprehensive guide, which includes a two-stage chemical deactivation process, researchers can ensure a safe laboratory environment and compliance with hazardous waste regulations. Always consult your institution's specific safety protocols and your local EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Propynyloxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-Propynyloxy)aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.